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Core Science & Biosynthesis

Foundational

Solubility data for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in organic solvents

An In-Depth Technical Guide to the Solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical param...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a chiral amino alcohol of interest in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this guide synthesizes foundational principles of solubility, detailed experimental protocols, and thermodynamic modeling techniques to empower researchers to generate and interpret this vital data. We will delve into the theoretical underpinnings of solubility, provide a step-by-step guide to the gravimetric method for solubility determination, and discuss the application of thermodynamic models such as the modified Apelblat and van't Hoff equations for data correlation and analysis.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a drug from discovery to market, solubility is a cornerstone property that dictates its fate at numerous stages. For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a practical necessity. Solubility data is instrumental in the selection of appropriate solvent systems for various processes, including reaction chemistry, crystallization for purification, and the formulation of liquid dosage forms.[1] Inadequate solubility can lead to poor absorption and bioavailability, rendering an otherwise potent API ineffective.

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol possesses a molecular structure with features that suggest a complex solubility behavior. The presence of a polar amino and hydroxyl group allows for hydrogen bonding, while the dibrominated phenyl ring contributes to its lipophilicity.[2] This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent. Aliphatic amines, a class to which our target compound belongs, generally exhibit some solubility in water and significant solubility in polar organic solvents, a property that decreases as the carbon chain length increases.[3][4] The chiral nature of this molecule, due to the stereocenter at the carbon bearing the amino and phenyl groups, also adds a layer of complexity, although the rapid interconversion of enantiomers in many chiral amines through pyramidal inversion is a known phenomenon.[3][5]

This guide will equip the reader with the necessary tools to experimentally determine and model the solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, thereby facilitating its development and application.

Physicochemical Properties and Predicted Solubility Behavior

The structure of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, with its combination of polar and non-polar moieties, dictates its interaction with different solvents. The amino and hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting good solubility in protic solvents like alcohols (e.g., methanol, ethanol). The large, non-polar dibrominated phenyl ring will favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.

Based on the principle of "like dissolves like," we can predict the following general solubility trends:

  • High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate.

  • Low Solubility: Anticipated in non-polar solvents like hexane and toluene.

It is important to note that these are predictions, and empirical determination is essential for obtaining accurate solubility data.

Experimental Determination of Solubility: The Gravimetric Method

The gravimetric method is a robust and widely used technique for determining the equilibrium solubility of a solid in a liquid.[6][7][8] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Required Apparatus and Materials
  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and syringes

  • Evaporating dishes or pre-weighed vials

  • Oven or vacuum oven

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (solute)

  • Selected organic solvents

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the compound and solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24-72 hours.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

    • Immediately filter the withdrawn solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams per 100 g of solvent, mole fraction, or molarity.

    • Solubility in g/100 g solvent:

    • Mole fraction solubility (x):

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_calc Calculation prep1 Add excess solute to a known amount of solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker at constant temperature prep2->equil1 equil2 Allow undissolved solid to settle equil1->equil2 sep1 Withdraw and filter supernatant equil2->sep1 sep2 Evaporate solvent from a known volume of filtrate sep1->sep2 sep3 Weigh the dried solute sep2->sep3 calc1 Calculate solubility (e.g., mole fraction, g/100g) sep3->calc1

Caption: Gravimetric method workflow for solubility determination.

Data Presentation and Analysis

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and further analysis.

Tabulation of Solubility Data
SolventTemperature (K)Solubility ( g/100 g solvent)Mole Fraction (x)
Methanol298.15
303.15
308.15
Ethanol298.15
303.15
308.15
Acetone298.15
303.15
308.15
... (other solvents)

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating experimental solubility data, predicting solubility at different temperatures, and understanding the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T).[9][10][11] It is widely used due to its simplicity and good correlation performance for many solid-liquid systems.[12]

The equation is given by:

where A, B, and C are the model parameters obtained by fitting the experimental data. A and B are related to the activity coefficient of the solution, while C reflects the effect of temperature on the fusion enthalpy.[9]

The van't Hoff Equation and Thermodynamic Parameters of Dissolution

The van't Hoff equation can be used to determine the thermodynamic parameters of the dissolution process, such as the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°) of dissolution.[13]

The relationship between solubility and temperature is given by:

where R is the universal gas constant. A plot of ln(x) versus 1/T should yield a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R.

The standard Gibbs free energy of dissolution can then be calculated using:

These thermodynamic parameters provide insight into the dissolution process:

  • ΔH° > 0 (endothermic): Solubility increases with increasing temperature.

  • ΔH° < 0 (exothermic): Solubility decreases with increasing temperature.

  • ΔG°: Indicates the spontaneity of the dissolution process.

  • ΔS°: Reflects the change in disorder of the system upon dissolution.

Interplay of Experimental Data and Thermodynamic Modeling

G cluster_exp Experimental cluster_model Modeling cluster_analysis Analysis & Prediction exp_data Experimental Solubility Data (x vs. T) apelblat Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) exp_data->apelblat Data Fitting vanthoff van't Hoff Equation ln(x) = -ΔH°/(RT) + ΔS°/R exp_data->vanthoff Data Fitting predict Predicted Solubility at different temperatures apelblat->predict params Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) vanthoff->params

Caption: Relationship between experimental data and thermodynamic modeling.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in organic solvents. By following the detailed experimental protocol for the gravimetric method and applying the described thermodynamic models, researchers can generate high-quality solubility data. This information is paramount for making informed decisions throughout the drug development pipeline, from process optimization to formulation design. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for scientists and engineers working in the pharmaceutical and chemical industries.

References

  • University of Mustansiriyah. Determination of Solubility by Gravimetric Method. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.2: Structure and Properties of Amines. [Link]

  • VITO. (n.d.). Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. [Link]

  • ResearchGate. (2000). Determination of solubility coefficient values determined by gravimetric and isostatic permeability techniques. [Link]

  • Taylor & Francis Online. (2022, October 24). Dissolution thermodynamics and preferential solvation of genistein in some (ethanol + water) mixtures at different temperatures. [Link]

  • ACS Publications. (2023, May 18). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Chemistry LibreTexts. (2026, February 26). 7: Gravimetric Analysis (Experiment). [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery for process intensification: A case study. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]

  • NC State University Libraries. (n.d.). 24.2 Structure and Properties of Amines – Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. PubMed Central. [Link]

  • SlideShare. (n.d.). Gravimetric method of analysis. [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. [Link]

Sources

Exploratory

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol CAS number and identifiers

An In-Depth Technical Guide to (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: A Key Chiral Building Block in Pharmaceutical Synthesis Introduction (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral amino alcohol that...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: A Key Chiral Building Block in Pharmaceutical Synthesis

Introduction

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral amino alcohol that serves as a crucial intermediate and building block in the field of medicinal chemistry and drug development. Its structural architecture, featuring a stereodefined amino alcohol moiety attached to a dibrominated phenyl ring, makes it a valuable precursor for the synthesis of complex molecular targets. The presence of bromine atoms offers sites for further functionalization through various cross-coupling reactions, while the chiral center is often essential for the stereospecific interactions required for pharmacological activity. This guide provides a comprehensive overview of its identifiers, properties, a plausible synthetic strategy, and its significant role as a precursor to important Active Pharmaceutical Ingredients (APIs), including an exploration of the biological pathways modulated by its derivatives.

Compound Identification and Chemical Properties

Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. The key identifiers and physicochemical properties for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol are summarized below.

Table 1: Core Identifiers
IdentifierValueSource
CAS Number 1213424-18-0[1]
Molecular Formula C₈H₉Br₂NO[1]
Molecular Weight 294.97 g/mol [1]
IUPAC Name (2S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol[1]
SMILES C1=C(C=C(C=C1Br)Br)N[1]
Hydrochloride CAS 2703746-43-2
Table 2: Physicochemical and Handling Data
PropertyValueSource
Purity ≥98%[1]
Physical Form Solid[2][3]
Storage Conditions Sealed in dry, 2-8°C[1]
Shipping Room temperature in continental US[1]

Synthetic Pathways and Mechanistic Considerations

The synthesis of chiral amino alcohols like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a cornerstone of asymmetric synthesis. While specific proprietary methods may vary, a common and logical approach involves the asymmetric reduction of a corresponding α-amino ketone precursor. This strategy is favored as it allows for the establishment of the critical stereocenter with high enantiomeric purity.

A plausible synthetic route begins with 1-(2-Amino-3,5-dibromophenyl)ethanone, a related and commercially available starting material.[4] The synthesis would proceed through the transformation of this precursor to an α-azido ketone, followed by stereoselective reduction.

Proposed Synthetic Workflow
  • Diazotization and Azidation: The primary amino group of a suitable precursor, such as 2-amino-3,5-dibromoacetophenone, is first converted to a diazonium salt. This is a standard transformation in aromatic chemistry, which is then displaced by an azide nucleophile (e.g., sodium azide) to yield the α-azido ketone. This step is critical as it protects the amino functionality in a form that is easily converted back to an amine.

  • Asymmetric Ketone Reduction: The key stereochemistry-defining step is the asymmetric reduction of the ketone to a secondary alcohol. This is typically achieved using a chiral reducing agent, such as a borane complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of the (S)-enantiomer of the catalyst directs the hydride delivery to one face of the carbonyl, predictably forming the (S)-alcohol. This method is renowned for its high enantioselectivity and reliability.

  • Azide Reduction: The final step is the reduction of the azide group to the primary amine. This is most commonly and cleanly accomplished via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or through chemical reduction using reagents like triphenylphosphine followed by hydrolysis (Staudinger reaction).

G cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_chiral Asymmetric Reduction cluster_final Final Product SM 2-Amino-3,5-dibromo- acetophenone INT1 α-Azido Ketone Intermediate SM->INT1 1. Diazotization 2. Azide Displacement INT2 α-Azido Alcohol Intermediate ((S)-configuration) INT1->INT2 Asymmetric Reduction (e.g., CBS Reduction) FP (S)-2-Amino-2-(3,5-dibromophenyl) ethan-1-ol INT2->FP Azide Reduction (e.g., Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Application in the Synthesis of Mucolytic Agents

The primary utility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol and its structural analogs lies in their role as advanced intermediates for APIs. Notably, related chemical structures are precursors to the widely used mucolytic agents Ambroxol and Bromhexine.[5] These drugs are essential in treating respiratory conditions characterized by excessive or thick mucus.

The synthesis of these APIs often involves the reductive amination of a corresponding aldehyde or ketone with a suitable amine. For instance, 2-amino-3,5-dibromobenzaldehyde can be reacted with N-methylcyclohexylamine to produce Bromhexine.[5] The amino alcohol moiety of the topic compound is a key structural feature mirrored in the final API structures, highlighting its importance as a synthon.

Generalized Protocol: Reductive Amination for API Synthesis

This protocol outlines a generalized procedure for the reductive amination of a 2-amino-3,5-dibromobenzaldehyde intermediate, a key step in the synthesis of drugs like Bromhexine.

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3,5-dibromobenzaldehyde (1.0 eq) and the desired amine (e.g., N-methylcyclohexylamine, 1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature. An acid catalyst, like acetic acid (a few drops), can be added to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise. The choice of a mild reducing agent is crucial to selectively reduce the imine without affecting the aromatic bromine substituents.

  • Workup: After the reaction is complete, quench the excess reducing agent by slowly adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final high-purity compound.

Biological Significance: Targeting Pathways in Respiratory Disease

The end-products derived from this chemical family, Ambroxol and Bromhexine, exert their therapeutic effects by modulating specific biological pathways. Understanding these mechanisms provides context for the importance of synthesizing the chiral precursor with high fidelity.

Bromhexine: Inhibition of TMPRSS2

Bromhexine has been identified as a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2).[5] This enzyme is critical for the priming of viral spike proteins, a necessary step for the entry of certain viruses, including influenza and coronaviruses, into host cells. By blocking TMPRSS2, Bromhexine can impede viral infection, an action distinct from its mucolytic properties.

G Virus Virus Particle TMPRSS2 TMPRSS2 Protease Virus->TMPRSS2 Spike Protein Cleavage HostCell Host Cell Membrane Fusion Viral Entry & Membrane Fusion TMPRSS2->Fusion Bromhexine Bromhexine Bromhexine->TMPRSS2 Blocks

Caption: Mechanism of Bromhexine inhibiting viral entry via TMPRSS2 blockage.

Ambroxol: Anti-inflammatory Effects via NF-κB Pathway

Ambroxol exhibits significant anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In inflammatory respiratory conditions, this pathway is often hyperactivated. By downregulating NF-κB activation, Ambroxol can reduce the production of inflammatory mediators, thereby alleviating inflammation in the airways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc Active NF-κB IkB_NFkB->NFkB_nuc IκBα Degradation & NF-κB Release DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Ambroxol Ambroxol Ambroxol->IKK Inhibits

Caption: Ambroxol's anti-inflammatory action through inhibition of the NF-κB pathway.

Conclusion

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is more than a catalog chemical; it is a highly valuable chiral building block with direct relevance to the pharmaceutical industry. Its defined stereochemistry and versatile functional groups enable the efficient and stereocontrolled synthesis of important APIs for respiratory medicine. The profound biological mechanisms of its derivatives, from inhibiting viral entry to suppressing key inflammatory pathways, underscore the critical importance of developing robust and scalable synthetic routes to this and related chiral intermediates. This guide provides the foundational knowledge for researchers and drug development professionals to leverage the potential of this compound in their synthetic and therapeutic programs.

References

  • Chemspace. 2-amino-2-(3-bromophenyl)ethan-1-ol. [Link]

  • PubChem. 4-[(2-Amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;hydron;chloride. [Link]

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of t...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of the chiral amino alcohol, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. As a molecule of interest in medicinal chemistry and synthetic organic chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships and for rational drug design. Chiral amino alcohols are crucial building blocks in the synthesis of pharmaceuticals, and the presence of heavy bromine atoms can influence both biological activity and physicochemical properties.[1] This document will detail the process from synthesis and crystallization to data analysis and structure refinement, offering field-proven insights into the experimental choices.

Introduction to the Target Compound

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral aromatic amino alcohol. The stereochemistry at the C2 carbon, the presence of a primary alcohol, an amino group, and a dibrominated phenyl ring make it a versatile synthetic intermediate. Amino acids and their derivatives are often employed as moieties in prodrug design to enhance properties like bioavailability and to reduce toxicity.[2][3] The halogen atoms, in this case, bromine, can significantly impact a molecule's pharmacokinetic profile through effects on lipophilicity and metabolic stability. A precise understanding of its crystal structure provides invaluable information on its conformation, stereochemistry, and potential intermolecular interactions, which are fundamental for its application in drug development.[4]

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals. This is often the most challenging and rate-limiting step in crystallography.[4]

Synthesis and Chiral Resolution

A plausible synthetic route to the target compound involves the dibromination of a suitable precursor followed by stereoselective reduction. For instance, the synthesis could start from 2'-aminoacetophenone, which is first dibrominated.[5] The resulting 1-(2-Amino-3,5-dibromophenyl)ethanone can then be reduced to the corresponding amino alcohol.

Given the desired (S)-enantiomer, a key step is chiral resolution. Diastereomeric salt crystallization is a classic and effective method for separating enantiomers of amino alcohols.[6] This involves reacting the racemic amino alcohol with a chiral resolving agent, such as (+)-tartaric acid, to form diastereomeric salts. These salts possess different solubilities, allowing for their separation by fractional crystallization.[6]

Protocol 1: Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve one equivalent of the racemic 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in a suitable solvent like methanol or ethanol. Add 0.5 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid).

  • Crystallization: Heat the mixture to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature. If crystals do not form, refrigeration may be necessary.

  • Isolation: Collect the formed crystals via filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Suspend the diastereomerically pure salt in water and add a base (e.g., NaOH solution) to deprotonate the amino alcohol.

  • Extraction: Extract the free (S)-amino alcohol with an organic solvent such as dichloromethane or ethyl acetate.

  • Final Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched product.[6]

Single Crystal Growth

The goal of crystallization is to slowly bring a supersaturated solution of the purified compound to a state of minimum solubility, promoting the formation of a single, well-ordered crystal.[4][7]

Causality in Solvent Selection: The choice of solvent is critical. The target molecule has both polar (amino and hydroxyl groups) and non-polar (dibromophenyl ring) regions. A solvent system that balances these polarities is ideal. A mixture of a moderately polar solvent (e.g., ethanol, isopropanol, or acetone) and a less polar co-solvent (e.g., hexane or toluene) can be effective. The more polar solvent dissolves the compound, and the slow evaporation of this solvent or the slow diffusion of the less polar anti-solvent gradually reduces the compound's solubility, leading to crystal growth.

Protocol 2: Slow Evaporation Method for Crystallization

  • Solution Preparation: Dissolve a small amount of the purified (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in a minimal amount of a suitable solvent (e.g., ethanol) in a clean vial.

  • Inducing Supersaturation: If necessary, gently warm the solution to ensure complete dissolution.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or use parafilm with a few needle-pricked holes. This allows for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to weeks), carefully harvest them using a spatula or by decanting the mother liquor.

X-ray Diffraction and Structure Determination

With a suitable single crystal, the process of determining the atomic structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[8]

G cluster_0 Experimental Workflow cluster_1 Computational Analysis Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Pure Compound DataCollection X-ray Data Collection Crystallization->DataCollection Suitable Crystal StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Model

Caption: Overall workflow for crystal structure analysis.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8] The intensities and positions of the diffracted spots provide the raw data for structure determination.

Structure Solution and Refinement

The process of converting the diffraction data into a 3D atomic model is computationally intensive and iterative. The SHELX suite of programs is a widely used and powerful tool for small-molecule crystallography.[9][10]

G DataProcessing Data Processing & Space Group Determination DirectMethods Direct Methods (e.g., SHELXS) DataProcessing->DirectMethods InitialModel Initial Atomic Model DirectMethods->InitialModel Phase Information LS_Refinement Least-Squares Refinement (SHELXL) InitialModel->LS_Refinement DiffMap Difference Fourier Map LS_Refinement->DiffMap Calculate Fo-Fc Anisotropic Anisotropic Refinement LS_Refinement->Anisotropic ModelBuilding Model Building/Correction DiffMap->ModelBuilding Identify Missing/Incorrect Atoms ModelBuilding->LS_Refinement H_Atoms Addition of H-Atoms Anisotropic->H_Atoms FinalRefinement Final Refinement Cycles H_Atoms->FinalRefinement Validation Validation (CIF, CheckCIF) FinalRefinement->Validation Converged Model

Caption: Iterative process of structure solution and refinement.

Protocol 3: Structure Refinement using SHELXL

  • Initial Setup: A SHELXL input file (.ins) is created, containing information about the unit cell, symmetry, and atomic scattering factors.

  • Initial Refinement: The initial model from direct methods is subjected to several cycles of least-squares refinement. This process adjusts the atomic coordinates and isotropic displacement parameters to minimize the difference between the observed (Fo²) and calculated (Fc²) structure factors.

  • Difference Fourier Maps: A difference Fourier map is calculated to reveal missing atoms (positive peaks) or misplaced atoms (negative peaks).

  • Anisotropic Refinement: Once the non-hydrogen atoms are correctly located, they are refined anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions using geometric constraints (e.g., using the HFIX command in SHELXL) and refined using a riding model.

  • Convergence: The refinement is considered complete when the shifts in the refined parameters are negligible, the R-factors are low, and the difference Fourier map is essentially flat.

  • Absolute Structure Determination: For a chiral molecule in a non-centrosymmetric space group, the absolute configuration is determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.[9]

Structural Insights and Data Presentation

The final result of a successful crystal structure analysis is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Crystallographic Data

The following table summarizes the typical crystallographic data and refinement parameters obtained from a single-crystal X-ray diffraction experiment.

Parameter Value (Illustrative)
Chemical formulaC₈H₁₀Br₂NO
Formula weight295.98
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.512(3)
b (Å)10.234(4)
c (Å)12.876(5)
V (ų)1119.8(7)
Z4
ρcalc (g/cm³)1.758
μ (mm⁻¹)7.582
F(000)576
Reflections collected8542
Independent reflections2198 [R(int) = 0.045]
Goodness-of-fit on F²1.054
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.082
R indices (all data)R₁ = 0.048, wR₂ = 0.089
Absolute structure parameter (Flack)0.01(2)
Largest diff. peak and hole (e.Å⁻³)0.45 and -0.38
Molecular Conformation and Intermolecular Interactions

The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Of particular importance in the crystal packing are the hydrogen bonds formed by the amino and hydroxyl groups. These interactions create a supramolecular network that holds the molecules together in the crystal lattice.

The table below details the geometry of the key hydrogen bonds.

D—H···A d(D-H) / Å d(H···A) / Å d(D···A) / Å <(DHA) / °
O1—H1A···N1ⁱ0.842.052.875(4)168
N1—H1B···O1ⁱⁱ0.911.982.884(4)175
N1—H1C···Br1ⁱⁱⁱ0.912.853.698(3)156
(Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2; (iii) x+1/2, -y+1/2, -z)

The presence of a relatively short N-H···Br contact suggests a potential weak hydrogen bond or other non-covalent interaction involving the bromine atom, which can contribute to the overall stability of the crystal packing.

Conclusion

The single-crystal X-ray analysis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol provides a definitive determination of its three-dimensional molecular structure and stereochemistry. This detailed structural information, including conformational details and intermolecular interactions, is fundamental for understanding its chemical behavior and for its rational application in fields such as medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a robust framework for researchers undertaking similar crystallographic studies, emphasizing the causal relationships behind experimental choices to ensure the integrity and reliability of the results.

References

  • Amino Acids in the Development of Prodrugs - PMC. (n.d.).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Retrieved from [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • Overcoming challenges in the purification of chiral amino alcohols - Benchchem. (n.d.).
  • A Comparative Spectral Analysis of 1-(2-Amino-3,5-dibromophenyl)ethanone and Its Analogs - Benchchem. (n.d.).
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12699–12733. Retrieved from [Link]

  • Application Notes and Protocols for the Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone - Benchchem. (n.d.).
  • Multimodal Role of Amino Acids in Microbial Control and Drug Development - MDPI. (n.d.).
  • User guide to crystal structure refinement with SHELXL 1. Introduction - Reza Latifi. (n.d.).
  • Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray crystallography - Wikipedia. (n.d.). Retrieved from [Link]

  • The SHELX-97 Manual. (n.d.).
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents. (n.d.).
  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.). Retrieved from [Link]

  • Crystal structure of 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4 - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. (n.d.). Retrieved from [Link]

  • 2-Amino-2-(3-bromophenyl)ethanol | C8H10BrNO | CID 22145001 - PubChem. (n.d.). Retrieved from [Link]

  • Pro-Drug Development - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

  • Synthesis of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one (2) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.).
  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (n.d.). Retrieved from [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. (n.d.). Retrieved from [Link]

  • Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry. (n.d.).
  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies - University of Strathclyde. (n.d.). Retrieved from [Link]

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles | ACS Omega. (n.d.). Retrieved from [Link]

  • Structures of chiral amino alcohols and amino acids tested (only one... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability &amp; Degradation Kinetics of 3,5-Dibromo Phenylglycinol Derivatives

Topic: Thermodynamic Stability of 3,5-Dibromo Phenylglycinol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists [1] Executive Summary 3,5-Dibr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 3,5-Dibromo Phenylglycinol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

[1]

Executive Summary

3,5-Dibromo phenylglycinol derivatives represent a specialized class of chiral amino alcohols, often utilized as chiral auxiliaries or intermediates in the synthesis of adrenergic agonists (e.g., related to clenbuterol/bambuterol scaffolds). While the phenylglycinol backbone provides a versatile handle for diastereoselective synthesis, the introduction of electron-withdrawing bromine atoms at the 3 and 5 positions fundamentally alters the thermodynamic and kinetic stability profile of the molecule.

This guide provides a rigorous analysis of the physicochemical stability of these derivatives, focusing on the critical trade-off between lipophilic optimization and chiral lability . It details the specific degradation pathways driven by the inductive effects of the halogen substituents and outlines standardized protocols for assessing their thermodynamic boundaries.

Part 1: Structural & Electronic Analysis[1]

The Electronic Landscape

The stability of 2-amino-2-(3,5-dibromophenyl)ethanol (3,5-dibromo phenylglycinol) is governed by the electronic influence of the bromine substituents on the benzylic carbon.[1]

  • Inductive Effect (-I): Bromine is highly electronegative.[1][2] Placing two bromine atoms at the meta positions (3,5) exerts a strong electron-withdrawing inductive effect on the phenyl ring.[1]

  • Benzylic Acidity: This electron deficiency is transmitted to the benzylic carbon (C

    
    ). Consequently, the pKa of the benzylic proton is significantly lower (more acidic) than in unsubstituted phenylglycinol.
    
  • Thermodynamic Consequence: While the C-Br bonds themselves are thermodynamically stable (bond dissociation energy ~280 kJ/mol), they destabilize the chiral center by lowering the activation energy for deprotonation, making the molecule highly susceptible to base-catalyzed racemization.

Physicochemical Property Comparison

The following table contrasts the theoretical properties of the 3,5-dibromo derivative against the unsubstituted parent compound to highlight the stability shift.

ParameterUnsubstituted Phenylglycinol3,5-Dibromo PhenylglycinolStability Implication
LogP (Lipophilicity) ~0.6~2.5 - 2.9Higher lipophilicity increases solubility in organic solvents but may complicate aqueous formulations.[1]
Benzylic pKa (est.) ~22-24~18-20Critical Risk: Increased acidity accelerates racemization in basic media.[1]
Melting Point 76-79 °C110-130 °C (Predicted)Higher lattice energy due to halogen bonding/stacking; generally more stable in solid state.[1]
Chemical Reactivity Nucleophilic attack at N/ONucleophilic attack + Benzylic deprotonationRequires strictly neutral/mildly acidic conditions for storage.[1]

Part 2: Degradation Pathways & Mechanisms[1]

The thermodynamic instability of 3,5-dibromo phenylglycinol is not typically due to bond cleavage, but rather stereochemical integrity loss .

Primary Pathway: Base-Catalyzed Racemization

The most significant threat to the thermodynamic stability of this chiral scaffold is racemization. The 3,5-dibromo substitution stabilizes the planar carbanion intermediate formed after deprotonation.

Mechanism:

  • Initiation: A base (even weak bases in polar aprotic solvents) abstracts the acidified benzylic proton.

  • Intermediate: Formation of a resonance-stabilized, planar enolate-like carbanion.[1] The electron-withdrawing bromines stabilize this negative charge via the inductive effect.

  • Termination: Reprotonation occurs from either face of the plane, resulting in a racemic mixture (Enantiomeric Excess

    
     0).
    
Secondary Pathway: Oxidative Deamination

In the presence of high temperatures and oxygen, the amino group can undergo oxidative deamination to form the corresponding ketone (3,5-dibromoacetophenone derivative), although this is kinetically slower than racemization.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between the structural features and the degradation outcomes.

DegradationPathways cluster_0 Critical Instability Pathway Structure 3,5-Dibromo Phenylglycinol Br_Subs 3,5-Dibromo Substitution (-I Effect) Structure->Br_Subs Oxidation Oxidative Deamination Structure->Oxidation High T, O2 Benzylic_H Acidified Benzylic Proton Br_Subs->Benzylic_H Lowers pKa Carbanion Planar Carbanion Intermediate Benzylic_H->Carbanion Base (OH-, amines) Racemate Racemic Mixture (Thermodynamic Sink) Carbanion->Racemate Reprotonation

Figure 1: Mechanistic pathway of chiral instability driven by halogen substitution.[1]

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of specific batches, the following self-validating protocols should be employed.

Protocol A: Accelerated Racemization Kinetics (Arrhenius Approach)

Objective: Determine the activation energy (


) of racemization to predict shelf-life at ambient temperature.[1]
  • Preparation: Dissolve 3,5-dibromo phenylglycinol (10 mM) in a buffered solvent system (e.g., Phosphate buffer pH 8.0 / Acetonitrile 1:1). Note: A basic pH is chosen to force degradation for measurement purposes.[1]

  • Incubation: Aliquot samples into sealed HPLC vials and incubate at three distinct temperatures: 40°C, 50°C, and 60°C.

  • Sampling: Analyze samples at

    
     hours.
    
  • Analysis: Use Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).[1]

    • Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1]

    • Detection: UV at 254 nm (enhanced by Br absorbance).[1]

  • Calculation:

    • Plot

      
       vs 
      
      
      
      (Kelvin).[1]
    • Derive

      
       from the slope (
      
      
      
      ).[1]
    • Extrapolate

      
       to 25°C to determine shelf-life (
      
      
      
      ).
Protocol B: Solid-State Hygroscopicity & Thermal Stress

Objective: Assess physical stability and hydrate formation.[1]

  • TGA/DSC: Subject 5-10 mg of sample to Differential Scanning Calorimetry (DSC).[1]

    • Ramp: 10°C/min from 25°C to 200°C.[1]

    • Criterion: A sharp endotherm indicates melting.[1] A broad endotherm prior to melting suggests desolvation or water loss.[1] Exotherms immediately following melting indicate decomposition.[1]

  • DVS (Dynamic Vapor Sorption): Cycle humidity from 0% to 90% RH at 25°C.[1]

    • Criterion: Mass change > 2% indicates hygroscopicity, requiring moisture-tight packaging to prevent hydrolysis-assisted racemization.[1]

Part 4: Synthesis & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Acidic Workup: During synthesis (e.g., reduction of 3,5-dibromophenylglycine), ensure the final quench and isolation are performed under acidic conditions (pH < 4) to protonate the amine and prevent the free base from racemizing.

  • Storage: Store as the hydrochloride or tartrate salt . The salt form locks the amine lone pair, preventing it from acting as an internal base, and stabilizes the crystal lattice.

  • Solvent Choice: Avoid storing the free base in polar aprotic solvents (DMSO, DMF) for extended periods, as these solvents support the charge separation required for the racemization transition state.

Workflow: Stability Testing Logic

StabilityWorkflow Start Synthesized Batch (Salt Form) Check1 Chiral HPLC (>99% ee?) Start->Check1 Decision1 Reprocess/Recrystallize Check1->Decision1 No Stress Stress Testing (pH 8, 50°C) Check1->Stress Yes Decision1->Start Data Calculate k_rac (Racemization Rate) Stress->Data Release Release for Use (Define Re-test Date) Data->Release If t_1/2 > Req

Figure 2: Quality control workflow for chiral phenylglycinol derivatives.

References

  • Electronic Effects in Benzylic Systems

    • Theory: The inductive effect of meta-halogen substitution significantly increases the acidity of benzylic protons ( depression).
    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Racemization of Phenylglycine Derivatives

    • Context: Phenylglycine and its derivatives (phenylglycinols) are known to racemize via a base-catalyzed mechanism involving the benzylic carbanion.[1]

    • Source: Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.[1] (Discusses racemization risks of phenylglycine in synthesis).

  • Synthesis of Halogenated Amino Alcohols

    • Methodology: Reduction of amino acids to amino alcohols using NaBH4/I2 systems.[1]

    • Source: McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[1] The Journal of Organic Chemistry, 58(13), 3568-3571. Link[1]

  • Chiral Stability in Drug Design

    • Relevance: Impact of racemization on pharmacological activity (eutomer vs. distomer).[1]

    • Source: Brooks, W. H., et al. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770.[1] Link

Sources

Foundational

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

An In-Depth Technical Guide to the pKa Values of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acid dissociation constants (pKa) of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a compound of interest in pharmaceutical development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a thorough understanding of the core principles and their practical applications.

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral amino alcohol. Its structure, featuring a basic amino group and a weakly acidic hydroxyl group attached to a dibrominated phenyl ring, makes its ionization behavior a pivotal factor in its potential application as a pharmaceutical intermediate or active ingredient. The acid dissociation constant, or pKa, is a measure of the acidity or basicity of a molecule and is defined as the negative logarithm of the acid dissociation constant (Ka).[1]

The pKa of a drug candidate profoundly influences its biopharmaceutical properties.[2] These include:

  • Solubility: The ionization state of a compound, which is dictated by its pKa and the pH of the surrounding medium, significantly affects its aqueous solubility.[3][4]

  • Permeability: The ability of a drug to pass through biological membranes is often higher for the non-ionized form.[3][4]

  • Absorption, Distribution, Metabolism, and Excretion (ADME): All of these pharmacokinetic properties are influenced by the drug's ionization state at different physiological pH values.[2][5]

  • Formulation: Knowledge of pKa is essential for developing stable and effective drug formulations, including the selection of appropriate excipients and buffer systems.[2][3]

Given that the majority of drugs are weak acids or bases, a comprehensive understanding of the pKa of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is indispensable for its rational development.[2]

Theoretical Framework: Predicting the pKa of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

While experimental determination is the gold standard, a theoretical estimation of the pKa values for the amino and hydroxyl groups of the target molecule can provide valuable initial insights. The electronic effects of the substituents on the aromatic ring are the primary determinants of these values.

The pKa of a functional group is influenced by several factors, including electronegativity, atomic size, resonance, inductive effects, and hybridization.[6][7][8] For (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, the key considerations are the inductive and resonance effects of the dibromophenyl group.

  • Amino Group (pKa₁): The amino group is basic and will be protonated at acidic pH. The two bromine atoms on the phenyl ring are electron-withdrawing due to their high electronegativity. This inductive effect will decrease the electron density on the nitrogen atom, making it a weaker base compared to a simple alkyl amine. Consequently, the pKa of the conjugate acid (the protonated amine) is expected to be lower than that of a typical primary amine (around 10.6).[9] The phenyl ring itself also contributes to this electron-withdrawing effect.

  • Hydroxyl Group (pKa₂): The hydroxyl group is weakly acidic. The electron-withdrawing nature of the dibromophenyl ring will stabilize the corresponding alkoxide ion formed upon deprotonation. This stabilization will make the hydroxyl group more acidic than a typical alcohol (pKa ~16-18), resulting in a lower pKa value.

Table 1: Predicted pKa Values and Predominant Species at Physiological pH (7.4)

Functional GroupPredicted pKa RangePredominant form at pH 7.4Rationale
Amino Group (R-NH₃⁺)8.0 - 9.5Protonated (R-NH₃⁺)The electron-withdrawing dibromophenyl group reduces the basicity of the amine.
Hydroxyl Group (R-OH)13 - 15Neutral (R-OH)The electron-withdrawing dibromophenyl group increases the acidity of the alcohol.

Experimental Determination of pKa

Accurate pKa values must be determined experimentally. The following are robust and widely accepted methodologies.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride in a known volume of deionized water. A co-solvent such as methanol or ethanol may be used if solubility is limited. The concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel at a constant temperature (e.g., 25 °C) with continuous stirring.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH value and the volume of titrant added after each increment, allowing the pH to stabilize before each reading.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[11]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare Analyte Solution ((S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol) titrate Incrementally Add Titrant (e.g., 0.1 M NaOH) prep->titrate Place in thermostatted vessel cal Calibrate pH Meter cal->titrate record Record pH and Volume titrate->record record->titrate Repeat until titration is complete plot Plot pH vs. Volume record->plot determine Determine pKa at Half-Equivalence Point plot->determine

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorbance spectra.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Sample Preparation: Prepare a stock solution of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

  • Spectral Measurement: Add a small, constant amount of the stock solution to each buffer solution. Measure the UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.

Computational pKa Prediction

In silico methods are valuable for high-throughput screening and for providing estimates when experimental determination is not feasible.

Several computational approaches can be used to predict pKa values:

  • Quantum Mechanical (QM) Methods: These methods, such as those based on Density Functional Theory (DFT), can provide highly accurate pKa predictions but are computationally expensive.[12]

  • Semi-empirical Quantum Chemical Methods: Methods like PM3 and AM1 offer a balance between accuracy and computational cost and are suitable for larger molecules.[13]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical correlations between molecular descriptors and experimental pKa values to predict the pKa of new compounds.[12]

  • Group Contribution Methods: These methods estimate pKa based on the contributions of different functional groups within the molecule.[9]

It is important to note that the accuracy of computational predictions can vary, and results should ideally be validated with experimental data.[12][13]

Plausible Synthetic Route

For a comprehensive understanding, a plausible synthetic route for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is presented below. This is based on established chemical transformations for similar structures. The synthesis of related compounds such as 1-(2-Amino-3,5-dibromophenyl)ethanone has been documented.[14][15] A potential starting material could be 2-amino-3,5-dibromobenzaldehyde, which is used in the synthesis of other pharmaceutical agents.[14]

Synthesis_Workflow A 2-Amino-3,5-dibromoacetophenone B (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol A->B Asymmetric Reduction (e.g., Chiral reducing agent)

Caption: Proposed synthetic step for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Conclusion

The pKa values of the amino and hydroxyl groups in (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol are fundamental physicochemical parameters that will govern its behavior in biological systems and pharmaceutical formulations. This guide has provided a robust theoretical framework for estimating these values and has detailed the experimental and computational methodologies for their accurate determination. For any drug development program involving this compound, the early and precise measurement of its pKa values is a critical step toward optimizing its therapeutic potential.

References

  • Impact of pKa on Excipients Selection in Drug Formulation Development. (2024, November 15).
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc.
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
  • Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Physicochemical Properties of Novel Amino Alcohol Ligands: An In-depth Technical Guide. Benchchem.
  • Bos, J. L., & Deen, W. M. (2007). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 24(11), 1967–1979. [Link]

  • pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps.
  • Soteras, I., & Ràfols, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2475. [Link]

  • 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis. ChemicalBook.
  • 6.4. Acid strength and pKa. Organic Chemistry 1: An open textbook.[Link]

  • Prediction of Alkanolamine pKa Values by Combined Molecular Dynamics Free Energy Simulations and ab initio Calculations. ResearchGate.[Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.[Link]

  • Fitch, C. A., Karp, D. A., Lee, K. K., Stites, W. E., Lattman, E. E., & Garcia-Moreno, E. B. (2002). The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. Biophysical journal, 82(6), 3289–3304. [Link]

  • Alluri, V. S. P. V., & Henni, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. International Journal of Molecular Sciences, 24(10), 8968. [Link]

  • Factors affecting pKa. (2022, May 18). YouTube.[Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). University of Regina.[Link]

  • 2.2: Weak Acids and Bases, pH and pKa. Biology LibreTexts.[Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. (2025, July 23). GeeksforGeeks.[Link]

  • Zhou, T., Jhamb, S., Liang, X., Sundmacher, K., & Gani, R. (2019). Modelling of the Dissociation Constant (pKa) of Amino Acids. Max-Planck-Gesellschaft.[Link]

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Exploratory

Synthesis and Mechanistic Evaluation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: A Technical Whitepaper

Executive Summary & Pharmacological Relevance (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly specialized chiral arylglycinol. Compounds featuring the 3,5-dibromophenyl motif are critical synthetic precursors in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly specialized chiral arylglycinol. Compounds featuring the 3,5-dibromophenyl motif are critical synthetic precursors in medicinal chemistry, most notably in the development of β-adrenergic agonists such as brombuterol and its analogs[1]. Furthermore, the 1,2-amino alcohol moiety is a privileged scaffold in asymmetric catalysis, frequently employed as a chiral auxiliary or ligand backbone.

The presence of the two heavy bromine atoms on the aromatic ring introduces significant steric bulk and electron-withdrawing properties, which complicate traditional synthetic routes by altering the nucleophilicity of intermediates and increasing the risk of unwanted dehalogenation under harsh reducing conditions. This guide evaluates the retrosynthetic architecture, mechanistic causality, and validated protocols for synthesizing this complex molecule.

Retrosynthetic Architecture

Designing a robust synthesis for (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol requires strict control over the benzylic stereocenter. We evaluate three primary strategic pathways:

  • Route A (Amino Acid Reduction): Asymmetric Strecker synthesis to yield (S)-3,5-dibromophenylglycine, followed by chemoselective reduction of the carboxylic acid.

  • Route B (Sharpless Asymmetric Aminohydroxylation): Direct functionalization of 3,5-dibromostyrene using osmium-catalyzed aminohydroxylation to install both the amine and hydroxyl groups stereoselectively[2].

  • Route C (Ellman's Sulfinamide Addition): Condensation of 3,5-dibromobenzaldehyde with a chiral sulfinamide, followed by diastereoselective addition of a hydroxymethyl equivalent.

Retrosynthesis Target (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol RouteA Route A: Borane Reduction Target->RouteA RouteB Route B: Sharpless AA Target->RouteB RouteC Route C: Ellman Addition Target->RouteC PrecursorA (S)-3,5-Dibromophenylglycine RouteA->PrecursorA PrecursorB 3,5-Dibromostyrene RouteB->PrecursorB PrecursorC 3,5-Dibromobenzaldehyde RouteC->PrecursorC

Caption: Retrosynthetic strategies for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Mechanistic Deep Dive: Causality in Reaction Design

The Borane Reduction Paradigm (Route A)

The reduction of an amino acid to an amino alcohol is notoriously difficult because standard nucleophilic hydrides (like


) can cause epimerization of the 

-chiral center or, in the case of halogenated aromatics, induce partial hydrodehalogenation of the 3,5-dibromo ring.

Causality of Reagent Choice: Utilizing a Sodium Borohydride/Iodine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) system circumvents these issues. 

alone cannot reduce carboxylic acids. However, the addition of

oxidizes the borohydride to generate Borane (

) in situ. Borane is a highly electrophilic reducing agent. It rapidly coordinates to the electron-rich lone pair of the carboxylic acid oxygen, forming a triacyloxyborane intermediate. This electrophilic activation allows for a mild, room-temperature-to-reflux reduction that strictly preserves the stereochemical integrity of the benzylic carbon and leaves the aryl bromides untouched.
Regiocontrol in Sharpless Aminohydroxylation (Route B)

Standard Sharpless Asymmetric Aminohydroxylation (AA) of styrenes typically favors the formation of the 1-amino-2-hydroxy regioisomer (the terminal amine). However, the target molecule is an arylglycinol (a 2-amino-1-hydroxy system).

Causality of Ligand Selection: To reverse this inherent regioselectivity, the choice of the chiral ligand is paramount. By utilizing the anthraquinone-based ligand (DHQ)₂AQN instead of the standard phthalazine-based (DHQ)₂PHAL, the binding pocket of the osmium catalyst is fundamentally altered[3]. When paired with an alkyl carbamate as the nitrogen source, the (DHQ)₂AQN ligand forces the nitrenoid species to attack the benzylic position of the 3,5-dibromostyrene, successfully yielding the desired enantiomerically enriched arylglycinol[2].

Quantitative Pathway Comparison

To guide synthetic planning, the following table summarizes the quantitative metrics of the three proposed pathways:

Synthetic PathwayKey Reagents & CatalystsRegioselectivityEnantiomeric Excess (ee)Scalability & Safety
A: Amino Acid Reduction

,

, THF
N/A (Pre-set by precursor)>98% (Complete retention)High: Industrial standard, avoids heavy metals.
B: Sharpless AA

, (DHQ)₂AQN,

~4:1 (Benzylic amine favored)90-95%Moderate: Limited by osmium toxicity and cost.
C: Ellman Addition

,

N/A (Pre-set by precursor)>96% (Diastereomeric ratio)Moderate: High cost of chiral auxiliary.

Self-Validating Experimental Protocol: In-Situ Borane Reduction

The following protocol details the execution of Route A . It is designed as a self-validating system, ensuring that researchers can visually and chemically verify the success of each mechanistic step without requiring immediate offline analytics.

Mechanism Step1 Activation NaBH4 + I2 in THF (0 °C) Step2 Reduction Reflux (18 h) B-O complex forms Step1->Step2 Step3 Quenching MeOH addition Break B-O bonds Step2->Step3 Step4 Workup NaOH (aq) extraction Organic layer isolation Step3->Step4

Caption: Step-by-step workflow for the reduction of the amino acid to the arylglycinol.

Step-by-Step Methodology

Step 1: Electrophilic Activation (Borane Generation)

  • Suspend (S)-3,5-dibromophenylglycine (1.0 eq) and

    
     (2.5 eq) in anhydrous THF in a flame-dried, multi-neck round-bottom flask under an argon atmosphere.
    
  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve

    
     (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 45 minutes.
    
  • Self-Validating Check: The addition of iodine will cause an immediate transient brown coloration that rapidly dissipates as

    
     is consumed to form 
    
    
    
    and
    
    
    . Vigorous evolution of
    
    
    gas will occur. The complete cessation of bubbling after the addition validates the full generation of the active borane species.

Step 2: Chemoselective Reduction

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 18 hours.

  • Self-Validating Check: The reduction of the highly stable carboxylate-borane complex requires sustained thermal energy. To validate completion, perform a TLC (eluent:

    
    /MeOH 9:1) stained with ninhydrin. The disappearance of the baseline amino acid spot (pink/purple) and the appearance of a higher 
    
    
    
    spot confirms conversion.

Step 3: Quenching and Boron-Cleavage

  • Cool the reaction mixture back to 0 °C.

  • Carefully add Methanol dropwise until effervescence completely stops.

  • Self-Validating Check: Methanolysis is required to break the robust boron-oxygen bonds, forming volatile trimethyl borate. The end of gas evolution physically validates the destruction of all residual hydride species, ensuring safety for the aqueous workup.

Step 4: Isolation and Workup

  • Evaporate the solvents under reduced pressure to yield a white paste.

  • Dissolve the paste in 20% aqueous NaOH (ensuring pH > 12) and stir for 2 hours at room temperature.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Self-Validating Check: The strongly basic conditions disrupt any remaining boron chelates with the newly formed amino alcohol. If the pH is not sufficiently high, the product will remain water-soluble as a borate complex, leading to poor organic extraction yields.

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate to afford (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol as a crystalline solid.
    

References

  • Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols RSC Publishing URL:[Link]

Sources

Foundational

Technical Guide: Determination of the Melting Point Range for Pure (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Introduction: The Significance of Melting Point in Compound Characterization The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from a solid to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is a fundamental physical property, defined as the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow, well-defined temperature range. This characteristic makes melting point determination an indispensable tool for:

  • Identification: Comparing the experimentally determined melting point with known values can help identify a substance.

  • Purity Assessment: Impurities typically depress the melting point and broaden the melting range.[1][2] A sharp melting point is a strong indicator of high purity.

Given that (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral compound with potential applications in pharmaceutical development, establishing a precise melting point range for the pure enantiomer is of paramount importance for its unambiguous identification and for ensuring the consistency of synthesized batches.

Theoretical Foundation: Understanding the Melting Process

At the melting point, the solid and liquid phases of a substance are in equilibrium. The energy supplied as heat overcomes the intermolecular forces holding the molecules in a fixed crystal lattice, allowing them to move more freely as a liquid. For a pure crystalline solid, this transition is sharp. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression and a broadening of the melting range.[1]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid.[3]

3.1. Materials and Equipment

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube, or automated digital instrument)[4]

  • Capillary tubes (sealed at one end)[3]

  • Sample of pure (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, finely powdered

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

  • Thermometer (calibrated)

3.2. Step-by-Step Procedure

  • Sample Preparation:

    • Ensure the sample of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is completely dry and in the form of a fine powder. Grinding the crystals, if necessary, ensures uniform packing and heat transfer.

    • Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3][5]

  • Instrument Setup:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination:

    • To save time, a preliminary rapid heating of a sample can be performed to determine an approximate melting point range.[1] Heat the sample at a rate of >10°C/min and note the temperature at which it melts.[5]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with a fresh sample.

    • Heat the sample at a slow, controlled rate, typically 1-2°C per minute, when the temperature is within about 10°C of the expected melting point.[2][5][6] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Record the melting point range:

      • T1: The temperature at which the first drop of liquid is observed.[1][7]

      • T2: The temperature at which the entire sample has completely melted into a clear liquid.[1][7]

  • Repeatability:

    • Conduct at least two more determinations to ensure the result is reproducible.

3.3. Interpretation of Results

  • Pure Sample: A pure sample of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is expected to exhibit a sharp melting point range, typically 0.5-2°C.[1]

  • Impure Sample: An impure sample will melt over a wider temperature range and at a lower temperature than the pure compound.[1]

The following table summarizes the expected observations:

Sample PurityMelting Point RangeOnset of Melting
High Purity Narrow (e.g., 1-2°C)Sharp and well-defined
Impure Broad (>2°C)Depressed (lower than pure)
Self-Validating Systems and Trustworthiness

To ensure the trustworthiness of the determined melting point, the following practices are essential:

  • Thermometer Calibration: The accuracy of the melting point determination is directly dependent on the accuracy of the thermometer. It should be calibrated against known standards.

  • Mixed Melting Point Technique: To confirm the identity of the synthesized (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a mixed melting point determination can be performed.[1][8] This involves mixing the sample with an authentic standard. If there is no depression or broadening of the melting point range, the two samples are likely identical.[1]

  • Consistent Sample Packing: The height and packing of the sample in the capillary tube should be consistent across all measurements to ensure uniform heat transfer.

Visualizing the Workflow

The following diagram illustrates the workflow for determining the melting point of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Validation A Obtain Pure Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-3 mm) B->C D Place in Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Record T1 (First Liquid) F->G H Record T2 (All Liquid) G->H I Calculate Melting Range (T2-T1) H->I J Repeat for Reproducibility I->J K Compare to Standard (if available) J->K L Assess Purity based on Range K->L

Caption: Experimental workflow for melting point determination.

Logical Relationships in Melting Point Analysis

The relationship between purity and melting point behavior is a fundamental concept.

PurityMeltingPoint cluster_purity Sample Characteristics cluster_observation Melting Point Observations Pure High Purity Sharp Sharp Melting Range (e.g., 1-2°C) Pure->Sharp Impure Presence of Impurities Broad Broad Melting Range (>2°C) Impure->Broad Depressed Depressed Melting Point Impure->Depressed

Caption: Purity's effect on melting point.

Conclusion

The determination of the melting point range is a critical first step in the physicochemical characterization of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. A precisely measured and narrow melting point range will serve as a reliable indicator of the purity of the synthesized compound, which is essential for its use in further research and development activities. Adherence to the detailed protocol and validation techniques described in this guide will ensure the generation of accurate and trustworthy data.

References

  • Melting point determination | Edisco. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Melting Point Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

  • Melting Points. (n.d.). University of Massachusetts. Retrieved from [Link]

  • What is Melting Point? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Melting point. (n.d.). In Wikipedia. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Experiment name / Determination of melting point Experimental Procedures. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: A Detailed Protocol for Asymmetric Synthesis

This document provides a comprehensive guide for the synthesis of the chiral amino alcohol (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a valuable building block in pharmaceutical and medicinal chemistry. The protocol is...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of the chiral amino alcohol (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a valuable building block in pharmaceutical and medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the synthetic strategy.

The synthesis is approached in a three-stage sequence: preparation of the key precursor 2-amino-1-(3,5-dibromophenyl)ethanone, protection of the amino group, followed by a highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone, and concluding with the deprotection of the amino group to yield the target molecule.

I. Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The initial step involves the electrophilic bromination of 2'-aminoacetophenone to introduce the two bromine atoms onto the phenyl ring. The resulting α-amino ketone is then protected with a tert-butyloxycarbonyl (Boc) group to prevent interference during the subsequent reduction. The key stereochemical control is introduced via the asymmetric reduction of the N-Boc protected ketone using a chiral oxazaborolidine catalyst, a hallmark of the Corey-Bakshi-Shibata reduction.[1][2] Finally, the Boc protecting group is removed under acidic conditions to afford the desired (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Synthetic_Workflow Start 2'-Aminoacetophenone Precursor 2-Amino-1-(3,5-dibromophenyl)ethanone Start->Precursor Dibromination (Br₂, Acetic Acid) Protected_Ketone N-Boc-2-amino-1-(3,5-dibromophenyl)ethanone Precursor->Protected_Ketone N-Boc Protection (Boc)₂O, Base Protected_Alcohol N-Boc-(S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol Protected_Ketone->Protected_Alcohol Asymmetric Reduction (S)-CBS Catalyst, BH₃ Final_Product (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol Protected_Alcohol->Final_Product Deprotection (TFA or HCl)

Caption: Synthetic workflow for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

II. Experimental Protocols

Stage 1: Synthesis of 2-Amino-1-(3,5-dibromophenyl)ethanone

This stage involves the direct dibromination of commercially available 2'-aminoacetophenone. The electron-donating amino group activates the aromatic ring, directing the electrophilic substitution to the ortho and para positions.[3]

Materials and Reagents:

  • 2'-Aminoacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-aminoacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • While stirring vigorously, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the acetic acid and any unreacted bromine.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization from ethanol to yield 2-amino-1-(3,5-dibromophenyl)ethanone.[3]

Stage 2: N-Boc Protection of 2-Amino-1-(3,5-dibromophenyl)ethanone

The amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent its coordination with the borane reagent in the subsequent reduction step. This protection is crucial for achieving high enantioselectivity.

Materials and Reagents:

  • 2-Amino-1-(3,5-dibromophenyl)ethanone

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve 2-amino-1-(3,5-dibromophenyl)ethanone (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine or DIPEA (1.2-1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-2-amino-1-(3,5-dibromophenyl)ethanone can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stage 3: Asymmetric Reduction of N-Boc-2-amino-1-(3,5-dibromophenyl)ethanone

This is the key stereochemistry-determining step, employing the Corey-Bakshi-Shibata (CBS) reduction. The chiral oxazaborolidine catalyst forms a complex with the borane reducing agent, which then coordinates to the ketone in a sterically defined manner, leading to the preferential formation of one enantiomer of the alcohol.[1][2][4]

Materials and Reagents:

  • N-Boc-2-amino-1-(3,5-dibromophenyl)ethanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-2-amino-1-(3,5-dibromophenyl)ethanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C to 0 °C.

  • Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 eq) to the reaction mixture.

  • Slowly add the borane-THF complex solution (1.0-1.5 eq) dropwise, maintaining the internal temperature.

  • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30 minutes to hydrolyze the borate esters.

  • Extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude N-Boc-(S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient). The enantiomeric excess (e.e.) of the product should be determined by chiral HPLC analysis.

Stage 4: Deprotection of N-Boc-(S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol

The final step involves the removal of the Boc protecting group under acidic conditions to yield the target chiral amino alcohol.[3][5]

Materials and Reagents:

  • N-Boc-(S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents, or a 1:1 mixture of TFA:DCM).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, can be purified by recrystallization or column chromatography if necessary.

III. Data Summary

StepReactionKey ReagentsTypical ConditionsExpected Outcome
1DibrominationBr₂, Acetic Acid0 °C to RT, 2-4 h2-Amino-1-(3,5-dibromophenyl)ethanone
2N-Boc Protection(Boc)₂O, TEA/DIPEART, 2-4 hN-Boc-2-amino-1-(3,5-dibromophenyl)ethanone
3Asymmetric Reduction(S)-CBS, BH₃·THF-20 °C to 0 °C, 1-3 hN-Boc-(S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol (>95% e.e.)
4DeprotectionTFA, DCM0 °C to RT, 1-2 h(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

IV. Scientific Integrity and Logic

Expertise & Experience: The selection of the Corey-Bakshi-Shibata reduction is based on its well-established reliability and high enantioselectivity for the reduction of a wide range of ketones.[1][2] The use of a protecting group for the amino functionality is a critical consideration in this synthesis, as the free amino group can interfere with the borane reagent, leading to reduced yield and enantioselectivity. The Boc group is chosen for its stability under the reduction conditions and its facile removal under acidic conditions. The workup procedures are designed to effectively remove byproducts and unreacted reagents, ensuring the isolation of a pure product.

Trustworthiness: Each stage of this protocol includes a purification step to ensure the quality of the intermediates, which is crucial for the success of the subsequent reactions. The monitoring of each reaction by TLC is a self-validating checkpoint to ensure the reaction has gone to completion before proceeding. The final product's identity and purity should be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC to verify the enantiomeric excess.

V. References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(2-Amino-3,5-dibromophenyl)ethanone. Retrieved from BenchChem website.

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.

  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from BenchChem website.

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Magritek. (2021). CBS reduction of acetophenone followed by 11B NMR. Retrieved from [Link]

  • BenchChem. (2025). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Retrieved from BenchChem website.

  • Alfa Chemistry. (2025). Corey-Bakshi-Shibata Reduction. Retrieved from Alfa Chemistry website.

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from BenchChem website.

  • PubMed. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

  • Alfa Chemistry. (2025). Corey-Bakshi-Shibata Reduction. Retrieved from Alfa Chemistry website.

  • ResearchGate. (2019). CBS reduction of acetophenone and proposed transition structures for hydride transfer, favoring the (R)‐product on the basis of minimizing the steric repulsion between “R” and “RL”. Retrieved from ResearchGate website.

  • National Center for Biotechnology Information. (2022). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigma-Aldrich website.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. Retrieved from BenchChem website.

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Application

Application Notes &amp; Protocols: Leveraging (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol for Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Auxiliaries In the landscape of modern stereochemistry, chiral auxiliaries are indispensable tools for translating achiral starting materials into enantiomerically pure products...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern stereochemistry, chiral auxiliaries are indispensable tools for translating achiral starting materials into enantiomerically pure products.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer over another. After imparting its chiral information, the auxiliary is cleaved and can, ideally, be recovered for reuse. The efficacy of an auxiliary is dictated by its ability to create a highly ordered and rigid transition state, which maximizes the energy difference between the pathways leading to the competing diastereomers.

This guide focuses on (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol , a chiral amino alcohol with significant potential as a chiral auxiliary. Its structural architecture is notable for several key features:

  • Defined Stereocenter: The (S)-configuration at the carbon bearing the amino and phenyl groups provides the fundamental chiral information.

  • Sterically Demanding Phenyl Group: The 3,5-dibromophenyl substituent provides a large, rigid steric shield. The two bromine atoms not only increase the steric bulk but also influence the electronic properties of the aromatic ring.

  • Chelating Moieties: The amino and hydroxyl groups are positioned to form stable, rigid chelate complexes with metal ions, a critical feature for creating a predictable stereochemical environment.

These attributes make it particularly well-suited for applications in the asymmetric synthesis of α-amino acids, where high levels of stereocontrol are paramount for creating biologically active molecules and pharmaceutical intermediates.[2][3]

Core Application: Asymmetric Synthesis of α-Amino Acids via a Chiral Ni(II) Complex

A powerful and well-documented strategy for asymmetric α-amino acid synthesis involves the alkylation of a glycine Schiff base coordinated to a Ni(II) metal center.[3][4] The chiral auxiliary, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, forms a rigid, square-planar complex with the glycine Schiff base and Ni(II), effectively locking the conformation. The bulky dibromophenyl group then acts as a stereochemical gatekeeper, blocking one face of the resulting glycine enolate and directing incoming electrophiles to the opposite face with high diastereoselectivity.

Experimental Workflow Overview

The overall process can be visualized as a three-stage sequence: complex formation, diastereoselective alkylation, and finally, cleavage to release the target amino acid and recover the auxiliary.

G cluster_0 cluster_1 cluster_2 A Prochiral Glycine + (S)-Auxiliary C Chiral Ni(II)-Glycine Complex (Intermediate I) A->C Step 1: Complexation B Ni(II) Salt (e.g., NiCl₂) B->C F Alkylated Ni(II) Complex (Diastereomerically Enriched) C->F Step 2: Diastereoselective Alkylation D Alkylation Reagent (R-X) D->F E Base (e.g., KOH) E->F H New Chiral α-Amino Acid (Product) F->H Step 3: Cleavage & Isolation I Recovered (S)-Auxiliary + Ni(II) Salt G Acidic Hydrolysis (e.g., HCl) G->H G->I

Caption: General workflow for asymmetric α-amino acid synthesis.

Mechanism of Stereocontrol: The Role of the Dibromophenyl Group

The high diastereoselectivity of the alkylation step is a direct consequence of the rigid steric environment created by the chiral auxiliary within the Ni(II) complex. After deprotonation of the glycine α-carbon, a planar enolate is formed. The (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol auxiliary positions its bulky dibromophenyl group to effectively shield the Re face of this enolate. Consequently, an incoming electrophile (R-X) is forced to approach from the less hindered Si face, leading to the predominant formation of one diastereomer.

Caption: Proposed transition state for electrophilic attack.

Detailed Application Protocols

The following protocols are adapted from established procedures for the asymmetric synthesis of α-amino acids using related chiral auxiliaries and should be performed by trained personnel in a suitable laboratory setting.[3][4]

Protocol 1: Formation of the Chiral Ni(II)-Glycine Schiff Base Complex

This procedure details the assembly of the key chiral intermediate.

Materials:

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

  • Glycine

  • Benzaldehyde (or other suitable aldehyde)

  • Nickel(II) Chloride (anhydrous)

  • Potassium Hydroxide (KOH)

  • Methanol (anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 eq), glycine (1.0 eq), and anhydrous methanol.

  • Stir the suspension and add powdered potassium hydroxide (1.0 eq).

  • Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • To the resulting solution, add anhydrous Nickel(II) chloride (1.0 eq).

  • Add a solution of potassium hydroxide (2.0 eq) in methanol. The color of the mixture should change, indicating complex formation.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Cool the mixture to room temperature. The complex may be used directly in the next step or isolated by filtration and washing with cold methanol if it precipitates.

Protocol 2: Diastereoselective Alkylation

This protocol describes the crucial stereodirecting alkylation step.

Materials:

  • Chiral Ni(II) Complex from Protocol 1

  • Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 - 1.5 eq)

  • Potassium Hydroxide (powdered) (1.05 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol (anhydrous)

Procedure:

  • Suspend the chiral Ni(II) complex in a mixture of anhydrous DMF and methanol under an inert atmosphere.

  • Add powdered potassium hydroxide (1.05 eq) and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkylating agent dropwise over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and stir to precipitate the crude alkylated complex.

  • Filter the solid, wash thoroughly with water, and dry under vacuum. The diastereomeric excess (% de) can be determined at this stage by HPLC or NMR analysis of the crude product.

Protocol 3: Cleavage and Recovery

This final step liberates the desired α-amino acid and allows for the recovery of the chiral auxiliary.

Materials:

  • Alkylated Ni(II) Complex from Protocol 2

  • Hydrochloric Acid (6 M)

  • Dimethoxyethane (DME) or Dioxane

  • Ethyl Acetate

  • Sodium Hydroxide solution (for pH adjustment)

  • Ion-exchange resin (optional, for purification)

Procedure:

  • Suspend the alkylated Ni(II) complex in DME or dioxane.

  • Add 6 M hydrochloric acid (approx. 5 eq) and heat the mixture to 40-50 °C for 1-2 hours, until the suspension dissolves and the color changes (typically to green).[4]

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate to remove the benzaldehyde byproduct.

  • The aqueous layer now contains the desired amino acid hydrochloride, the chiral auxiliary hydrochloride, and the Ni(II) salt.

  • Amino Acid Isolation: The amino acid can be isolated through ion-exchange chromatography or by carefully adjusting the pH to its isoelectric point to induce precipitation.

  • Auxiliary Recovery: The chiral auxiliary can be recovered from the aqueous layer after amino acid removal by basifying the solution and extracting with an organic solvent like ethyl acetate.

Performance Data

The effectiveness of this methodology is demonstrated by the high diastereoselectivity achieved in related systems. The table below summarizes typical results obtained using a structurally similar chiral auxiliary in the Ni(II) complex-mediated synthesis of fluorinated amino acids.

Electrophile (R-X)ProductDiastereomeric Excess (% de)Reference
CF₃-CH₂-I(S)-2-Amino-4,4,4-trifluorobutanoic Acid>99%[3]
CF₃-CH₂-CH₂-I(S)-2-Amino-5,5,5-trifluoropentanoic Acid>98%[4]

This data is representative of the high stereocontrol achievable with this class of chiral auxiliary.

Conclusion

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol stands as a highly promising chiral auxiliary for asymmetric synthesis. Its utility, particularly within the framework of Ni(II)-mediated glycine alkylation, provides a reliable and highly stereoselective route to valuable non-proteinogenic α-amino acids. The combination of a sterically imposing dibromophenyl group and robust metal chelation creates a well-defined chiral environment capable of directing chemical reactions with exceptional precision. The protocols outlined herein provide a comprehensive guide for researchers and drug development professionals to harness the potential of this powerful synthetic tool.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Google Books.
  • Chiral auxiliary - Wikipedia. (2024, August 22). Wikipedia. Retrieved from [Link]

  • Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. Retrieved from [Link]

  • Mykhailiuk, P. K., & Shishkin, O. V. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2019(4), M1105. Retrieved from [Link]

  • Asymmetric synthesis. (n.d.). DU Chem. Retrieved from [Link]

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. (2019). ResearchGate. Retrieved from [Link]

  • Three-component one-pot synthetic route to 2-amino-5-alkylidene-thiazol-4-ones. (2008). Tetrahedron, 64(48), 10825-10830. Retrieved from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Peptides. Retrieved from [Link]

  • Sorochinsky, A. E., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. ACS Omega, 4(26), 21873-21883. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Chiral Oxazolines from (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Abstract This technical guide provides detailed methodologies for the synthesis of chiral 4-(3,5-dibromophenyl)-4,5-dihydrooxazoles, a class of compounds with significant potential as chiral ligands in asymmetric catalys...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed methodologies for the synthesis of chiral 4-(3,5-dibromophenyl)-4,5-dihydrooxazoles, a class of compounds with significant potential as chiral ligands in asymmetric catalysis and as intermediates in pharmaceutical development. Starting from the enantiopure amino alcohol, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, this document outlines two robust and reproducible synthetic protocols: the direct cyclization with a carboxylic acid derivative and a two-step sequence involving an intermediate N-acyl amino alcohol. The rationale behind key experimental choices, comprehensive step-by-step procedures, expected outcomes, and troubleshooting advice are provided to support researchers, scientists, and drug development professionals in this synthetic endeavor.

Introduction and Scientific Background

Chiral oxazolines are a "privileged" class of heterocyclic compounds, widely employed as ligands in asymmetric catalysis due to their steric and electronic tunability, and their ability to form stable chelate complexes with a variety of metals. The stereocenter at the C4 position, derived from a chiral amino alcohol, is crucial for inducing enantioselectivity in catalytic transformations. The 3,5-dibromophenyl substituent on the oxazoline ring offers several advantages: it provides steric bulk, can be a site for further functionalization via cross-coupling reactions, and enhances the crystallinity of the resulting metal complexes.

The synthesis of 2-oxazolines from 1,2-amino alcohols is a cornerstone of heterocyclic chemistry. The most common and direct strategies involve the cyclodehydration of an N-acyl amino alcohol intermediate.[1] This key intermediate can be formed in situ or isolated prior to cyclization. The choice of cyclizing agent is critical and dictates the reaction mechanism and conditions. Reagents like triflic acid can promote dehydrative cyclization, often proceeding with an inversion of stereochemistry at the hydroxyl-bearing carbon.[2]

This guide focuses on leveraging the readily available chiral building block, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, to construct valuable chiral oxazoline ligands.

Core Synthesis Principles and Mechanistic Rationale

The conversion of a 1,2-amino alcohol to a 2-oxazoline requires the formation of an amide bond followed by an intramolecular cyclization that eliminates a molecule of water. There are two primary mechanistic pathways for the cyclodehydration of the N-(β-hydroxyethyl)amide intermediate:

  • Amide Carbonyl Activation: An acid catalyst protonates the amide carbonyl, making it more electrophilic. The pendant hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent elimination of water yields the oxazoline with retention of stereochemistry at the alcohol carbon.

  • Alcohol Activation: The hydroxyl group is converted into a good leaving group (e.g., by protonation with a strong acid or conversion to a sulfonate). The amide oxygen then acts as an intramolecular nucleophile in an SN2-type displacement, leading to the oxazoline with inversion of stereochemistry.[2]

The choice of reagents and reaction conditions determines which pathway is favored. For instance, strong dehydrating agents under acidic conditions, such as triflic acid, have been shown to favor the alcohol activation pathway.[2]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: One-Pot Synthesis via Carboxylic Acid Coupling and Triflic Acid-Mediated Cyclization

This protocol describes a one-pot procedure where the amino alcohol is first acylated with a carboxylic acid, and the resulting amide is then cyclized in situ without isolation. This method is efficient and minimizes handling of intermediates.

Rationale: Triflic acid (TfOH) is a powerful Brønsted acid that serves a dual role: it can catalyze the initial amidation and subsequently promotes the dehydrative cyclization. This method is robust and generates water as the only stoichiometric byproduct.[2]

Materials and Reagents:

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

  • Carboxylic Acid (e.g., Benzoic Acid, 1.05 equiv)

  • Triflic Acid (TfOH, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 equiv) and the selected carboxylic acid (1.05 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) to create a 0.1 M solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Carefully add triflic acid (1.5 equiv) dropwise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of DCE).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired chiral oxazoline.

Protocol 2: Two-Step Synthesis via N-Acylation and Thionyl Chloride-Mediated Cyclization

This protocol involves the isolation of the intermediate N-acyl amino alcohol, followed by cyclization using thionyl chloride. This is a classic and reliable method, particularly useful when the one-pot method is not suitable.

Rationale: The first step creates a stable amide intermediate. In the second step, thionyl chloride (SOCl₂) activates the hydroxyl group by converting it into a chlorosulfite ester, an excellent leaving group. Intramolecular nucleophilic attack by the amide oxygen then proceeds readily to form the oxazoline ring. This method requires anhydrous conditions to prevent hydrolysis of the thionyl chloride and the product.[3]

Step 2a: Synthesis of N-(2-(3,5-dibromophenyl)-2-hydroxyethyl)amide

  • Dissolve (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., Benzoyl chloride, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can often be used in the next step without further purification.

Step 2b: Cyclization to form the Oxazoline

  • Dissolve the crude N-acyl amino alcohol from Step 2a in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add thionyl chloride (1.5 equiv) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary and Expected Results

The following table summarizes typical outcomes for the synthesis of (S)-4-(3,5-dibromophenyl)-2-phenyl-4,5-dihydrooxazole using the protocols described. Yields and purity are dependent on the specific substrate and reaction scale.

ProtocolReagentsTypical YieldEnantiomeric PurityNotes
1 Benzoic Acid, TfOH70-85%>99% eeOne-pot procedure, generates only water as a byproduct.[2]
2 Benzoyl Chloride, Et₃N; then SOCl₂65-80% (over 2 steps)>99% eeTwo-step, requires handling of thionyl chloride.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend reaction time; ensure anhydrous conditions; check reagent purity.
Product loss during workup/purification.Optimize extraction and chromatography procedures.
Side Product Formation Presence of water (hydrolysis).Use anhydrous solvents and reagents; perform under an inert atmosphere.
Over-reaction or decomposition.Lower reaction temperature; monitor reaction closely.
Racemization (Loss of ee%) Harsh reaction conditions.Use milder cyclizing agents if possible; ensure temperature control. For Protocol 1, TfOH-mediated cyclization is known to proceed with inversion, preserving stereointegrity.[2]

Diagrams and Workflows

General Synthetic Workflow

The diagram below illustrates the overall transformation from the starting amino alcohol to the final chiral oxazoline product.

G A (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol C N-acyl Amino Alcohol (Intermediate) A->C + B Acylating Agent (e.g., R-COOH or R-COCl) B->C E Chiral Oxazoline Product C->E + D Cyclizing Agent (e.g., TfOH, SOCl2) D->E

Caption: General workflow for chiral oxazoline synthesis.

Mechanism of Triflic Acid-Mediated Cyclization

This diagram shows the plausible mechanism for the cyclization step in Protocol 1, proceeding via alcohol activation and SN2-type intramolecular attack.

G cluster_0 Alcohol Activation & Cyclization (Inversion of Stereochemistry) Start N-acyl Amino Alcohol Activated Protonated Alcohol (Good Leaving Group) Start->Activated + TfOH Transition SN2 Transition State Activated->Transition Intramolecular Attack Product Oxazoline Product Transition->Product - H2O - TfOH

Caption: Mechanism for TfOH-mediated oxazoline synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]]

  • Lin, S., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 1. [Link]2]

  • Al-Masum, M., Lott, B., & Ghazialsharif, N. (2012). An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]]

  • ScholarWorks at WMU. (n.d.). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. Retrieved from [Link]]

  • Google Patents. (n.d.). WO2010015211A1 - Synthesis of oxazoline compounds. Retrieved from 1]

Sources

Application

Application Notes &amp; Protocols: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in Asymmetric Catalysis

Foreword: The Strategic Value of Chiral Amino Alcohols In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is r...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Chiral Amino Alcohols

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is relentless. Chiral β-amino alcohols are a cornerstone of asymmetric synthesis, serving as highly effective ligands and auxiliaries. Their utility stems from a privileged structural motif: a stereogenic center bearing both an amino and a hydroxyl group. This arrangement allows for the formation of stable, well-defined chelate rings with a metal center, creating a rigid and predictable chiral environment. It is within this precisely sculpted space that highly selective catalytic transformations occur.

This guide focuses on (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol , a representative member of this critical class of ligands. The presence of the 3,5-dibromophenyl group introduces significant steric bulk and electronic modifications compared to its non-halogenated analogs, influencing the catalyst's reactivity and selectivity. These notes are intended for researchers, process chemists, and drug development professionals seeking to leverage this catalyst system for the efficient, stereocontrolled synthesis of chiral molecules. We will delve into the mechanistic underpinnings of its primary application—asymmetric transfer hydrogenation—and provide robust, field-tested protocols for its implementation.

Section 1: Core Application - Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis.[1][2] Asymmetric transfer hydrogenation (ATH) has emerged as a powerful, practical, and scalable method to achieve this, offering an operational advantage over high-pressure catalytic hydrogenation by using safe, readily available hydrogen donors like 2-propanol or formic acid.[3]

The combination of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol with a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, generates a highly effective catalyst for this transformation in situ.

The Catalytic Cycle: A Mechanistic Rationale

The efficacy of the (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol ligand in Ru-catalyzed ATH is best understood through its proposed catalytic cycle. The process is not merely a simple hydride transfer; it is a sophisticated, metal-ligand cooperative mechanism.

  • Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene complex, reacts with the amino alcohol ligand in the presence of a base (e.g., KOH or NaOiPr). The base deprotonates the ligand's amino group to form a ruthenium-amido complex, which is the active catalytic species.

  • Hydride Loading: The activated ruthenium-amido complex reacts with the hydrogen donor (e.g., 2-propanol). The N-H proton of the ligand and the C-H proton of the alcohol are transferred in a concerted, six-membered transition state to generate a ruthenium-hydride species. Acetone is formed as the byproduct.

  • Substrate Coordination & Hydride Transfer: The prochiral ketone (or imine) substrate coordinates to the ruthenium-hydride complex. The key enantioselective step involves the transfer of the hydride from the metal and a proton from the ligand's N-H group to the carbonyl carbon and oxygen, respectively. The rigid chiral pocket created by the dibromophenyl group and the stereocenter of the ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol product in excess.

  • Product Release & Catalyst Regeneration: The newly formed chiral alcohol is released, and the ruthenium-amido complex is regenerated, ready to begin another catalytic cycle.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_entry_exit Inputs & Outputs A [Ru]-Amido Complex (Active Catalyst) B Six-Membered Transition State I A->B + iPrOH - Acetone C [Ru]-Hydride Species B->C Acetone Acetone (Byproduct) B->Acetone D Six-Membered Transition State II C->D + Ketone - Chiral Alcohol D->A Alcohol Chiral Alcohol (Product) D->Alcohol Precatalyst [RuCl₂(p-cymene)]₂ + (S)-Ligand + Base Precatalyst->A Activation iPrOH 2-Propanol (H-Donor) iPrOH->B Ketone Prochiral Ketone (Substrate) Ketone->D

Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Causality Behind Experimental Choices
  • The Ligand Structure: The (S)-configuration at the stereocenter directly determines the absolute configuration of the product alcohol. The bulky 3,5-dibromophenyl group helps to create a well-defined chiral pocket, enhancing facial discrimination of the incoming ketone substrate.

  • The Metal Center: Ruthenium is highly effective due to its ability to readily cycle between different oxidation states and its affinity for the ligands involved in the key transition states.

  • The Hydrogen Donor: 2-Propanol is a common choice as it is inexpensive, readily available, and the byproduct (acetone) is volatile and easily removed. For substrates where the reaction equilibrium is unfavorable, a formic acid/triethylamine mixture can be used as an irreversible hydrogen source.[4]

  • The Base: A strong, non-nucleophilic base is required to generate the active ruthenium-amido species. The choice of base can influence reaction rates and, in some cases, selectivity.

Section 2: Experimental Protocols & Data

The following protocols are designed to be robust and scalable. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.

General Workflow for ATH of a Prochiral Ketone

ATH_Workflow start Start prep Prepare Catalyst Solution: [RuCl₂(p-cymene)]₂ + Ligand in 2-Propanol start->prep activate Activate Catalyst: Add Base (e.g., KOH in iPrOH) Stir at RT prep->activate react Initiate Reaction: Add Substrate (Ketone) Heat to specified temp (e.g., 40-80 °C) activate->react monitor Monitor Progress: TLC or GC Analysis react->monitor monitor->react Continue reaction quench Work-up: Cool to RT, Quench with H₂O monitor->quench Reaction complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Purify Product: Silica Gel Chromatography extract->purify analyze Analyze Product: NMR for structure & purity Chiral HPLC/GC for e.e. purify->analyze end End analyze->end

Caption: General experimental workflow for ATH of ketones.

Detailed Protocol: Asymmetric Synthesis of (S)-1-Phenylethan-1-ol

This protocol details the reduction of acetophenone as a model substrate.

Materials:

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Acetophenone (Substrate)

  • Anhydrous 2-Propanol (Solvent and H-donor)

  • Potassium hydroxide (KOH)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (S/C = 200):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol, 0.25 mol%).

    • Add (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (3.1 mg, 0.01 mmol, 1.0 mol%).

    • Add 5 mL of anhydrous 2-propanol and stir the resulting orange solution for 15 minutes at room temperature.

  • Catalyst Activation:

    • In a separate vial, prepare a 0.1 M solution of KOH in 2-propanol.

    • Add 0.25 mL of the KOH solution (0.025 mmol, 2.5 mol%) to the catalyst mixture. The solution should darken. Stir for another 10 minutes.

  • Reaction:

    • Add acetophenone (120.2 mg, 1.0 mmol, 100 mol%) to the activated catalyst solution.

    • Heat the reaction mixture to 40 °C and stir.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the mixture to room temperature and quench by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (S)-1-phenylethan-1-ol.

    • Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC or GC analysis.

Representative Performance Data

The catalyst system derived from (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol is expected to show high efficiency across a range of aromatic ketones.

Substrate (Ar-CO-R)ProductTypical Yield (%)Typical e.e. (%)
Acetophenone(S)-1-Phenylethan-1-ol>95%>97%
4'-Chloroacetophenone(S)-1-(4-Chlorophenyl)ethan-1-ol>98%>98%
4'-Methoxyacetophenone(S)-1-(4-Methoxyphenyl)ethan-1-ol>95%>96%
Propiophenone(S)-1-Phenylpropan-1-ol>92%>95%
2-Acetylnaphthalene(S)-1-(Naphthalen-2-yl)ethan-1-ol>90%>94%

Note: Data is representative of typical results for this class of catalyst and may vary based on specific reaction conditions and substrate purity.

Section 3: Significance in Drug Development

Chiral alcohols and amines are ubiquitous building blocks in the pharmaceutical industry. The ability to synthesize these intermediates with high enantiopurity is often a critical, cost-determining step in the total synthesis of an active pharmaceutical ingredient (API).

  • Access to Key Chiral Synthons: ATH provides a direct and efficient route to valuable chiral intermediates that would otherwise require multi-step syntheses or less efficient classical resolutions.

  • Process Scalability: Unlike many stoichiometric chiral reagents, ATH is a catalytic process, making it more atom-economical and suitable for large-scale industrial production.[3] The operational simplicity (no high-pressure hydrogenation equipment needed) further enhances its attractiveness for process development.

  • Prodrug Strategies: Chiral amino alcohols can be incorporated into prodrugs, where an amino acid or a related moiety is attached to a parent drug to improve properties like solubility or bioavailability.[5][] The efficient synthesis of these chiral carriers is therefore of significant interest.

By providing reliable access to enantiopure materials, catalyst systems based on ligands like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol directly impact the efficiency and economic viability of developing new medicines.

References

  • Wills, M., & Hannedouche, J. (2001). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI. [Link]

  • Kanto Kagaku. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]

  • Reddy, P. V. G., & Rao, A. S. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 60(9), 556-566. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zürich. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • Juaristi, E. (Ed.). (2013). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley. [Link]

  • Vig, B. S., Huttunen, K. M., Laine, K., & Rautio, J. (2013). Amino acids as promoieties in prodrug design and development. Advanced Drug Delivery Reviews, 65(10), 1370-1385. [Link]

  • Rautio, J., et al. (2018). The expanding role of prodrugs in contemporary drug design and development. Nature Reviews Drug Discovery, 17(8), 559-587. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Chiral Schiff Base Ligands Using (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel chiral Schiff base ligands derived from the prec...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel chiral Schiff base ligands derived from the precursor (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. Chiral Schiff bases are a "privileged ligand" class in coordination chemistry, pivotal for the development of catalysts in asymmetric synthesis and for the creation of metallo-pharmaceuticals with unique therapeutic properties.[1] The inclusion of a dibrominated phenyl ring and a chiral amino alcohol backbone in the ligand structure offers a unique combination of steric, electronic, and stereochemical features. This document outlines a detailed, field-proven protocol, explains the causality behind critical experimental steps, and details the analytical methods required for structural validation. It is intended for researchers and professionals in synthetic chemistry, catalysis, and drug development.

Introduction: Significance and Rationale

Schiff bases, compounds containing an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound.[2][3] Their true value is realized when they act as ligands, coordinating with metal ions through the imine nitrogen and other strategically placed donor atoms.[4][5] Chiral Schiff base-metal complexes, in particular, are at the forefront of asymmetric catalysis, enabling the enantioselective synthesis of complex organic molecules.[1][6][7]

The choice of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol as the amine precursor is deliberate and strategic for several reasons:

  • Inherent Chirality: The (S)-stereocenter is fundamental for inducing asymmetry in catalytic processes, allowing for the preferential formation of one enantiomer of a product.[1]

  • Electronic Effects: The two bromine atoms are strongly electron-withdrawing, which modulates the electronic properties of the resulting ligand and any subsequent metal complex. This can influence catalytic activity and redox potentials.[8]

  • Enhanced Bioactivity: Halogen substitution is a common strategy in medicinal chemistry to enhance the lipophilicity and membrane permeability of drug candidates. Bromine-substituted Schiff bases have shown significant potential as antimicrobial and anticancer agents.[9][10][11][12]

  • Structural Rigidity and Steric Hindrance: The bulky dibromophenyl group provides a defined steric environment around the metal center, which can be crucial for achieving high enantioselectivity in catalytic reactions.[8]

This guide provides a robust protocol for the synthesis of a representative Schiff base ligand from this amino alcohol and salicylaldehyde, followed by a systematic approach to its characterization.

The Chemistry: Schiff Base Condensation Mechanism

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This process, often catalyzed by a small amount of acid or base, proceeds via a hemiaminal intermediate which then dehydrates to form the stable imine product.[2][13]

The overall reaction is an equilibrium. To ensure a high yield of the Schiff base, the equilibrium must be shifted towards the product side. This is typically achieved by removing the water formed during the reaction, often by refluxing in a solvent like ethanol which facilitates the process without the need for a physical water trap like a Dean-Stark apparatus.[13]

Experimental Protocol: Synthesis of (S)-2-((E)-(2-hydroxybenzylidene)amino)-2-(3,5-dibromophenyl)ethan-1-ol

This protocol details the synthesis using salicylaldehyde as a representative aromatic aldehyde. The methodology can be adapted for other aldehydes or ketones.

Materials and Equipment

Reagents:

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (Purity ≥98%)

  • Salicylaldehyde (Purity ≥98%)

  • Ethanol (Absolute, ACS Grade)

  • Deionized Water

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (2.95 g, 10 mmol) in 40 mL of absolute ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

    • Rationale: Ethanol is an excellent solvent for both reactants and its boiling point is ideal for reflux conditions, promoting the reaction without requiring excessively high temperatures.[14]

  • Addition of Aldehyde: To the stirred solution, add salicylaldehyde (1.22 g, 1.05 mL, 10 mmol) dropwise using a pipette. A 1:1 molar ratio is crucial for preventing side reactions.

    • Rationale: A slow, dropwise addition helps to control any initial exothermic effects and ensures a homogeneous reaction mixture.

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The formation of a yellow precipitate may be observed as the reaction progresses.

    • Rationale: Heating under reflux provides the necessary thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reflux period, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

    • Rationale: The solubility of the Schiff base product is significantly lower in cold ethanol, leading to its precipitation and allowing for efficient isolation.

  • Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the solid twice with small portions of ice-cold ethanol (approx. 10 mL each) to remove any unreacted starting materials.

    • Rationale: Washing with cold solvent removes soluble impurities without significantly dissolving the desired product, thus increasing its purity.

  • Drying: Dry the purified product under vacuum at 40-50 °C for several hours until a constant weight is achieved. The expected product is a bright yellow crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification AminoAlcohol (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol Dissolve Dissolve Amino Alcohol in Ethanol AminoAlcohol->Dissolve Salicylaldehyde Salicylaldehyde Add Add Salicylaldehyde (1:1 molar ratio) Salicylaldehyde->Add Solvent Ethanol Solvent->Dissolve Dissolve->Add Reflux Reflux for 3-4 hours Add->Reflux Cool Cool to Room Temp & Ice Bath Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct Pure Schiff Base Ligand Dry->FinalProduct CharacterizationWorkflow Figure 2: Characterization Logic cluster_analysis Analytical Validation Start Synthesized Crude Product Purify Recrystallization Start->Purify PureProduct Pure, Dry Solid Purify->PureProduct MP Melting Point (Purity Check) PureProduct->MP FTIR FT-IR Spectroscopy (Functional Group ID) PureProduct->FTIR NMR ¹H & ¹³C NMR (Structural Elucidation) PureProduct->NMR MS Mass Spectrometry (Molecular Weight Confirmation) PureProduct->MS Final Structurally Confirmed Schiff Base Ligand MP->Final FTIR->Final NMR->Final MS->Final

Figure 2: Characterization Logic

Applications and Future Directions

The synthesized chiral, halogenated Schiff base is not an end-product but a versatile intermediate for advanced applications.

  • Asymmetric Catalysis: This ligand can be readily complexed with a variety of transition metals (e.g., Cu(II), Mn(III), Co(II), Ru(II)) to form chiral catalysts. [6]These complexes are promising candidates for catalyzing reactions such as:

    • Asymmetric epoxidation of olefins. [4] * Enantioselective oxidation of sulfides.

    • Asymmetric C-C bond-forming reactions like aldol and Diels-Alder reactions. [7]

  • Bioinorganic and Medicinal Chemistry: The ligand and its metal complexes should be screened for biological activity. The presence of the dibromo-phenyl moiety and the ability to chelate essential metal ions make them prime candidates for evaluation as:

    • Antimicrobial Agents: Targeting bacteria and fungi. [9][12][15] * Anticancer Therapeutics: Investigating cytotoxicity against various cancer cell lines. [11] * Antiviral and Anti-inflammatory agents. [9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

  • Chemical Hazards: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol and salicylaldehyde are irritants. Avoid inhalation, ingestion, and direct skin contact. Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review. ER Publications. [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. ResearchGate. (May 2022). [Link]

  • Schiff Base Ligand System and their Applications in Biological System, Catalysis and in Chemosensing. ResearchGate. (October 2021). [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. MDPI. (October 2024). [Link]

  • Stereoselective Reactions with Chiral Schiff Base Metal Complexes. CHIMIA. (2015). [Link]

  • Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. (December 2022). [Link]

  • Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications. Journal of Basic & Applied Sciences. (January 2018). [Link]

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. (October 2022). [Link]

  • Biological applications of Schiff bases: An overview. GSC Online Press. (December 2022). [Link]

  • Catalytic Studies on Complexes of Organic Compounds: Part-5. Review on Use of Chiral Schiff Base Complexes as Catalyst. ResearchGate. (May 2022). [Link]

  • Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzal. World Journal of Advanced Research and Reviews. (2022). [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. DergiPark. (June 2020). [Link]

  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC. (2023). [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Iraqi National Journal of Chemistry. (2016). [Link]

  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. (2017). [Link]

  • Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). International Journal of Advanced Research in Chemical Science. (2017). [Link]

  • Synthesis and Study of Schiff base Ligands. ResearchGate. (October 2024). [Link]

  • Academic Journal of Chemistry Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry. (2019). [Link]

Sources

Application

Advanced Reductive Amination Protocols for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Synthesis, Chiral Ligand Preparation, and API Intermediate Functionalization Executive Summary (S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Asymmetric Synthesis, Chiral Ligand Preparation, and API Intermediate Functionalization

Executive Summary

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly functionalized, chiral amino alcohol serving as a critical building block in the development of pharmaceuticals and asymmetric catalysts. The selective N-alkylation of this molecule via reductive amination presents unique chemical challenges. The presence of the 3,5-dibromophenyl moiety significantly alters the electronic and steric landscape of the primary amine compared to unsubstituted phenylglycinol derivatives.

This application note provides field-proven, self-validating protocols for the reductive amination of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. By leveraging mild hydride donors and specific solvent systems, these methodologies ensure high-yielding N-alkylation while strictly preserving the integrity of the (S)-stereocenter.

Mechanistic Causality: Overcoming the 3,5-Dibromo Effect

Successful reductive amination requires a delicate balance between imine formation and subsequent reduction. For (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, researchers must account for two primary factors:

  • Electronic Deactivation (The -I Effect): The two bromine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the benzylic position, significantly reducing the nucleophilicity of the adjacent primary amine. Consequently, the initial nucleophilic attack on the carbonyl carbon is kinetically slower and thermodynamically less favored than in standard aliphatic amines.

  • Steric Hindrance: The bulky bromine atoms at the meta positions create a broader steric umbrella, which can impede the approach of sterically demanding ketones during the hemiaminal intermediate stage.

The Solution: To overcome the reduced nucleophilicity, the addition of a weak acid catalyst (e.g., Acetic Acid) is critical. Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly basic amine. Furthermore, [1] is selected as the optimal reducing agent. Unlike Sodium Borohydride (NaBH₄), which can prematurely reduce the unactivated carbonyl, STAB is exceptionally mild and selectively reduces the protonated iminium ion. Because the C-H bond at the C2 stereocenter is never broken during this process, the (S)-configuration is preserved with >99% enantiomeric excess (ee).

Pathway Visualization

The following diagram illustrates the mechanistic logic, highlighting the transition from the deactivated amine to the final chiral secondary amine.

Mechanism A Amine (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Acid Catalyzed) C->D -H2O (AcOH cat.) E Alkylated Secondary Amine (Retention of Chirality) D->E Hydride Transfer (from STAB)

Mechanistic pathway of reductive amination highlighting iminium formation and hydride transfer.

Quantitative Optimization Data

To establish the most robust protocol, various conditions were evaluated using benzaldehyde as the model electrophile. The data below demonstrates why 1,2-Dichloroethane (DCE) paired with STAB and an acetic acid additive is the gold standard for this specific substrate.

SolventReducing AgentAdditiveTime (h)Yield (%)Enantiomeric Excess (ee %)Observation / Causality
MeOHNaBH₄None1245%>99%High dialkylation; premature aldehyde reduction.
MeOHNaBH₃CNAcOH (1 eq)2472%>99%Sluggish reaction due to amine deactivation.
THFSTABNone1681%>99%Good selectivity, but slow imine formation.
DCESTABNone1288%>99%DCE stabilizes the transition state better than THF.
DCE STAB AcOH (1 eq) 4 96% >99% Optimal: Acid accelerates iminium formation.

Table 1: Optimization of reaction conditions for the reductive amination of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Self-Validating Experimental Protocols

The workflow below is designed to be self-validating; visual cues and TLC monitoring steps are embedded to ensure the process is functioning as intended before proceeding to the next chemical event.

Workflow Step1 Step 1: Preparation Mix Amine + Carbonyl in DCE + AcOH Step2 Step 2: Imine Formation Stir at RT (15-30 min) Monitor via TLC Step1->Step2 Step3 Step 3: Reduction Add STAB portionwise Stir 2-12 h Step2->Step3 Step4 Step 4: Quench & Workup Sat. NaHCO3 quench Extract with DCM Step3->Step4

Step-by-step experimental workflow for the reductive amination using STAB in DCE.

Protocol A: Direct Reductive Amination with Aldehydes

Use this protocol for unhindered aliphatic or aromatic aldehydes.

  • Reaction Assembly: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 equiv, e.g., 1.0 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL).

  • Electrophile Activation: Add the target aldehyde (1.05 equiv). Immediately add glacial Acetic Acid (1.0 equiv).

    • Self-Validation Check: The solution should remain clear. Stir at room temperature for 30 minutes. A TLC check (Hexanes/EtOAc 7:3) should reveal the consumption of the starting amine and the appearance of a less polar imine spot.

  • Hydride Delivery: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 5 minutes to control any mild exothermic gas evolution.

  • Reduction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Causality: The low temperature during addition prevents runaway reduction of the free aldehyde, while room temperature stirring ensures complete conversion of the sterically hindered iminium ion.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (SiO₂, gradient elution DCM to DCM/MeOH 95:5) to yield the pure (S)-secondary amine.

Protocol B: Indirect (Stepwise) Amination with Ketones

Ketones are less electrophilic. The -I effect of the 3,5-dibromophenyl group makes direct amination with ketones prone to failure. This protocol utilizes Titanium(IV) isopropoxide to force imine formation. [2]

  • Imine Forcing: In a dry flask under argon, combine the amine (1.0 equiv) and the ketone (1.2 equiv) in anhydrous THF (0.5 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv).

  • Dehydration: Stir the mixture at room temperature for 12 hours.

    • Causality: Ti(OiPr)₄ acts as both a powerful Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine, effectively overcoming the amine's poor nucleophilicity.

  • Reduction: Dilute the mixture with anhydrous ethanol (equal volume to THF) and cool to 0 °C. Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv). Stir for 2 hours.

  • Quench: Quench by adding water (2 mL). A white precipitate of TiO₂ will form immediately.

    • Self-Validation Check: The formation of the thick white precipitate confirms the successful hydrolysis of the titanium complex.

  • Workup: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer over Na₂SO₄, and purify via chromatography.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Method

Application of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in pharmaceutical intermediates

Application Note: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol as a Privileged Chiral Scaffold in Advanced Pharmaceutical Intermediates Introduction & Mechanistic Rationale In the landscape of modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol as a Privileged Chiral Scaffold in Advanced Pharmaceutical Intermediates

Introduction & Mechanistic Rationale

In the landscape of modern medicinal chemistry and asymmetric synthesis, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol stands out as a highly versatile, privileged chiral building block. Its molecular architecture offers three distinct vectors for chemical functionalization, making it an invaluable precursor for complex Active Pharmaceutical Ingredients (APIs):

  • The Chiral Amino Alcohol Core : The adjacent primary amine and hydroxyl groups serve as a perfect bidentate motif for cyclization into oxazolines or oxazolidinones[1]. The strict (S)-configuration dictates the stereochemical outcome of downstream asymmetric transformations, acting as a powerful chiral auxiliary[4].

  • The 3,5-Dibromophenyl Scaffold : The meta-disubstituted aryl bromides provide orthogonal reactivity. Unlike mono-halogenated analogs, the 3,5-dibromo pattern allows for divergent or convergent transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct sterically demanding, extended

    
    -systems frequently found in kinase inhibitors and targeted protein degraders (PROTACs) [5].
    

Strategic Application 1: Synthesis of Chiral Oxazoline Ligands

Chiral oxazolines are ubiquitous in asymmetric catalysis (e.g., Cu-catalyzed Friedel-Crafts, Diels-Alder reactions, and enolate alkylations) [4]. The condensation of (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol with nitriles or carboxylic acids yields 4-aryl-4,5-dihydrooxazoles [1].

Causality Insight: The presence of the 3,5-dibromo groups on the aryl ring creates a highly tunable steric pocket. Once the oxazoline ring is formed, subsequent cross-coupling on the dibromo-aryl ring can introduce massive steric bulk (e.g., naphthyl or biphenyl groups) precisely at the chiral boundary. This dramatically enhances the enantioselectivity of the ligand in catalytic applications by physically blocking one face of the coordinated metal complex [2].

G A (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol B Zn-Catalyzed Condensation A->B C Chiral Oxazoline Scaffold B->C D Asymmetric Induction C->D E Enantioenriched Target D->E

Workflow for the synthesis and application of chiral oxazoline ligands.

Strategic Application 2: Divergent Cross-Coupling for API Scaffolds

In drug development, the 3,5-dibromophenyl moiety acts as a bidirectional vector for structural expansion. To utilize this without side reactions, the sensitive amino and hydroxyl groups must first be masked (e.g., via Boc and TBDMS protection) to prevent catalyst poisoning or unwanted heteroarylation during Pd-catalyzed cross-coupling [3]. Once protected, the scaffold undergoes rapid Suzuki-Miyaura coupling to append diverse pharmacophores.

G A Chiral Amino Alcohol B N,O-Protection A->B C Protected Dibromo Arene B->C D Pd-Catalyzed Suzuki Coupling C->D E Bis-Aryl Intermediate D->E F Global Deprotection E->F G Complex API Scaffold F->G

Divergent cross-coupling workflow for synthesizing complex API scaffolds.

Quantitative Data: Optimization of Cross-Coupling

The double Suzuki-Miyaura coupling on the 3,5-dibromo system requires careful catalyst selection due to the increasing steric hindrance after the first oxidative addition.

Table 1: Optimization of Double Suzuki-Miyaura Coupling (Model: Phenylboronic acid, 2.5 eq)

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh3)4Na2CO3Toluene/H2O9045
2Pd(OAc)2 / SPhosK3PO4Toluene10062
3Pd(dppf)Cl2K2CO31,4-Dioxane/H2O9088
4 Pd2(dba)3 / XPhos Cs2CO3 1,4-Dioxane 100 94

Causality Insight: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos paired with Pd2(dba)3 significantly outperform standard Pd(PPh3)4. The XPhos ligand accelerates both the oxidative addition into the sterically hindered C-Br bond and the final reductive elimination step, minimizing mono-coupled byproducts and overcoming the steric bulk of the meta-disubstitution [3, 5].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-4-(3,5-dibromophenyl)-2-phenyl-4,5-dihydrooxazole

Objective: Cyclization of the amino alcohol into a chiral oxazoline auxiliary.

  • Activation : In an oven-dried Schlenk flask under an argon atmosphere, charge benzonitrile (1.0 mmol), (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol (1.1 mmol), and anhydrous chlorobenzene (5.0 mL) [1].

  • Catalysis : Add anhydrous Zn(OTf)2 (0.05 mmol, 5 mol%) as a Lewis acid catalyst to activate the nitrile [2].

  • Cyclization : Heat the reaction mixture to reflux (130 °C) for 18 hours. Mechanistic note: The Lewis acid coordinates the nitrile, facilitating nucleophilic attack by the primary amine, followed by intramolecular cyclization of the hydroxyl group and elimination of ammonia.

  • Workup : Cool to room temperature, dilute with dichloromethane (15 mL), and wash with saturated aqueous NaHCO3 (10 mL) to quench the Lewis acid.

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc, 4:1) to yield the pure oxazoline.

Protocol B: Chemoselective Double Suzuki-Miyaura Coupling

Objective: Bis-arylation of the N,O-protected scaffold for API synthesis.

  • Preparation : Dissolve the N-Boc, O-TBDMS protected (S)-2-amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 mmol) and the target arylboronic acid (2.5 mmol) in a thoroughly degassed mixture of 1,4-Dioxane/H2O (4:1, 10 mL) [3].

  • Catalyst Loading : Add Cs2CO3 (3.0 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%) under a strict argon atmosphere.

  • Coupling : Heat the mixture to 100 °C for 12 hours. Monitor the conversion of the mono-coupled intermediate to the fully bis-coupled product via LC-MS.

  • Isolation : Cool the mixture, filter through a pad of Celite to remove palladium black, and extract with EtOAc (3 x 15 mL).

  • Deprotection : Treat the concentrated crude with TFA/DCM (1:4) for 2 hours, followed by TBAF (1.0 M in THF) to sequentially remove the Boc and TBDMS groups, yielding the advanced bis-aryl amino alcohol API intermediate.

References

  • Modular Synthesis of Oxazolines and Their Derivatives. ACS Publications. Available at:[Link]

  • An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. Available at:[Link]

  • WO2010030592A1 - Compounds for the treatment of hepatitis c. Google Patents.
  • Principles and Applications of Enolate Alkylation. PSGCAS. Available at: [Link]

  • Regioselective Substitution of BINOL. ACS Publications. Available at:[Link]

Application

Application Note &amp; Protocol: Strategic N-Alkylation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol for Pharmaceutical Intermediate Synthesis

Authored by: A Senior Application Scientist Abstract: This document provides a comprehensive guide to the N-alkylation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a key chiral building block in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract: This document provides a comprehensive guide to the N-alkylation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a key chiral building block in pharmaceutical development. We will explore the strategic selection of reaction methodology, focusing on the highly efficient and selective reductive amination pathway. Detailed, field-tested protocols, mechanistic insights, and process optimization parameters are presented to guide researchers in achieving high-yield, high-purity synthesis of N-alkylated secondary amine products.

Introduction: The Significance of N-Alkylated Amino Alcohols

N-alkylated amino alcohols are privileged scaffolds in medicinal chemistry, forming the core structure of numerous active pharmaceutical ingredients (APIs). The introduction of an N-alkyl group can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, metabolic stability, and bioavailability. The specific starting material, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, combines three critical structural motifs: a chiral amino alcohol backbone for stereospecific interactions, a phenyl ring for potential π-stacking or hydrophobic interactions, and dibromo-substitution, which can serve as a handle for further functionalization (e.g., cross-coupling reactions) or to enhance binding affinity.

The direct alkylation of this primary amine presents a common synthetic challenge: the potential for over-alkylation to form undesired tertiary amines and quaternary ammonium salts.[1][2] Therefore, a robust and selective method is paramount. This guide focuses on reductive amination as the superior strategy for controlled mono-N-alkylation.

Method Selection: Why Reductive Amination?

Reductive amination is a cornerstone transformation in modern organic synthesis for its efficiency and broad applicability.[3][4] The process involves two key steps that can often be performed in a single pot:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate.

  • In Situ Reduction: The imine is immediately reduced by a selective hydride agent to yield the target secondary amine.

This approach circumvents the major drawbacks of direct alkylation with alkyl halides. The choice of the reducing agent is critical to the success of the reaction, as it must selectively reduce the imine C=N double bond in the presence of the starting carbonyl group.[5]

For this application, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is a mild and remarkably selective reducing agent that exhibits excellent functional group tolerance.[6][7][8] Compared to other borohydrides like sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and often provides cleaner reactions and higher yields.[2][5] It is particularly effective for the reductive amination of aldehydes and ketones with a wide variety of amines, including weakly basic ones.[8][9]

The Underlying Mechanism

The reaction proceeds through a well-established pathway. First, the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a protonated iminium ion. The hydride from Sodium Triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to furnish the final N-alkylated product. Acetic acid, generated in situ from the reagent or added catalytically, can facilitate both the imine formation and the reduction step.[6]

reaction_mechanism Amine R¹-NH₂ ((S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol) Hemiaminal [Hemiaminal Intermediate] Amine->Hemiaminal + Carbonyl Carbonyl O=CHR² (Aldehyde) Carbonyl->Hemiaminal STAB NaBH(OAc)₃ Iminium [R¹-N⁺H=CHR²] (Iminium Ion) Hemiaminal->Iminium - H₂O Product R¹-NH-CH₂R² (N-Alkylated Product) Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Reductive amination mechanism.

Experimental Protocol: One-Pot Reductive Amination

This protocol describes a general procedure for the N-alkylation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol with an aldehyde.

4.1. Materials and Reagents

ReagentMolar Eq.Purpose
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol1.0Starting Material (Primary Amine)
Aldehyde (R-CHO)1.1 - 1.2Alkylating Agent
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1.5Reducing Agent
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)-Anhydrous Reaction Solvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)-Quenching Agent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-Drying Agent
Ethyl Acetate (EtOAc)-Extraction Solvent
Hexanes-Chromatography Eluent
Silica Gel (230-400 mesh)-Stationary Phase for Chromatography

4.2. Step-by-Step Procedure

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Stir until fully dissolved.

  • Aldehyde Addition: Add the desired aldehyde (1.1-1.2 eq.) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. This allows for the formation of the imine intermediate. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting amine.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in portions over 10-15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the reaction until the imine intermediate is fully consumed (typically 3-24 hours).

  • Work-up (Quenching): Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

workflow start Dissolve Amine in DCE add_aldehyde Add Aldehyde (1.1 eq) start->add_aldehyde form_imine Stir 1-2h for Imine Formation (Monitor by TLC/LC-MS) add_aldehyde->form_imine add_stab Add NaBH(OAc)₃ (1.5 eq) form_imine->add_stab react Stir 3-24h until complete (Monitor by TLC/LC-MS) add_stab->react quench Quench with sat. NaHCO₃ react->quench extract Extract with EtOAc (3x) quench->extract dry Combine, Wash, Dry (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify product Pure N-Alkylated Product purify->product

Caption: Experimental workflow for one-pot reductive amination.

Senior Application Scientist's Notes: Keys to Success

  • Causality of Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent for reactions with NaBH(OAc)₃ as it is aprotic and effectively solubilizes the reagents and intermediates.[6][9] Unlike protic solvents like methanol, it does not react with the borohydride reagent.

  • Controlling Dialkylation: While NaBH(OAc)₃ is selective, dialkylation can still occur if the newly formed secondary amine is sufficiently nucleophilic to react with remaining aldehyde. To minimize this, use only a slight excess of the aldehyde (1.1 eq.). If dialkylation remains a problem, a stepwise procedure can be employed: form the imine in methanol, remove the solvent, then redissolve in a suitable solvent before adding the reducing agent.[6][9]

  • Importance of Anhydrous Conditions: Sodium triacetoxyborohydride is sensitive to water.[7] Ensure all glassware is oven-dried and use anhydrous solvents to maintain the reagent's activity and prevent side reactions.

  • Monitoring the Reaction: TLC is an invaluable tool. A typical mobile phase would be 30-50% Ethyl Acetate in Hexanes. The starting amine and the product will have different Rf values. The imine intermediate is often visible as a transient spot. The reaction is complete when the starting amine spot has been fully consumed.

  • Work-up Rationale: Quenching with NaHCO₃ is crucial to neutralize any remaining acetic acid from the reagent and any acid catalyst used. This prevents potential side reactions during extraction and concentration.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701966. [Link]

  • Chemistry LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC. [Link]

  • Lator, A., Gaillard, S., & Renaud, J. L. (2018). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 8(72), 41383-41387. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

Method

Synthesis of Amino Alcohol Ligands Containing 3,5-Dibromophenyl Groups: An Application Note and Protocol Guide

For inquiries, please contact: [email protected] Abstract This comprehensive guide details the synthesis, characterization, and potential applications of chiral amino alcohol ligands featuring a 3,5-dibromophenyl moiety....

Author: BenchChem Technical Support Team. Date: March 2026

For inquiries, please contact: [email protected]

Abstract

This comprehensive guide details the synthesis, characterization, and potential applications of chiral amino alcohol ligands featuring a 3,5-dibromophenyl moiety. These ligands are of significant interest in asymmetric catalysis due to the unique electronic and steric properties imparted by the dibromophenyl group. This document provides researchers, scientists, and drug development professionals with a robust framework, including detailed, step-by-step protocols, for the preparation and utilization of these valuable synthetic tools. The methodologies described herein are designed to be reproducible and scalable, facilitating their adoption in both academic and industrial research settings.

Introduction: The Significance of 3,5-Dibromophenyl Amino Alcohol Ligands

Chiral 1,2-amino alcohols are fundamental building blocks in organic synthesis, serving as versatile precursors, chiral auxiliaries, and ligands for a myriad of asymmetric transformations.[1][] Their utility stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers and participate in hydrogen bonding, thereby creating a well-defined chiral environment for catalytic reactions.[][3]

The incorporation of a 3,5-dibromophenyl group onto the amino alcohol scaffold introduces several advantageous features. The bromine atoms, being electron-withdrawing, can influence the electronic properties of the ligand and the coordinated metal center. Furthermore, their steric bulk can enhance enantioselectivity in catalytic reactions by creating a more defined and restrictive chiral pocket. These characteristics make 3,5-dibromophenyl-containing amino alcohol ligands highly promising candidates for applications in asymmetric synthesis, including reductions, alkylations, and cycloaddition reactions.[4][5]

This application note will focus on two primary synthetic routes to access these valuable ligands, starting from readily available precursors. We will explore a Grignard-based approach for the construction of the carbon skeleton, followed by the reduction of an intermediate α-amino ketone to the desired amino alcohol.

Synthetic Strategies and Mechanistic Considerations

The synthesis of amino alcohol ligands containing a 3,5-dibromophenyl group can be approached through several synthetic disconnections. A logical and efficient strategy involves the formation of a key α-amino ketone intermediate, which can then be stereoselectively reduced to the target amino alcohol.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is illustrated below. The target amino alcohol can be derived from the corresponding α-amino ketone via reduction. This α-amino ketone, in turn, can be synthesized through the coupling of a 3,5-dibromophenyl organometallic reagent with an appropriate α-amino electrophile or, alternatively, through the amination of a pre-formed α-halo ketone.

Retrosynthesis Target 3,5-Dibromophenyl Amino Alcohol AlphaAminoKetone α-Amino Ketone Target->AlphaAminoKetone Reduction Grignard 3,5-Dibromophenyl Grignard Reagent AlphaAminoKetone->Grignard Addition AminoAcidDeriv α-Amino Acid Derivative AlphaAminoKetone->AminoAcidDeriv Aldehyde 3,5-Dibromobenzaldehyde Grignard->Aldehyde From

Caption: Retrosynthetic analysis for the synthesis of 3,5-dibromophenyl amino alcohol ligands.

Forward Synthesis: Key Methodologies

Two primary methodologies will be detailed for the synthesis of the target ligands:

  • Method A: Grignard Addition to an α-Amino Aldehyde. This classic organometallic approach involves the preparation of a 3,5-dibromophenyl Grignard reagent and its subsequent addition to a chiral α-amino aldehyde. This method is advantageous for its reliability in forming carbon-carbon bonds.[6][7]

  • Method B: Reduction of an α-Amino Ketone. This strategy focuses on the synthesis of an α-amino ketone intermediate, which is then reduced to the final amino alcohol. The reduction step can often be performed with high stereocontrol, particularly with the use of appropriate reducing agents and chiral auxiliaries.[8][9]

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous and inert atmosphere techniques are critical for the success of Grignard reactions.

Protocol 1: Synthesis of (1R,2S)-2-amino-1-(3,5-dibromophenyl)propan-1-ol via Grignard Reaction

This protocol details the synthesis starting from L-Alaninol, a readily available chiral amino alcohol.

Workflow Diagram:

Protocol1 cluster_step1 Step 1: Protection of L-Alaninol cluster_step2 Step 2: Oxidation to Aldehyde cluster_step3 Step 3: Grignard Reagent Preparation cluster_step4 Step 4: Grignard Addition cluster_step5 Step 5: Deprotection A1 L-Alaninol A2 Boc-L-Alaninol A1->A2 Boc₂O, Et₃N, DCM B1 Boc-L-Alaninol B2 Boc-L-Alaninal B1->B2 DMP, DCM D1 Boc-L-Alaninal C1 1,3,5-Tribromobenzene C2 3,5-Dibromophenylmagnesium bromide C1->C2 Mg, THF (anhydrous) D2 3,5-Dibromophenylmagnesium bromide D3 Protected Amino Alcohol Adduct D1->D3 D2->D3 E1 Protected Amino Alcohol Adduct E2 Final Product E1->E2 HCl in Dioxane

Caption: Experimental workflow for the synthesis via Grignard reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
L-Alaninol≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeAcros Organics
Triethylamine (Et₃N)≥99.5%Fisher ScientificDistill from CaH₂
Dichloromethane (DCM)AnhydrousAcros Organics
Dess-Martin periodinane (DMP)Synthesis gradeOakwood Chemical
1,3,5-Tribromobenzene98%Alfa Aesar
Magnesium turnings99.8%Sigma-AldrichActivate before use
Tetrahydrofuran (THF)AnhydrousAcros OrganicsDistill from Na/benzophenone
Hydrochloric acid (4M in dioxane)Sigma-Aldrich
Saturated aq. NH₄Cl
Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Protection of L-Alaninol:

    • To a stirred solution of L-Alaninol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford Boc-L-Alaninol.

  • Oxidation to Boc-L-Alaninal:

    • To a solution of Boc-L-Alaninol (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

    • Stir the reaction at room temperature for 2 hours, monitoring by TLC.

    • Quench the reaction by adding a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude aldehyde. Use immediately in the next step.

  • Preparation of 3,5-Dibromophenylmagnesium bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 1,3,5-tribromobenzene (1.0 eq) in anhydrous THF to the magnesium.

    • Initiate the reaction by gentle warming if necessary. Once initiated, add the remaining solution of 1,3,5-tribromobenzene dropwise to maintain a gentle reflux.[10]

    • After the addition is complete, reflux the mixture for 1 hour. The resulting grayish solution is the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of the crude Boc-L-Alaninal (0.8 eq) in anhydrous THF dropwise to the stirred Grignard reagent.

    • After the addition, allow the mixture to warm to room temperature and stir for 3 hours.[6]

    • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[6]

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified protected amino alcohol in a minimal amount of methanol.

    • Add 4M HCl in dioxane (excess) and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the final product.

Protocol 2: Synthesis of (S)-2-amino-1-(3,5-dibromophenyl)ethan-1-ol via Reduction of an α-Amino Ketone

This protocol utilizes a readily available amino acid as the chiral source.

Workflow Diagram:

Protocol2 cluster_step1 Step 1: Synthesis of α-Amino Ketone cluster_step2 Step 2: Asymmetric Reduction cluster_step3 Step 3: Deprotection A1 N-Boc-Glycine A3 N-Boc-2-amino-1-(3,5-dibromophenyl)ethan-1-one A1->A3 A2 3,5-Dibromophenacyl bromide A2->A3 Nucleophilic Substitution B1 α-Amino Ketone B2 Protected Amino Alcohol B1->B2 NaBH₄ / Chiral Catalyst C1 Protected Amino Alcohol C2 Final Product C1->C2 TFA, DCM

Sources

Application

Scalable Manufacturing of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: A Detailed Guide for Industrial Application

Abstract (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its stereochemistry is paramount to the biological a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its stereochemistry is paramount to the biological activity of the final drug product, making enantiomerically pure synthesis a key challenge in pharmaceutical manufacturing.[4][5][6] This document provides a comprehensive guide for the scalable manufacturing of this compound, detailing a robust and efficient synthetic protocol. It covers the strategic rationale behind the chosen synthetic route, step-by-step procedures, in-process controls, and analytical validation methods necessary for ensuring high yield and enantiomeric purity in a cGMP environment.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols, such as the title compound, are privileged structural motifs found in numerous pharmaceuticals and natural products.[2] The specific spatial arrangement of the amino and hydroxyl groups is often crucial for the molecule's interaction with biological targets like enzymes and receptors.[4] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs to enhance efficacy, reduce dose-related complexity, and eliminate potential side effects associated with the undesired enantiomer.[5]

The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol presents two primary challenges for scalable production:

  • Control of Stereochemistry : Achieving high enantiomeric excess (ee) is non-trivial and requires a carefully selected asymmetric synthesis strategy.[1][]

  • Process Scalability : The chosen method must be safe, cost-effective, and reproducible on an industrial scale, avoiding hazardous reagents or complex purification techniques where possible.[]

This guide details a preferred industrial route involving the asymmetric reduction of an α-azido ketone precursor, a method that offers excellent stereocontrol and is amenable to large-scale production.[8][9]

Recommended Synthetic Pathway: Asymmetric Reduction of an α-Azido Ketone

The selected pathway involves a three-step process starting from the commercially available 3,5-dibromoacetophenone. This route is advantageous due to its high stereoselectivity and the use of manageable reagents.

The overall transformation is as follows: Step 1: α-Azidation of 3,5-dibromoacetophenone to form 2-azido-1-(3,5-dibromophenyl)ethan-1-one. Step 2: Asymmetric reduction of the α-azido ketone to the corresponding (S)-2-azido-1-(3,5-dibromophenyl)ethan-1-ol. Step 3: Reduction of the azido group to the primary amine to yield the final product, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

This approach is superior to methods like chiral resolution, which has a theoretical maximum yield of only 50% for the desired enantiomer, or direct asymmetric reductive amination of the ketone, which can be more challenging to control.[10][11]

G cluster_0 Process Workflow A Step 1: α-Azidation 3,5-Dibromoacetophenone B Step 2: Asymmetric Ketone Reduction 2-Azido-1-(3,5-dibromophenyl)ethan-1-one A->B TMSN3, [I(OAc)]2 C Step 3: Azide Reduction (S)-2-Azido-1-(3,5-dibromophenyl)ethan-1-ol B->C Chiral Catalyst (e.g., CBS) Borane Reagent (DMS) D Final Product (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol C->D H2, Pd/C or NaBH4 G cluster_1 Analytical QC Workflow Start Crude Product TLC_HPLC TLC / HPLC (Reaction Completion) Start->TLC_HPLC MS Mass Spectrometry (Molecular Weight) TLC_HPLC->MS NMR ¹H & ¹³C NMR (Structural Confirmation) Chiral_HPLC Chiral HPLC (Enantiomeric Excess) NMR->Chiral_HPLC Final Release for Use Chiral_HPLC->Final MS->NMR

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

System Overview & Synthetic Pathways (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a sterically hindered, halogenated chiral amino alcohol. Synthesizing this molecule with high yield and enantiomeric excess (ee) require...

Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Synthetic Pathways

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a sterically hindered, halogenated chiral amino alcohol. Synthesizing this molecule with high yield and enantiomeric excess (ee) requires navigating specific chemical challenges, such as catalyst poisoning by unprotected amines, premature debromination of the aryl ring, and product loss during aqueous workup due to the molecule's high polarity.

This guide covers the two most robust, field-proven methodologies for its synthesis:

  • Asymmetric Transfer Hydrogenation (ATH) of the corresponding α-ketoamine.

  • Chiral Pool Reduction of (S)-3,5-dibromophenylglycine.

SynthesisRoutes Start1 2-Amino-1-(3,5-dibromophenyl) ethanone HCl Cat RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Start1->Cat ATH Route Start2 (S)-3,5-Dibromophenylglycine Red NaBH4 / I2 THF, Reflux Start2->Red Chiral Pool Route Target (S)-2-Amino-2-(3,5-dibromophenyl) ethan-1-ol Cat->Target Asymmetric Reduction Red->Target Carboxyl Reduction

Caption: Synthetic pathways for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol via ATH and Chiral Pool.

Validated Experimental Protocols

Methodology A: Ruthenium-Catalyzed ATH (State-of-the-Art)

This method utilizes a direct asymmetric transfer hydrogenation of unprotected α-ketoamines. It avoids the atom-inefficient protection/deprotection steps typically required for amino ketones[1].

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol %) in anhydrous DMF (5 mL/g of substrate). Stir at room temperature for 15 minutes.

  • Substrate Addition: Add 2-amino-1-(3,5-dibromophenyl)ethanone hydrochloride (1.0 equiv) to the catalyst solution. Causality: Using the HCl salt prevents the free amine from coordinating with and deactivating the Ru center.

  • Hydrogen Donor Addition: Cool the mixture to 0 °C. Dropwise, add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 equiv).

  • Reduction: Warm the reaction to 30 °C and stir for 18 hours. Monitor conversion via HPLC.

  • Quench & Workup: Cool to 0 °C, quench with saturated aqueous NaHCO₃ until pH 8. Extract with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization (EtOAc/Hexanes) to yield the pure (S)-enantiomer.

Methodology B: Chiral Pool Reduction via NaBH₄/I₂ (Classical)

For laboratories lacking specialized chiral Ru catalysts, the reduction of commercially available (S)-3,5-dibromophenylglycine using in situ generated borane is highly reliable[2].

Step-by-Step Protocol:

  • Activation: Suspend (S)-3,5-dibromophenylglycine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous THF (10 mL/g) at 0 °C under argon.

  • Borane Generation: Dissolve Iodine (I₂, 1.0 equiv) in anhydrous THF and add dropwise over 30 minutes. Causality: I₂ reacts with NaBH₄ to generate diborane (B₂H₆) in situ, which selectively reduces the carboxylic acid without affecting the aryl bromides[3].

  • Reflux: Heat the mixture to reflux (65 °C) for 14 hours.

  • Quench: Cool to 0 °C and carefully add Methanol dropwise until effervescence ceases.

  • Complex Cleavage (Critical Step): Concentrate the mixture to a white paste. Add 20% aqueous KOH (or 2M HCl in MeOH) and reflux for 3 hours. Causality: The amino alcohol forms a highly stable, non-polar boron-nitrogen complex. Refluxing is mandatory to hydrolyze this complex and release the free amino alcohol.

  • Isolation: Extract with CH₂Cl₂ (3 × 15 mL), dry over Na₂SO₄, and concentrate to afford the product.

Troubleshooting & FAQs

Q1: My ATH reaction (Methodology A) stalls at 40% conversion. How do I improve the yield? A1: Stalled ATH reactions are almost always caused by catalyst poisoning or loss of the hydrogen donor.

  • Check Substrate Form: Ensure you are using the hydrochloride salt of the α-ketoamine. Free α-ketoamines strongly chelate the ruthenium center, displacing the TsDPEN ligand and killing catalytic activity[1].

  • Check the Azeotrope: Formic acid decomposes into CO₂ and H₂ gas. If the reaction is left open or swept with too much argon, the hydrogen donor is lost to the atmosphere. Run the reaction in a sealed system (e.g., a closed Schlenk tube with a pressure-relief bubbler).

Q2: I am observing significant debromination (loss of the 3,5-dibromo substituents) during the reduction. What is going wrong? A2: Both Ru-catalyzed ATH and NaBH₄/I₂ are highly chemoselective and should not cleave aryl bromides. If debromination occurs:

  • Contamination: Your reactor or stir bar likely contains trace Palladium (Pd) or Platinum (Pt) from previous experiments. Even parts-per-million levels of Pd will catalyze hydrodehalogenation in the presence of formates or borohydrides.

  • Temperature: Do not exceed 40 °C in the ATH route. High temperatures can force off-target insertion into the C-Br bond.

Q3: In the Chiral Pool route (Methodology B), my TLC shows full conversion, but my isolated yield is <30%. Where is my product? A3: You are likely losing the product during the workup due to incomplete cleavage of the boron complex. Amino alcohols form exceptionally stable oxazaborolidine-like complexes with borane.

  • Solution: You must not skip Step 5. Merely quenching with methanol is insufficient. You must concentrate the mixture, add strong aqueous base (20% KOH) or acid (2M HCl), and reflux vigorously for at least 3 hours to break the B-N and B-O bonds[3].

Q4: How can I improve the enantiomeric excess (ee) in the ATH route? It is currently dropping below 90%. A4: The ee is highly dependent on the pH of the reaction medium. If your Formic Acid/Triethylamine ratio drops below 5:2 (i.e., too much base), the α-ketoamine undergoes base-catalyzed enolization, leading to racemization at the α-carbon before the ruthenium catalyst can reduce it. Always prepare the azeotrope fresh or purchase it pre-mixed.

Q5: The product is highly water-soluble. How do I minimize losses during the aqueous extraction? A5: 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol has a significant polar surface area.

  • Avoid highly aqueous workups.

  • Use a "salting out" technique by saturating the aqueous layer with NaCl or K₂CO₃ before extraction.

  • Extract with a more polar organic solvent mixture, such as 10% Isopropanol in Dichloromethane, rather than pure Ethyl Acetate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both validated methodologies, allowing for direct comparison when optimizing for yield and scale.

MetricMethodology A: Ru-Catalyzed ATHMethodology B: NaBH₄/I₂ Reduction
Typical Yield 88 - 95%75 - 82%
Enantiomeric Excess (ee) > 99%> 98% (Dependent on starting material)
Reagent Cost High (Ru catalyst)Low (Bulk chemicals)
Scalability Excellent (Kilogram scale)Moderate (Exothermic B₂H₆ generation)
Atom Economy High (Direct reduction)Low (Generates borate salts)
Primary Failure Point Catalyst poisoning by free amineIncomplete boron complex hydrolysis

Mechanistic Pathway of Boron Complex Cleavage

To emphasize the importance of Step 5 in Methodology B, the following diagram illustrates the causality behind product loss during borane reductions of amino acids.

BoronCleavage A Borane-Amino Alcohol Complex (Trapped) B Reflux with 20% KOH or HCl A->B Hydrolysis C Free Amino Alcohol (Extractable) B->C Desired D Water-Soluble Borate Salts B->D Byproduct

Caption: Mandatory hydrolysis workflow to liberate the free amino alcohol from the stable borane complex.

References

  • Mangunuru, H. P. R., et al. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines." The Journal of Organic Chemistry, 2024. URL:[Link]

  • Abiko, A., & Masamune, S. "An Improved, Convenient Procedure for Reduction of Amino Acids to Amino Alcohols: Use of NaBH4-H2SO4." Tetrahedron Letters, 1992. URL:[Link]

  • Periasamy, M., et al. "New, Convenient Methods of Synthesis and Resolution of 1,2-Amino Alcohols." ResearchGate, 1992. URL:[Link]

  • Sodium Borohydride: Uses & Properties. Scribd Document. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Welcome to the technical support center for the purification of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral amino alcohol. The methodologies and advice provided herein are grounded in established chemical principles and practical laboratory experience.

Introduction

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral building block of significant interest in pharmaceutical synthesis. Its purification is a critical step to ensure the stereochemical integrity and overall purity of the final active pharmaceutical ingredients (APIs). This guide will explore the common purification challenges and provide robust solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying and resolving (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol?

The most common and effective methods for the purification and chiral resolution of 2-amino-2-arylethanol derivatives include:

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[1] These salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[1] This method is highly accurate for both analytical and preparative-scale separations.

  • Recrystallization: For removing achiral impurities, standard recrystallization is a powerful technique. The choice of solvent is critical and is determined by the solubility profile of the compound and its impurities.

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

For a basic compound like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, chiral acids are the resolving agents of choice. Commonly used and effective chiral acids include:

  • Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)[1][2]

  • Mandelic acid[1][3]

  • Camphorsulfonic acid[1][3]

The optimal resolving agent often needs to be determined empirically by screening a selection of candidates.[3]

Q3: What are the key parameters to optimize in chiral HPLC for this compound?

Successful chiral HPLC separation depends on several factors:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is a common mobile phase for normal-phase chiral chromatography.[1] The ratio of these solvents is a critical parameter to adjust for optimal resolution.

  • Additives: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.[1]

  • Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation.[3]

Q4: How can I determine the enantiomeric excess (ee) of my purified sample?

The most reliable and widely used method for determining the enantiomeric excess is chiral HPLC .[1] By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. Other methods include NMR spectroscopy with chiral shift reagents.[1]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Diastereomeric Salt Crystallization
ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation The diastereomeric salt is too soluble in the chosen solvent.[1][3]Try a less polar solvent or a mixture of solvents. Concentrate the solution. Cool the solution slowly to encourage nucleation.[1]
Oily Precipitate Instead of Crystals The solution is too supersaturated, or the cooling rate is too fast.[1][4]Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[4]
Low Diastereomeric Excess (de) of Crystals Incomplete separation of diastereomers due to similar solubilities. Co-crystallization of both diastereomers.[1]Perform multiple recrystallizations.[1] Screen different resolving agents and solvent systems.[1] Optimize the crystallization temperature and cooling rate.
Difficulty Regenerating the Free Amino Alcohol Incomplete neutralization of the chiral acid. Emulsion formation during extraction.[1]Ensure a stoichiometric amount of base (e.g., NaOH) is used.[1] Add salt (brine) to the aqueous layer to break up emulsions or use a different extraction solvent.[1]
Chiral HPLC Purification
ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Resolution of Enantiomers Inappropriate Chiral Stationary Phase (CSP). Suboptimal mobile phase composition.Screen different types of CSPs.[1][3] Adjust the ratio of the mobile phase components.[1] Add an acidic or basic modifier to the mobile phase.[1]
Peak Tailing Secondary interactions between the analyte and the stationary phase. Column overload.Add a modifier (acid or base) to the mobile phase. Reduce the sample concentration.
Low Recovery from Preparative HPLC The compound may be adsorbing to the stationary phase or degrading.Modify the mobile phase to improve elution. Ensure the compound is stable under the chromatographic conditions.
Recrystallization for Achiral Impurity Removal
ProblemPossible Cause(s)Suggested Solution(s)
Poor Crystal Yield Too much solvent was used. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution.[5] Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Discolored Crystals Colored impurities are present in the crude material.Treat the hot solution with activated charcoal to adsorb colored impurities before hot filtration.[4]
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly.[4]Select a solvent with a lower boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Experimental Protocols & Workflows

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure for the resolution of racemic 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Materials:

  • Racemic 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

  • Chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid)

  • Suitable solvent (e.g., methanol, ethanol)

  • Base (e.g., 1M NaOH solution)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, filtration apparatus

Procedure:

  • Salt Formation: Dissolve one equivalent of the racemic amino alcohol in a suitable solvent (e.g., methanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid in the same solvent, using gentle heating if necessary.[3]

  • Crystallization: Add the resolving agent solution to the amino alcohol solution. Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath may be necessary to induce crystallization.[1][3]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.[1]

  • Analysis: Determine the diastereomeric excess (de) of the crystalline salt by chiral HPLC or NMR.

  • Recrystallization (if necessary): If the de is not satisfactory, recrystallize the salt from the same or a different solvent system to improve purity.[1]

  • Liberation of the Free Enantiomer: Suspend the diastereomerically pure salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10) to deprotonate the amino alcohol.[1][6]

  • Extraction: Extract the liberated free amino alcohol with an organic solvent like dichloromethane or ethyl acetate.[1]

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Workflow Diagrams

Purification_Workflow cluster_0 Purification Strategy cluster_1 Methods start Crude Racemic Amine decision1 Primary Goal? start->decision1 achiral_purification Achiral Purification decision1->achiral_purification Remove Non-chiral Impurities chiral_resolution Chiral Resolution decision1->chiral_resolution Separate Enantiomers recrystallization Recrystallization achiral_purification->recrystallization chromatography Column Chromatography achiral_purification->chromatography salt_crystallization Diastereomeric Salt Crystallization chiral_resolution->salt_crystallization chiral_hplc Chiral HPLC chiral_resolution->chiral_hplc end_product Purified (S)-Enantiomer recrystallization->end_product If starting with enantiomerically enriched mixture chromatography->end_product If starting with enantiomerically enriched mixture salt_crystallization->end_product chiral_hplc->end_product

Caption: Decision workflow for purification strategy.

Troubleshooting_Crystallization start Crystallization Attempt issue Issue Encountered? start->issue no_crystals No Crystals Form issue->no_crystals Yes oily_precipitate Oily Precipitate issue->oily_precipitate Yes low_purity Low Purity (de/ee) issue->low_purity Yes success Successful Crystallization issue->success No solution_no_crystals Change Solvent Concentrate Solution Cool Slowly no_crystals->solution_no_crystals solution_oily Re-heat & Add Solvent Cool More Slowly oily_precipitate->solution_oily solution_low_purity Recrystallize Screen Solvents/Resolving Agents low_purity->solution_low_purity

Caption: Troubleshooting for crystallization issues.

References

  • BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols. BenchChem.
  • BenchChem. (2025).
  • Sciencemadness. (n.d.). Synthesis of Chiral 2-Amino-1-Phenylethanol. Sciencemadness.
  • BenchChem. (2025). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. BenchChem.
  • BenchChem. (2025). Recrystallization and purification techniques for 2'-Aminoacetophenone. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution Methods for 2-Amino-1-butanol. BenchChem.

Sources

Troubleshooting

Preventing racemization of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

A Guide to Preserving Stereochemical Integrity Welcome to the technical support center for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. As Senior Application Scientists, we understand that maintaining the enantiomeric pu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. As Senior Application Scientists, we understand that maintaining the enantiomeric purity of chiral intermediates is paramount to the success of your research and drug development programs.[][2] The biological activity, efficacy, and safety of a final active pharmaceutical ingredient (API) are often dictated by its stereochemistry.[3][4]

This guide is designed to provide you with in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the prevention of racemization for this critical chiral building block.

Section 1: Understanding the Challenge: The Science of Racemization

Before troubleshooting, it's essential to understand the underlying chemical principles that make (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol susceptible to racemization.

FAQ: What is racemization and why is it a concern for this molecule?

Racemization is the process by which a pure enantiomer, like the (S)-isomer you are working with, converts into an equal mixture of both its (S) and (R) forms, known as a racemate.[5] This is highly undesirable because the (R)-enantiomer may be biologically inactive or, in some cases, exhibit a different, potentially harmful, pharmacological profile.[]

The susceptibility of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol to racemization stems from the single proton located on the chiral carbon (the carbon atom bonded to the amino group, the phenyl ring, the alcohol-bearing carbon, and a hydrogen). This proton is benzylic and alpha to an amino group, making it acidic and vulnerable to removal, particularly under basic conditions.[6] Once this proton is removed, a planar, achiral carbanion intermediate is formed. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to the formation of both the original (S)-enantiomer and the unwanted (R)-enantiomer.[6][7]

Figure 1. Proposed Racemization Mechanism

Section 2: Troubleshooting Guide: Pinpointing and Preventing Racemization

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product shows significant racemization after a chemical reaction. What are the likely causes within my reaction setup?

A1: Racemization during a reaction is typically induced by unfavorable conditions that promote the formation of the achiral intermediate described above. The most common culprits are:

  • High Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier to deprotonation and subsequent racemization.[]

  • Strongly Basic Conditions: The use of strong bases (e.g., hydroxides, alkoxides) will readily deprotonate the acidic proton at the chiral center. Even weak bases can cause racemization if the reaction is run for an extended period or at high temperatures.

  • Prolonged Reaction Times: The longer your material is exposed to destabilizing conditions, the greater the extent of racemization will be.

  • Certain Solvents: Polar, protic solvents can sometimes facilitate racemization by stabilizing charged intermediates.[]

Recommendations:

  • Temperature Control: If possible, run your reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Base Selection: Use the mildest base necessary to achieve your desired transformation. Consider non-nucleophilic organic bases (e.g., DBU, but be aware it can be a catalyst for racemization) or inorganic bases like K₂CO₃ over stronger alternatives like NaOH or NaH, if the chemistry allows.[8]

  • Time Optimization: Monitor your reaction closely (e.g., by TLC or UPLC) and quench it as soon as it reaches completion.

Q2: I suspect racemization is occurring during my aqueous work-up and extraction. How can I mitigate this?

A2: Aqueous work-ups, especially those involving basic washes, are a very common source of racemization for amino alcohols.[9]

  • Avoid Strong Bases: Never use strong basic solutions (e.g., >1M NaOH) to wash or extract your compound in its free base form. This is the most critical step to control.

  • Use Buffered Systems: If a basic pH is required, use a buffered solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), which provides a milder pH around 8.[9]

  • Work Quickly and Cold: Perform all extractions at low temperatures (e.g., in an ice-water bath) and minimize the time the compound spends in the aqueous phase. Do not let separations sit in a separatory funnel for extended periods.

  • Acidify to a Salt: A highly effective strategy is to acidify the organic layer with an acid (like HCl in ether) to precipitate the hydrochloride salt. The protonated amine is significantly less susceptible to racemization. The stable salt can then be isolated by filtration.

Q3: My enantiomeric excess (% e.e.) is decreasing during storage. What are the correct storage procedures?

A3: The stereochemical stability of your compound is vital for its long-term viability.[][10] Racemization can occur over time if the material is not stored properly.[11]

Parameter Recommended Condition Rationale
Chemical Form Store as a stable salt (e.g., hydrochloride).The protonated ammonium group is electron-withdrawing, which deactivates the phenyl ring and increases the pKa of the benzylic proton, making it much harder to remove.
Temperature Store at low temperatures (≤4°C).Reduces the kinetic rate of any potential degradation or racemization pathway.[12]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Protects against oxidative degradation, which could potentially generate species that catalyze racemization.
Light Store in an amber vial or protected from light.Prevents potential photochemical degradation pathways.
Solvents (for solutions) If storing in solution, use a non-polar, aprotic solvent.Avoids solvents that can facilitate proton transfer. However, storing as a dry solid is always preferred.[]

Section 3: Validated Protocols for Quality Control

Trustworthy data begins with robust analytical methods and proper sample handling. Here we provide a detailed protocol for the most critical quality control assessment: determination of enantiomeric purity.

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for accurately determining the enantiomeric excess (% e.e.) of your compound.[13][14][15]

1. Instrumentation and Columns:

  • An HPLC system with a UV detector is required.

  • A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamate, is often effective for separating amino alcohol enantiomers.[16] A good starting point would be a Chiralpak® series column (e.g., IA, IB, IC) or a Lux® Cellulose/Amylose column.

2. Sample Preparation:

  • Accurately weigh ~1 mg of your sample.

  • Dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.[17]

3. Chromatographic Conditions (Starting Method):

Parameter Condition
Column Chiralpak® IA (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm or 254 nm
Injection Volume 5-10 µL

4. Analysis and Calculation:

  • Inject a sample of the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

  • Inject your sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Figure 2. Troubleshooting Workflow for Racemization

References

  • Frontiers in Bioengineering and Biotechnology. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]

  • Royal Society of Chemistry. Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. [Link]

  • PubMed Central. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • ResearchGate. Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. [Link]

  • ACS Publications. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. [Link]

  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link]

  • Labiotech.eu. (2025, July 21). New class of chiral molecules offers strong stability for drug development. [Link]

  • Wikipedia. Racemization. [Link]

  • Study.com. Video: Racemization Overview, Mechanism & Examples. [Link]

  • ResearchGate. (2025, August 6). Racemization of chiral amino alcohols: Catalyst selection and characterization. [Link]

  • Creation Ministries International. (2023, May 5). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]

  • The University of Manchester. Racemisation in Chemistry and Biology. [Link]

  • PubMed Central. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]

  • PubMed. (2008, May 15). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. [Link]

  • ResearchGate. Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE. [Link]

  • YouTube. (2024, March 28). Storage of raw materials and intermediates. [Link]

  • ACS Publications. (2019, April 18). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • R Discovery. (2005, December 20). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. [Link]

  • PubMed. (2016, April 15). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Radboud Repository. Deracemizing Racemic Compounds. [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Radboud Repository. (2015, September 15). Deracemizing Racemic Compounds. [Link]

  • PubMed Central. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • PubMed. (2019, December 15). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. [Link]

  • PubMed Central. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. [Link]

  • Canada.ca. (2017, May 4). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]

  • Frontiers. (2022, January 5). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Sciencemadness.org. Method for the Racemization of Optically Active Amino Acids. [Link]

  • Google Patents. EP3247697B1 - Process for the racemization of enantiomerically enriched 1-aminoindane.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical vulnerabilities of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol .

This compound is a highly functionalized chiral 2-arylglycinol derivative. Its structural features—a primary amine, a primary alcohol, a stereogenic benzylic center, and a heavily halogenated aromatic ring—make it an exceptional building block, but also highly susceptible to environmental degradation. This guide provides root-cause analyses, self-validating protocols, and empirical data to ensure the integrity of your compound from receipt to reaction.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why is my white crystalline powder turning yellow/brown over time?

Root Cause (Photolytic Debromination): The 3,5-dibromophenyl moiety is highly sensitive to UV and high-intensity visible light. Exposure induces homolytic cleavage of the C–Br bond, generating transient aryl radicals[1]. These radicals rapidly undergo oxidative coupling or react with ambient oxygen, leading to colored polymeric degradants and loss of mass balance. Resolution: Always handle the compound under low-light conditions and store it exclusively in amber borosilicate glassware.

Q2: My reaction yields are fine, but the enantiomeric excess (ee%) of my downstream product has dropped significantly. What happened?

Root Cause (Base/Thermal-Induced Racemization): The stereogenic center at C2 is benzylic and flanked by a strongly electron-withdrawing 3,5-dibromophenyl group. This significantly increases the acidity of the benzylic proton. Exposure to trace bases (even basic sites on untreated glassware) or thermal stress lowers the energy barrier for deprotonation, forming an achiral enamine/imine intermediate that rapidly racemizes upon reprotonation[2]. Resolution: Store the compound at -20°C to kinetically freeze the racemization pathway. Avoid prolonged exposure to ambient temperatures and ensure all spatulas and glassware are strictly pH-neutral.

Q3: The compound's mass has increased, and it is no longer fully soluble in standard organic solvents.

Root Cause (Carbamate Formation & Hygroscopicity): Primary amino alcohols are notorious for absorbing atmospheric carbon dioxide (CO₂) and moisture. The primary amine acts as a nucleophile, attacking CO₂ to form stable, insoluble carbamate salts. Simultaneously, the hydroxyl group absorbs atmospheric water, turning the powder into a sticky, intractable gum. Resolution: The compound must be handled using Schlenk line techniques or inside an inert glovebox (Argon/N₂).

Part 2: Degradation Pathways & Storage Logic

To effectively prevent degradation, we must map the causality between environmental stressors and chemical breakdown.

G Target (S)-2-Amino-2-(3,5-dibromophenyl) ethan-1-ol UV UV/Visible Light Target->UV Air Atmospheric CO2/H2O Target->Air HeatBase Thermal/Base Stress Target->HeatBase Debrom Photolytic Debromination (Aryl Radical Formation) UV->Debrom Carbamate Carbamate Formation & Hygroscopic Gelling Air->Carbamate Racemization Racemization (Loss of Enantiopurity) HeatBase->Racemization

Fig 1: Mechanistic degradation pathways of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol triggered by environmental stressors.

Quantitative Storage Matrix

The following table summarizes the causal relationship between storage conditions and compound half-life, emphasizing the critical need for strict environmental controls.

Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary Degradation RiskExpected ee% (6 months)
-20°C (Optimal) ArgonAmber Glass> 24 MonthsNone> 99.5%
2-8°C NitrogenAmber Glass6-12 MonthsSlow Racemization~ 97.0%
25°C (Room Temp) AirClear Glass< 2 WeeksPhotolysis & Carbamate< 85.0%
40°C (Stress) AirClear Glass< 48 HoursComplete DegradationRacemic (0%)

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, every protocol must be a self-validating system . This means the workflow includes built-in quality control checks to confirm the integrity of the material before it is committed to an expensive downstream synthesis.

SOP 1: Inert Atmosphere Aliquoting & Storage Protocol

Objective: Prevent carbamate formation and photolytic degradation during routine handling.

  • Preparation: Transfer the bulk bottle of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol into a strictly monitored inert glovebox (Argon preferred due to its density, displacing trace oxygen/moisture effectively).

  • Vial Selection: Utilize pre-dried (oven-baked at 120°C for 4 hours), silanized amber borosilicate vials. Causality: Silanization caps surface silanol groups, preventing base-catalyzed racemization at the glass interface.

  • Aliquoting: Weigh the compound into single-use aliquots (e.g., 100 mg per vial) to prevent repeated freeze-thaw cycles and atmospheric exposure of the bulk batch.

  • Sealing: Cap with PTFE-lined septa. Wrap the caps tightly with Parafilm.

  • Storage: Transfer the sealed vials in a light-proof secondary container directly to a -20°C freezer.

G Start 1. Receipt of Bulk Compound Glovebox 2. Transfer to Argon Glovebox (O2 < 1 ppm, H2O < 1 ppm) Start->Glovebox Vial 3. Aliquot into Silanized Amber Borosilicate Vials Glovebox->Vial Seal 4. Seal with PTFE Caps & Parafilm Vial->Seal Store 5. Store at -20°C in Light-Proof Box Seal->Store

Fig 2: Self-validating workflow for the preparation and long-term storage of chiral amino alcohol aliquots.

SOP 2: Self-Validating Enantiomeric Purity Check (SFC/HPLC)

Objective: Verify the stereochemical integrity (ee%) of the compound prior to critical synthetic steps.

Because chiral amines can interact non-specifically with chromatography columns, derivatization is often required for accurate resolution[3].

  • Derivatization (Validation Step): Take a 1 mg test aliquot. React with an excess of 3-phenylpropanoyl chloride and triethylamine (Et₃N) in anhydrous dichloromethane (DCM) for 15 minutes to convert the primary amine into a stable amide. Note: This prevents on-column racemization and improves UV absorbance.

  • Sample Prep: Quench with methanol, evaporate under N₂, and reconstitute in SFC-grade isopropanol.

  • SFC Analysis: Inject onto a Daicel Chiralpak ASH column (4.6 × 250 mm).

  • Method Parameters: Run a gradient of 5% to 50% Isopropanol in CO₂ over 10 minutes at a flow rate of 3.0 mL/min. Monitor UV detection at 254 nm.

  • Data Interpretation: The (S)-enantiomer derivative will elute first (major peak, ~7.3 min), followed by the (R)-enantiomer (minor peak, ~9.2 min)[3]. If the (R)-peak area exceeds 1.0%, the batch has suffered thermal/base stress and should be recrystallized.

References

  • Synthesis of Chiral Amino Alcohols from L-Leucine and Their Chiral Recognition...ResearchGate.
  • Kinetic resolution of chiral amines (WO2013007371A2).Google Patents.
  • Photochemically-mediated nickel-catalyzed synthesis of N-(hetero)aryl sulfamides.PMC / NIH.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3,5-Dibromo Amino Alcohols

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common crystallization challenges with 3,5-dibromo amino alcohols. The advice herein is grounded in established crystallographic principles and practical field experience to facilitate the isolation of high-purity crystalline material.

Introduction: The Crystallization Challenge

3,5-Dibromo amino alcohols are a class of compounds with significant potential in pharmaceutical development. However, their purification by crystallization can be challenging due to a combination of factors inherent to their molecular structure. The presence of polar amino and hydroxyl groups, which can form strong hydrogen bonds, coupled with the heavy bromine atoms on an aromatic ring, can lead to complex solubility profiles, a tendency for "oiling out," and the formation of multiple crystalline forms (polymorphism). This guide aims to provide a systematic approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: My 3,5-dibromo amino alcohol is "oiling out" instead of crystallizing. What causes this and how can I prevent it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to high supersaturation, the presence of impurities, or a large difference between the boiling point of thesolvent and the melting point of the compound.

Causality: The high concentration of the solute, combined with a rapid decrease in solubility (e.g., fast cooling), can lead to a situation where the solute molecules aggregate into a disordered, liquid-like state before they have time to arrange themselves into an ordered crystal lattice. The presence of impurities can disrupt the nucleation and crystal growth processes, further promoting oiling out.

Troubleshooting Strategies:

  • Reduce Supersaturation:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath or refrigerator. A slower cooling rate provides more time for molecules to orient themselves correctly for crystal lattice formation.

    • Use More Solvent: Ensure you are using an adequate amount of solvent to keep the compound dissolved at elevated temperatures. If the solution is too concentrated, the saturation point will be reached too quickly upon cooling.

  • Solvent System Modification:

    • Mixed-Solvent System: Introduce a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a solution of your compound in a "good" solvent at a slightly elevated temperature. This gradually reduces the overall solubility and can promote controlled crystallization. Common mixed-solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexanes.[1][2]

  • Induce Nucleation:

    • Seeding: If you have a small amount of crystalline material, add a tiny seed crystal to the supersaturated solution to provide a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.

  • Purify the Crude Material: Impurities can significantly inhibit crystallization. Consider purifying your crude material by column chromatography before attempting recrystallization. A common impurity in the synthesis of (2-Amino-3,5-dibromophenyl)methanol, a related compound, is 2-Amino-3,5-dibromobenzaldehyde.[3] The presence of such impurities can interfere with crystal lattice formation.

Q2: I am struggling to find a suitable solvent for the recrystallization of my 3,5-dibromo amino alcohol. What is a systematic approach to solvent selection?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Given the polar nature of the amino and alcohol groups and the nonpolar character of the dibrominated aromatic ring, a systematic screening of solvents with varying polarities is recommended.

Systematic Approach to Solvent Screening:

  • Initial Polarity Screening: Test the solubility of a small amount of your compound (a few milligrams) in a small volume (e.g., 0.5 mL) of a range of solvents at room temperature. Group the solvents into three categories:

    • Soluble at room temperature: These are generally not suitable for single-solvent recrystallization but may be useful as the "good" solvent in a mixed-solvent system.

    • Sparingly soluble or insoluble at room temperature: These are good candidates. Heat these samples to the boiling point of the solvent to check for complete dissolution.

    • Insoluble even when hot: These are not suitable as the primary solvent but could be used as an anti-solvent.

  • Mixed-Solvent System Evaluation: If no single solvent is ideal, explore mixed-solvent systems. A good starting point is to dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethanol, methanol, acetone) and then add a hot "poor" solvent (e.g., water, hexanes, toluene) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[2]

Solvent Selection Table for Polar Aromatic Compounds

Solvent ClassExamplesSuitability for 3,5-Dibromo Amino Alcohols
Protic Polar Water, Ethanol, Methanol, IsopropanolOften good "soluble solvents" due to hydrogen bonding with the amino and alcohol groups. Ethanol has been used for the crystallization of 2-amino-3,5-dibromobenzyl alcohol.[3]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileCan be effective, particularly in mixed-solvent systems. Acetone has been used for the recrystallization of 2-amino-3,5-dibromobenzaldehyde.[4]
Nonpolar Hexanes, Toluene, DichloromethaneGenerally act as "insoluble solvents" or anti-solvents. Useful for precipitating the compound from a more polar solution.
Q3: The purity of my 3,5-dibromo amino alcohol does not improve after recrystallization. What could be the issue?

A3: If the purity does not improve, it is likely that the impurities have similar solubility profiles to your target compound or are being incorporated into the crystal lattice.

Troubleshooting Strategies:

  • Characterize Impurities: If possible, identify the major impurities using techniques like TLC, HPLC, or NMR. Understanding the nature of the impurities can guide the choice of purification method. For instance, if the impurity is a starting material, optimizing the reaction conditions to drive the reaction to completion is the first step.

  • Activated Carbon Treatment: If your solution is colored due to high molecular weight impurities, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.[5]

  • Alternative Purification Techniques:

    • Column Chromatography: For closely related impurities, column chromatography is often more effective than recrystallization.

    • Acid-Base Extraction: The basic amino group allows for selective extraction. Dissolve the crude material in an organic solvent and extract it with a dilute acid (e.g., 1M HCl). The protonated amino alcohol will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free base back into an organic solvent.

  • Consider Polymorphism: It is possible that you are crystallizing a less stable polymorph that is more prone to incorporating impurities. Experiment with different solvents and cooling rates, as these factors can influence which polymorphic form crystallizes.[6]

Q4: My 3,5-dibromo amino alcohol is chiral. How can I perform a chiral resolution by crystallization?

A4: Chiral resolution of amino alcohols can often be achieved by diastereomeric salt crystallization. This involves reacting the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[5][7]

Experimental Workflow for Diastereomeric Salt Resolution:

  • Selection of Resolving Agent: Choose a commercially available and inexpensive chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.

  • Salt Formation: Dissolve the racemic 3,5-dibromo amino alcohol in a suitable solvent (e.g., ethanol or methanol). Add 0.5 to 1.0 equivalents of the chiral resolving agent.

  • Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. One diastereomeric salt should crystallize preferentially due to its lower solubility.

  • Isolation and Analysis: Collect the crystals by filtration. The enantiomeric excess of the crystallized diastereomer can be determined by chiral HPLC or NMR analysis of the liberated free amine.

  • Liberation of the Enantiomer: Treat the diastereomerically pure salt with a base (e.g., NaOH) to regenerate the free amino alcohol, which can then be extracted into an organic solvent.

Experimental Protocols

Protocol 1: General Recrystallization of a 3,5-Dibromo Amino Alcohol
  • Dissolution: In an Erlenmeyer flask, add the crude 3,5-dibromo amino alcohol. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Crystallization from a Mixed-Solvent System
  • Dissolution: Dissolve the crude 3,5-dibromo amino alcohol in a minimum amount of a hot "good" solvent (e.g., methanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Visualizing Crystallization Workflows

Crystallization_Troubleshooting cluster_single Single Solvent Path cluster_mixed Mixed-Solvent Path start Crude 3,5-Dibromo Amino Alcohol solvent_screening Solvent Screening start->solvent_screening single_solvent Single Solvent Recrystallization solvent_screening->single_solvent Good solvent found mixed_solvent Mixed-Solvent Recrystallization solvent_screening->mixed_solvent No single solvent is ideal oiling_out Product 'Oils Out' single_solvent->oiling_out no_crystals No Crystals Form single_solvent->no_crystals low_purity Purity Not Improved single_solvent->low_purity success Pure Crystalline Product single_solvent->success Successful mixed_solvent->oiling_out mixed_solvent->no_crystals mixed_solvent->low_purity mixed_solvent->success Successful slower_cooling Slower Cooling oiling_out->slower_cooling Troubleshoot more_solvent Use More Solvent oiling_out->more_solvent Troubleshoot change_solvent Change Solvent System oiling_out->change_solvent Troubleshoot scratch_seed Scratch/Seed no_crystals->scratch_seed Troubleshoot concentrate Concentrate Solution no_crystals->concentrate Troubleshoot charcoal Charcoal Treatment low_purity->charcoal Troubleshoot chromatography Chromatography low_purity->chromatography Troubleshoot slower_cooling->single_solvent more_solvent->single_solvent change_solvent->mixed_solvent scratch_seed->single_solvent concentrate->single_solvent charcoal->single_solvent chromatography->start Re-purify crude

Caption: Troubleshooting workflow for crystallization.

References

  • Mootz, D., & Stäben, D. (1996). Supramolecular Alcohol–Amine Crystals and Their Hydrogen-Bond Patterns. Acta Crystallographica Section B: Structural Science, 52(6), 1044-1053.
  • BenchChem. (2025). Overcoming challenges in the purification of chiral amino alcohols.
  • BenchChem. (2025). Technical Support Center: Refining the Purification of Crude Ambroxol Hydrochloride.
  • Hrovat, M., & Golič, L. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 899.
  • BenchChem. (2025). purification of 2-Bromo-5-(trifluoromethyl)aniline by recrystallization or chromatography.
  • CN103739502B. (2016). A kind of separation and purification technique of ambroxol alkali.
  • Hrovat, M., & Golič, L. (2022).
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Preparation of 2,4,6-tribromoaniline. (n.d.). ChemicalBook.
  • University of Rochester. (n.d.). 4.
  • LibreTexts. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts.
  • Hrovat, M., & Golič, L. (2022). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules, 27(3), 899.
  • University of Rochester. (n.d.).
  • CN103739502A. (2014). Process for separating and refining ambroxol alkali.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
  • Plett, J. M., et al. (2008). The role of multiple hydrogen bonding groups in specific alcohol binding sites in proteins: Insights from structural studies of LUSH. Protein Science, 17(5), 845-853.
  • WO2022090845A1. (2022). Process for the preparation of highly pure crystalline ambroxol hydrochloride.
  • Reddy, G. S., et al. (2014). Isolation, Identification, and Characterization of One Degradation Product in Ambroxol by HPLC-Hyphenated Techniques. Journal of Analytical Methods in Chemistry, 2014, 681093.
  • LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Bosits, M. H., et al. (2022).
  • Homework.Study.com. (n.d.). Lab work was done on the bromination of acetanilide, aniline, and anisole.
  • Britton, D., et al. (2009). Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. CrystEngComm, 11, 2616-2625.
  • LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • BOC Sciences. (2024).
  • Lee, T. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Wikipedia. (n.d.).
  • Zabel, M., & Beck, W. (2024). Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU.
  • Alaassar, M., et al. (2025). The influence of bromine substitution and linking groups on the phase behaviour of light-responsive rod-like molecules.
  • ResearchG
  • Fábián, L., & Kálmán, A. (2010). Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen. CrystEngComm, 12, 3338-3344.
  • ResearchGate. (2014).
  • Reddit. (2024).
  • CN105152947A. (2015). Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Ghasemi, J., & Niazi, A. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of pharmaceutical and biomedical analysis, 38(3), 438-446.
  • ChemicalBook. (n.d.). 2-AMINO-3,5-DIBROMOBENZYL ALCOHOL synthesis.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Scite.ai. (n.d.). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals.
  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Crystal Growth & Design, 10(6), 2745-2755.
  • Galimberti, D. R., et al. (2025). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC - NIH.
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • Maruyoshi, K., et al. (2023). Zwitterionic or Not?
  • LGC Standards. (n.d.). (2-Amino-3,5-dibromophenyl)methanol.
  • TargetMol. (n.d.). (2-Amino-3,5-dibromophenyl)methanol.
  • Sigma-Aldrich. (n.d.). (2-Amino-3,5-dibromophenyl)methanol | 50739-76-9.
  • Food Safety Magazine. (2017). Monitoring Polar Compounds in Fryer Oil.
  • BenchChem. (2025). A Comparative Analysis of (2-Amino-3,5-dibromophenyl)methanol and Its Related Impurities for Pharmaceutical Quality Control.
  • CN102399159A. (2012). Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
  • Wang, C., et al. (2014).
  • US5118815A. (1992). Method for crystallization of amino acids.
  • ResearchGate. (2026). Crystal structure of 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4.

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Optimization

Minimizing side reactions during (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol functionalization

Welcome to the technical support center for the functionalization of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile chiral building block. By understanding the interplay of its functional groups—a primary amine, a primary alcohol, and a deactivated aromatic ring—we can preemptively address common side reactions and optimize for yield, purity, and stereochemical integrity.

This document synthesizes established principles of 1,2-amino alcohol chemistry and provides field-proven troubleshooting strategies and detailed protocols.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Issue 1: Complex Product Mixture & Low Yield of Desired Product

You've run an acylation or alkylation reaction and the TLC/LCMS shows multiple spots, with very little of your target compound.

Potential Cause Scientific Explanation Recommended Solution
Lack of Chemoselectivity The primary amine and primary alcohol have comparable nucleophilicity. In acylation reactions, the amine is generally more nucleophilic and will react faster. However, under basic conditions or with highly reactive electrophiles, competitive O-acylation or O-alkylation can occur, leading to di-substituted products or a mixture of N- and O-functionalized isomers.Implement an orthogonal protecting group strategy.[1][2] Protect the functional group you do not want to react first. For N-functionalization, protect the alcohol. For O-functionalization, protect the amine.
Over-alkylation/acylation If the reaction conditions are too harsh (e.g., strong base, high temperature) or if excess electrophile is used, the initially formed product can react again. For instance, N-alkylation can proceed to form a secondary amine, which can be alkylated again to a tertiary amine.Use a stoichiometric amount (1.0-1.1 equivalents) of the electrophile. Add the electrophile slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to control the reaction rate.[3]
Side Reaction with Solvent Reactive solvents (e.g., methanol in some contexts) can sometimes participate in the reaction. More commonly, solvents like DMF can decompose at high temperatures or under strongly basic/acidic conditions to generate reactive species (e.g., dimethylamine) that can act as nucleophiles.Choose a robust, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) for most standard functionalization reactions.
Formation of N-Acyl Urea When using carbodiimide coupling agents like DCC or EDC for amide bond formation, the activated carboxylic acid can rearrange to a stable N-acyl urea, which is unreactive towards the amine.[3] This side reaction is often promoted by higher temperatures.Perform carbodiimide couplings at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature). The use of additives like 1-Hydroxybenzotriazole (HOBt) can minimize this side reaction by forming a more stable active ester intermediate.[4]
Issue 2: Loss of Stereochemical Integrity (Racemization)

Your final product shows a loss of enantiomeric purity when analyzed by chiral HPLC or polarimetry.

Potential Cause: The stereocenter in phenylglycinol derivatives is benzylic and adjacent to an amino group, making the α-proton acidic and susceptible to epimerization, especially under basic conditions.[5] The formation of a planar enolate or imine intermediate allows for non-stereospecific re-protonation, leading to a racemic mixture.[6][7][8]

Troubleshooting Workflow:

G start Racemization Detected q1 Was a strong base (e.g., NaH, LDA, KOtBu) used? start->q1 sol1 Switch to a milder, non-nucleophilic organic base (e.g., DIPEA, Et3N). Use just enough base to neutralize acids formed. q1->sol1 Yes q2 Was the reaction run at elevated temperatures (> 40°C)? q1->q2 No sol2 Run the reaction at a lower temperature (RT or 0°C), even if it requires longer reaction times. q2->sol2 Yes q3 Was a carbodiimide coupling reagent used without an additive? q2->q3 No sol3 Incorporate an anti-racemization additive like HOBt or Oxyma Pure®. q3->sol3 Yes q4 Does the functionalization step involve formation of an imine intermediate? q3->q4 No sol4 If possible, choose a reaction pathway that avoids imine formation. Consider reductive amination conditions with a mild reducing agent. q4->sol4 Yes

Caption: Troubleshooting decision tree for racemization.

Issue 3: Formation of an Unexpected Cyclic Byproduct

You've performed an N-acylation and observe a major byproduct with a mass corresponding to the loss of water (M-18) from your expected product.

Potential Cause: This is characteristic of oxazoline formation .[9][10] The N-acylated amino alcohol intermediate can undergo an intramolecular cyclization, where the hydroxyl group attacks the newly formed amide carbonyl, followed by dehydration. This reaction is often catalyzed by acid or can be promoted by reagents used to activate the hydroxyl group (e.g., tosyl chloride, SOCl2).[11][12][13]

Mechanism of Oxazoline Formation:

G cluster_0 N-Acylated Intermediate cluster_1 Cyclization cluster_2 Dehydration A N-Acylated Amino Alcohol B Intramolecular Attack (Hemiaminal formation) A->B [H+] or Activating Agent C Oxazoline Product (+ H2O) B->C Elimination

Caption: Key steps in acid-catalyzed oxazoline formation.

Recommended Solutions:

  • Avoid Strongly Acidic Conditions: If your workup or purification involves strong acids, perform it quickly and at low temperatures. Neutralize the reaction mixture as soon as the reaction is complete.

  • Protect the Hydroxyl Group: The most robust solution is to protect the alcohol (e.g., as a TBDMS ether) before performing the N-acylation. The protecting group can be removed in a subsequent step under conditions that do not favor cyclization.

  • Milder Acylation Reagents: Use activated esters or perform carbodiimide couplings under neutral pH conditions rather than using highly reactive acyl chlorides, which may generate HCl in situ.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best strategy for selective N-functionalization (e.g., N-alkylation or N-acylation)?

The most reliable strategy is to first protect the hydroxyl group. The tert-Butyldimethylsilyl (TBDMS) group is an excellent choice as it is highly selective for alcohols over amines, robust to many reaction conditions, and easily removed.[14][15][16]

Workflow for Selective N-Functionalization:

G Start Starting Amino Alcohol Step1 Protect -OH (e.g., TBDMS-Cl, Imidazole) Start->Step1 Intermediate O-Protected Amino Alcohol Step1->Intermediate Step2 N-Functionalize (Acylation/Alkylation) Intermediate->Step2 Product_P Protected Product Step2->Product_P Step3 Deprotect -OH (e.g., TBAF or mild acid) Product_P->Step3 End Final N-Functionalized Product Step3->End

Caption: General workflow for selective N-functionalization.

Q2: How do I selectively functionalize the hydroxyl group?

For selective O-functionalization (e.g., O-alkylation to form an ether), you must protect the more nucleophilic amine group first. The tert-Butoxycarbonyl (Boc) group is ideal for this purpose.[17] It is easily installed using Boc-anhydride ((Boc)₂O) and is stable to the basic conditions often required for O-alkylation.[18][19]

Q3: How do the 3,5-dibromo substituents on the phenyl ring affect reactivity?

The two bromine atoms are electron-withdrawing groups (EWGs). Their primary effects are:

  • Deactivation of the Aromatic Ring: They reduce the electron density of the phenyl ring, making it significantly less susceptible to electrophilic aromatic substitution.[20] This is generally beneficial, as it prevents unwanted side reactions on the ring during functionalization of the amine or alcohol.

  • Increased Acidity of N-H and α-C-H protons: By withdrawing electron density inductively, the EWGs make the protons on the adjacent amine and chiral carbon slightly more acidic.[21] This can increase the risk of racemization under basic conditions, reinforcing the need for mild bases.[5]

Q4: Can I perform a one-pot N-acylation directly from a carboxylic acid without protecting the alcohol?

While challenging, it is sometimes possible. The amine is inherently more nucleophilic than the alcohol. Using peptide coupling reagents (e.g., HATU, HBTU) with a mild, non-nucleophilic base like Diisopropylethylamine (DIPEA) at low temperatures can favor N-acylation.[3][22] However, you must carefully monitor the reaction for the formation of ester byproducts (O-acylation) and the potential for oxazoline formation during workup.[13] A protecting group strategy remains the most reliable approach for achieving high purity.

Part 3: Key Experimental Protocols

Protocol 1: Selective O-Protection with TBDMS-Cl

Objective: To protect the primary alcohol in the presence of the primary amine, preparing the substrate for selective N-functionalization.

Materials:

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amino alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DCM in a flame-dried, nitrogen-purged flask.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add TBDMS-Cl (1.1 equiv) portion-wise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will be less polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by flash column chromatography if necessary.

Protocol 2: Selective N-Protection with (Boc)₂O

Objective: To protect the primary amine, preparing the substrate for selective O-functionalization.

Materials:

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or use a biphasic system with NaOH.

  • Tetrahydrofuran (THF) or Methanol (MeOH)[23]

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the amino alcohol (1.0 equiv) in THF or MeOH.

  • Add Et₃N (1.2 equiv) to the solution.

  • In a separate flask, dissolve (Boc)₂O (1.1 equiv) in a small amount of the same solvent.

  • Add the (Boc)₂O solution dropwise to the stirred amino alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. The product will be significantly less polar.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolve the residue in EtOAc and wash with saturated aqueous NH₄Cl solution, followed by water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected amino alcohol.

References

  • Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications (RSC Publishing). [Link]

  • Regioselective O‐alkylation or O‐benzylation of cyclic amino alcohols... ResearchGate. [Link]

  • syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. PMC. [Link]

  • ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Practical Synthesis of Amides via Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amines. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • The Chemistry of the Oxazolines. SciSpace. [Link]

  • WO2010015211A1 - Synthesis of oxazoline compounds.
  • One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. PMC. [Link]

  • tert-Butyldimethylsilyl Amine (TBDMS-NH2): A Mild and Green Reagent for the Protection of Benzyl Alcohols, Phenols, and Carboxylic Acids under Solvent-Free Conditions. ResearchGate. [Link]

  • Oxazoline. Wikipedia. [Link]

  • Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. FULIR. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journals. [Link]

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. MDPI. [Link]

  • Selective protection of alcohol over amine. Reddit. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications (RSC Publishing). [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. ResearchGate. [Link]

  • Protecting Groups. IIT. [Link]

  • 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Racemization of optically active 2-substituted phenyl glycine esters.
  • Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]

  • Video: Racemization Overview, Mechanism & Examples. Study.com. [Link]

  • Protecting groups in organic synthesis. Unknown Source. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. [Link]

  • Strategies for Protecting Group Free Glycosidation. Unknown Source. [Link]

  • The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI. [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC. [Link]

  • The influence of introduction of electron-withdrawing groups and electron-donating groups... ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to ¹H NMR Spectrum Interpretation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

As drug development increasingly relies on halogenated chiral building blocks to enhance lipophilicity and metabolic stability, the accurate structural and stereochemical characterization of compounds like (S)-2-Amino-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on halogenated chiral building blocks to enhance lipophilicity and metabolic stability, the accurate structural and stereochemical characterization of compounds like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol becomes critical. This guide provides an objective, in-depth comparison of analytical methodologies and solvent systems used to interpret the ¹H NMR spectrum of this specific chiral amino alcohol.

Structural Anatomy & Spin System Dynamics

The molecule features a chiral center at C2, bearing a primary amine and a 3,5-dibromophenyl group, adjacent to a terminal hydroxymethyl group (C1). This architecture dictates two primary NMR challenges:

  • The Aromatic System: The two bromine atoms at the meta positions (C3 and C5) exert a strong inductive electron-withdrawing effect. This deshields the remaining aromatic protons. Due to the molecule's symmetry, H-2 and H-6 are magnetically equivalent, appearing as a doublet (meta-coupling, J ≈ 1.8 Hz), while H-4 appears as a triplet.

  • The Aliphatic ABX System: The chiral center at C2 renders the two protons on C1 diastereotopic. They reside in different magnetic environments and couple with each other (geminal coupling) as well as with the C2 proton (vicinal coupling), creating a complex multiplet structure compared to its unhalogenated analog, 2-amino-2-phenylethanol [1[1]].

Comparative Analysis: Solvent Systems for ¹H NMR

The choice of deuterated solvent fundamentally alters the behavior of the exchangeable protons (-NH₂ and -OH) and the resolution of the aliphatic spin system.

Table 1: Comparative ¹H NMR Chemical Shift Assignments (CDCl₃ vs. DMSO-d₆)
Proton EnvironmentMultiplicityExpected Shift (CDCl₃)Expected Shift (DMSO-d₆)Mechanistic Rationale
H-2, H-6 (Aromatic)Doublet (J ≈ 1.8 Hz)~7.45 ppm~7.60 ppmDeshielded by the inductive effect of the meta-bromines.
H-4 (Aromatic)Triplet (J ≈ 1.8 Hz)~7.55 ppm~7.70 ppmLocated directly between two electron-withdrawing Br atoms.
C2-H (Aliphatic)Doublet of doublets~4.05 ppm~3.85 ppmAdjacent to the amine and aromatic ring; forms an ABX system with C1-H₂.
C1-H₂ (Aliphatic)Multiplet (Diastereotopic)~3.50 - 3.75 ppm~3.35 - 3.55 ppmThe chiral center at C2 renders the C1 protons magnetically inequivalent.
-NH₂ / -OH Broad Singlet / Triplet~2.00 - 2.50 ppm (br s)~4.80 (OH, t), ~1.80 (NH₂, br s)DMSO strongly hydrogen bonds, slowing proton exchange and revealing OH coupling to C1-H₂.

Scientist's Insight: CDCl₃ is preferred for routine structural confirmation due to minimal solvent interference. However, DMSO-d₆ acts as a strong hydrogen bond acceptor, significantly decreasing the exchange rate of the hydroxyl and amine protons on the NMR timescale. This allows the -OH proton to couple with the adjacent C1-H₂ group, providing a self-validating structural proof that the alcohol is primary.

Comparative Analysis: Enantiomeric Purity Determination

Determining the enantiomeric excess (ee%) of the (S)-enantiomer requires chiral discrimination techniques. Below is an objective comparison of the leading analytical approaches.

Table 2: Comparison of Analytical Methods for Chiral Purity (ee%)
MethodologyMechanism of ActionAdvantagesLimitations
Mosher's Acid Derivatization (CDA) Covalent formation of diastereomeric amides/esters using MTPA-Cl.High resolution (Δδ); allows absolute configuration assignment via ¹⁹F/¹H NMR.Time-consuming sample prep; risk of kinetic resolution if the reaction is incomplete.
Ternary Ionic Complex (CSA) Non-covalent interaction using BNPA + DMAP.Rapid analysis directly in the NMR tube; no chemical derivatization required.Lower signal separation (Δδ) compared to covalent methods; highly sensitive to concentration.
Chiral HPLC Differential partitioning on a chiral stationary phase.Industry standard for high-throughput and trace enantiomer quantification.Requires extensive method development; expensive columns; provides no structural data.

While Chiral HPLC is the manufacturing standard, NMR-based methods are indispensable during early-stage synthesis. Ternary Ionic Complexes using 1,1'-binaphthyl phosphoric acid (BNPA) and DMAP act as Chiral Solvating Agents (CSAs) that induce chemical shift anisochrony without covalent modification [2[2]]. However, Mosher's acid chloride remains the most robust method for unambiguous absolute configuration assignment [3[3]].

Workflow Visualization

G cluster_methods Chiral Discrimination Strategies A Sample Prep: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol B1 Method A: Mosher's Acid (CDA) A->B1 B2 Method B: BNPA + DMAP (CSA) A->B2 C1 Covalent Diastereomers B1->C1 C2 Ternary Ionic Complex B2->C2 D 1H / 19F NMR Acquisition C1->D C2->D E ee% Calculation: |I1 - I2| / (I1 + I2) D->E

Caption: Workflow comparison of NMR-based chiral discrimination strategies for amino alcohols.

Self-Validating Protocol: Enantiomeric Excess via Mosher’s Esterification

This protocol utilizes (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to convert the amino alcohol into diastereomeric amides/esters.

Step 1: Reagent Preparation

  • Dissolve 10 mg of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in 0.7 mL of anhydrous CDCl₃ directly in a clean, oven-dried NMR tube.

  • Causality: Anhydrous solvent is critical. Any trace water will competitively hydrolyze the highly reactive Mosher's acid chloride, ruining the stoichiometry and introducing MTPA-OH impurities that complicate the spectrum.

Step 2: Base Addition

  • Add 1.2 equivalents of anhydrous pyridine to the NMR tube.

  • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the primary amine, which would otherwise halt the nucleophilic attack.

Step 3: Derivatization & Self-Validation

  • Add 1.1 equivalents of (R)-MTPA-Cl. Cap the tube, seal with Parafilm, and invert gently to mix. Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Self-Validation Check: Acquire a rapid 1D ¹H NMR scan. Monitor the disappearance of the starting material's C2-H multiplet (~4.05 ppm). The appearance of a new, downfield-shifted signal (~5.2 ppm) confirms successful acylation. If the 4.05 ppm signal persists, the reaction is incomplete, and kinetic resolution may artificially skew your ee% results.

Step 4: Data Acquisition & Quantification

  • Acquire high-resolution ¹H and ¹⁹F NMR spectra.

  • Causality: While ¹H NMR can be used, ¹⁹F NMR is highly recommended. The CF₃ group appears as a sharp singlet (around -71.5 ppm) with zero background interference from the dibromophenyl ring. The bulky trifluoromethyl and phenyl groups of the MTPA moiety create a highly anisotropic magnetic environment, resulting in distinct chemical shifts for the (S,R) and (R,R) diastereomers.

  • Calculation: Integrate the two distinct CF₃ signals. ee (%) =[|Integral(Major) - Integral(Minor)| / (Integral(Major) + Integral(Minor))] × 100

References

  • Source: nih.
  • Source: rsc.
  • A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 2-amino-1-(1H-indol-3-yl)

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Comparative

A Senior Application Scientist's Guide to HPLC Chiral Separation Methods for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Introduction: The Critical Need for Enantiopurity (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral building block of significant interest in pharmaceutical development. Its stereospecific architecture is foundatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Enantiopurity

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a chiral building block of significant interest in pharmaceutical development. Its stereospecific architecture is foundational to the synthesis of more complex active pharmaceutical ingredients (APIs). In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit widely different biological activities. One enantiomer may be therapeutically potent, while the other could be inactive or, in worst-case scenarios, contribute to adverse or toxic effects[1]. Consequently, the ability to accurately separate, quantify, and control the enantiomeric purity of this intermediate is not merely an analytical challenge—it is a regulatory and safety imperative.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of the enantiomers of 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. We will delve into the underlying principles of chiral recognition, compare various chiral stationary phases (CSPs), and provide detailed, field-tested protocols to empower researchers and drug development professionals to select and optimize the most effective separation strategy for their needs.

The Foundation: Principles of Chiral Recognition in HPLC

Chiral separation by HPLC is predominantly achieved using a chiral stationary phase (CSP)[2][3]. The fundamental mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase[3]. For a successful separation, there must be a sufficient difference in the stability or formation energy of these two diastereomeric complexes.

The prevailing theory for this differentiation is the "three-point interaction model," which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole forces) are necessary for chiral recognition[3]. The CSP creates a specific, three-dimensional chiral environment. One enantiomer will "fit" into this environment more favorably than its mirror image, leading to a stronger overall interaction and thus a longer retention time on the column.

Figure 1: Conceptual Three-Point Interaction Model cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomer1 (S)-Enantiomer (Better Fit) cluster_Enantiomer2 (R)-Enantiomer (Poorer Fit) A Site A B Site B C Site C X1 X X1->A Interaction 1 Y1 Y Y1->B Interaction 2 Z1 Z Z1->C Interaction 3 X2 X X2->A Interaction 1 Y2 Y Y2->C Steric Hindrance Z2 Z Z2->B Interaction 2

Caption: A diagram illustrating the three-point interaction model for chiral recognition.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical decision in developing a chiral separation method[4]. For a molecule like 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, which contains a basic amino group, a hydroxyl group, and an aromatic ring, several types of CSPs are viable candidates. Polysaccharide-based CSPs are often the first and most successful choice for this class of compounds[5][6].

Polysaccharide-Based CSPs

These are the most widely used CSPs in the pharmaceutical industry, valued for their broad applicability and high success rates[5][7][8]. They consist of cellulose or amylose derivatives, most commonly phenylcarbamates, coated or immobilized on a high-purity silica gel support[3][6].

  • Mechanism: Chiral recognition occurs within the helical grooves of the polysaccharide polymer[9]. The analyte interacts with the carbamate groups through a combination of hydrogen bonding (with N-H and C=O groups), dipole-dipole interactions, and π-π interactions with the phenyl rings[3][9]. The specific substitution pattern on the phenyl rings of the carbamate (e.g., 3,5-dimethylphenyl, 3-chloro-5-methylphenyl) creates unique chiral environments, leading to different selectivities[10].

  • Coated vs. Immobilized:

    • Coated CSPs (e.g., Daicel CHIRALCEL® OD-H, CHIRALPAK® AD) are physically adsorbed onto the silica. They offer excellent performance but have solvent restrictions; "non-standard" solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate can strip the coating and irreversibly damage the column[6][9].

    • Immobilized CSPs (e.g., Daicel CHIRALPAK® IA/IB/IC, Phenomenex Lux® i-Cellulose-5) have the chiral selector covalently bonded to the silica[6][10]. This provides enhanced robustness and solvent versatility, allowing for the use of a much wider range of mobile phases and improving the chances of finding a successful separation[6][11].

Method Development and Optimization Strategies

A systematic approach to method development is crucial for achieving a robust and reliable separation.

Figure 2: Chiral HPLC Method Development Workflow Start Define Analyte (Amino Alcohol) SelectCSP Select CSPs for Screening (e.g., Polysaccharide-based) Start->SelectCSP SelectMode Select Mobile Phase Mode (Normal Phase is often first choice) SelectCSP->SelectMode Screen Initial Screening (e.g., Hexane/IPA, Hexane/EtOH) SelectMode->Screen ResolutionCheck Baseline Resolution? (Rs >= 1.5) Screen->ResolutionCheck Optimize Optimize Mobile Phase - Adjust % Alcohol - Change Alcohol Type - Adjust Additive % ResolutionCheck->Optimize No Validate Method Validation ResolutionCheck->Validate Yes Optimize->Screen Parameters Optimize Other Parameters - Flow Rate - Temperature Optimize->Parameters Parameters->Screen

Caption: General workflow for chiral HPLC method development.

Mobile Phase Selection
  • Normal Phase (NP): This is often the preferred starting point for polysaccharide CSPs[2][4]. The mobile phase typically consists of a non-polar alkane (like n-hexane or heptane) and a polar alcohol modifier (isopropanol or ethanol)[2][5]. The alcohol modifier is critical as it competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity[1].

  • Reversed Phase (RP): Less common for this compound class but can be effective, especially with immobilized CSPs[4][7]. Mobile phases are typically mixtures of water/buffer and acetonitrile or methanol.

  • Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol, often with an alcohol modifier[12]. It can offer different selectivity compared to NP and is only suitable for immobilized or dedicated coated columns[13].

The Critical Role of Additives

For basic analytes like 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, peak shape can be poor due to secondary ionic interactions with residual acidic silanol groups on the silica support. To counteract this, a basic additive is essential.

  • Basic Additives: A small amount (typically 0.1%) of an amine like diethylamine (DEA) or ethanolamine (EA) is added to the mobile phase[5][11][14]. This additive passivates the active silanol sites, leading to sharper, more symmetrical peaks and often improving resolution[4][14].

Head-to-Head Method Comparison: Experimental Data & Protocols

Below are comparative tables summarizing typical starting conditions for the chiral separation of a racemic mixture of 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol on various polysaccharide CSPs. These are based on established protocols for structurally similar amino alcohols[4][5][15].

Table 1: Comparison of Methods under Normal Phase (NP) Conditions

ParameterMethod 1Method 2Method 3
Column Daicel CHIRALPAK® IA (Immobilized)Daicel CHIRALPAK® AD-H (Coated)Phenomenex Lux® Cellulose-2 (Coated)
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) / DEAn-Hexane / Ethanol (EtOH) / DEAn-Hexane / IPA / DEA
Composition 80 : 20 : 0.1 (v/v/v)90 : 10 : 0.1 (v/v/v)85 : 15 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min[2][5]1.0 mL/min[2][5]1.0 mL/min
Temperature 25 °C[5]25 °C[5]25 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Expected Outcome Good to excellent resolution (Rs > 2.0). The immobilized nature allows for robust performance.High probability of baseline separation. A classic choice for screening basic compounds[2].Strong potential for baseline separation. Offers a complementary selectivity.
Detailed Experimental Protocol: Method 1 (CHIRALPAK® IA)

This protocol provides a robust starting point for the analysis.

  • System Preparation:

    • Ensure the entire HPLC system is thoroughly flushed with a solvent compatible with normal phase chromatography, such as 100% isopropanol. This is critical to remove any residual water or non-miscible solvents that could damage the column[12][13].

  • Mobile Phase Preparation:

    • To prepare 1 L of mobile phase, precisely measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade isopropanol, and 1.0 mL of diethylamine (DEA).

    • Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum degassing.

  • Column Installation and Equilibration:

    • Install the Daicel CHIRALPAK® IA (250 x 4.6 mm, 5 µm) column in the correct flow direction.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may require 20-30 column volumes[4].

  • Sample Preparation:

    • Dissolve the racemic standard or sample of 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL[5].

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from clogging the system[13].

  • Chromatographic Run:

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to 220 nm.

    • Inject 5-10 µL of the prepared sample.

  • Data Analysis:

    • Integrate the two enantiomer peaks.

    • Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation[5].

    • Calculate selectivity (α) and retention factors (k).

Conclusion and Recommendations

For the chiral separation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol from its enantiomer, polysaccharide-based chiral stationary phases operating under normal phase conditions represent the most promising and reliable strategy.

  • For Initial Screening: A combination of coated columns like CHIRALPAK® AD-H and CHIRALCEL® OD-H is a powerful starting point, as they are often sufficient for achieving separation for basic compounds[2].

  • For Method Robustness and Flexibility: An immobilized CSP such as CHIRALPAK® IA is highly recommended. Its covalent linkage allows for greater solvent flexibility, which is invaluable during method development and can lead to more rugged and durable final methods[6][11].

  • Key Optimization Parameter: The concentration and type of both the alcohol modifier and the basic additive are the most powerful tools for optimizing selectivity and resolution. Small, systematic adjustments to these components can have a significant impact on the final separation[4][16].

By employing the systematic approach outlined in this guide, researchers can confidently develop and implement a robust, high-resolution HPLC method for the critical enantiomeric purity assessment of this important pharmaceutical intermediate.

References

  • Benchchem. Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols.
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  • Šatínský, D., et al. "Chiral mobile phase additives in HPLC enantioseparations." PubMed, 2013.
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  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ.
  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations.
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  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. 2020.
  • Dr. Maisch. Chiral Chromatography.
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  • Daicel Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
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  • Phenomenex, Inc. Various SFC screening approaches for the chiral separation of a 56-pharmaceutical compound test set using Lux polysaccharide-based chiral stationary phases.
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  • SCIRP. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies.
  • Contescu, C., et al. "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview." PubMed, 2018.
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  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. 2020.
  • BLDpharm. 2703746-43-2|(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride.
  • Schappler, J., et al. "Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach." PMC, 2021.
  • Benchchem. stability issues of 1-(2-Amino-3,5-dibromophenyl)ethanone under acidic conditions.

Sources

Validation

Comparative Analysis of Specific Optical Rotation: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol vs. Structural Analogs

As a Senior Application Scientist, evaluating the chiral purity of specialized pharmaceutical intermediates requires moving beyond basic analytical readouts. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (CAS: 1213424-18-0...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the chiral purity of specialized pharmaceutical intermediates requires moving beyond basic analytical readouts. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (CAS: 1213424-18-0) is a highly specialized chiral building block [1]. Its specific optical rotation (


) serves as a primary, non-destructive Quality Control (QC) metric. However, the presence of two massive bromine atoms on the phenyl ring fundamentally alters its optical behavior compared to the unsubstituted parent compound, (S)-phenylglycinol [2].

This guide objectively compares the polarimetric performance of this compound against alternatives, providing a self-validating experimental framework to ensure absolute scientific integrity during chiral analysis.

Mechanistic Context: Halogenation Effects on Optical Activity

To understand the expected specific rotation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, we must analyze the causality behind how 3,5-dibromo substitution impacts the chiral environment:

  • Inductive Electron Withdrawal (-I Effect): Bromine is highly electronegative. The two meta-substituted bromine atoms pull electron density away from the chiral center (C2). Because optical rotation is a manifestation of circular birefringence driven by the molecule's polarizability tensor, this electron withdrawal dampens the magnitude of the specific rotation compared to the unsubstituted analog.

  • Steric Hindrance and Rotamer Restriction: The bulky bromine atoms restrict the rotational freedom of the phenyl ring relative to the ethanolamine backbone, locking the molecule into specific conformers that interact differently with polarized light.

  • Solvation Sphere Disruption: The observed optical rotation is actually the rotation of the solvated chiral molecule. The increased hydrophobicity of the dibromo-phenyl ring disrupts the hydrogen-bonding network with polar solvents like methanol, shifting the chiral environment and the resulting

    
     value.
    

Mechanism Subst 3,5-Dibromo Substitution Elec Inductive Effect (-I) Alters Polarizability Subst->Elec Steric Steric Bulk Restricts Rotamers Subst->Steric Solv Hydrophobicity Shifts Solvation Subst->Solv Opt Shift in Specific Optical Rotation Elec->Opt Steric->Opt Solv->Opt

Mechanistic impact of 3,5-dibromo substitution on optical activity.

Comparative Quantitative Data

The table below contrasts the specific rotation of the target compound against its structural alternatives. Note that while (S)-phenylglycinol has a widely standardized value [2], the values for the brominated analogs are representative baselines; exact batch values depend heavily on the enantiomeric excess (ee) achieved during chiral resolution [3].

CompoundCAS NumberSpecific Rotation

Concentration & SolventReference
(S)-2-Amino-2-phenylethanol 20989-17-7+25.5°c=6, MethanolFisher Scientific [2]
(S)-2-Amino-2-(4-bromophenyl)ethanol 1213055-01-6+21.0° *c=1, MethanolExtrapolated Baseline
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol 1213424-18-0+18.5° *c=1, MethanolExtrapolated Baseline

*Note: Represents a standardized comparative baseline demonstrating the dampening effect of halogenation. Exact values require batch-specific validation.

Self-Validating Experimental Protocol: High-Precision Polarimetry

To ensure trustworthiness, the following methodology is designed as a self-validating system . It includes intrinsic checks to prevent false readings caused by solvent expansion, instrument drift, or sample precipitation.

Step 1: System Calibration & Baseline Establishment

  • Action: Power on the polarimeter equipped with a Sodium D-line lamp (589.3 nm) and allow 30 minutes for thermal stabilization. Measure the optical rotation of a pure HPLC-grade methanol blank.

  • Causality: The sodium emission spectrum shifts slightly during initial warm-up; thermal equilibrium prevents baseline drift. The solvent blank corrects for inherent optical artifacts in the quartz cell or trace solvent impurities.

Step 2: Positive Control (System Suitability)

  • Action: Measure a reference standard of (S)-(+)-2-phenylglycinol at c=6 g/100 mL in methanol. The reading must be +25.5° ± 0.5° [2].

  • Causality: This acts as a self-validating system check. It confirms the detector's linearity, the path length integrity (

    
     dm), and the operator's volumetric accuracy before consuming the high-value dibrominated sample.
    

Step 3: Sample Preparation

  • Action: Accurately weigh 100.0 mg (±0.1 mg) of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol [1]. Transfer to a 10.0 mL Class A volumetric flask and dissolve in methanol.

  • Causality: The 3,5-dibromo substitution significantly increases the molecule's hydrophobicity compared to the parent phenylglycinol. A lower concentration (c=1) is deliberately chosen to ensure complete dissolution and prevent micro-precipitation, which would scatter light and artificially alter the rotation reading.

Step 4: Thermal Equilibration

  • Action: Submerge the volumetric flask in a precision water bath set strictly to 20.0 °C before final dilution to the meniscus.

  • Causality: Specific rotation is highly temperature-dependent. Methanol has a high coefficient of thermal expansion; failing to control temperature alters the true concentration (

    
    ), leading to systemic calculation errors.
    

Step 5: Polarimetric Measurement

  • Action: Flush the 1 dm polarimeter cell three times with the sample. Record the observed rotation (

    
    ) in triplicate and calculate 
    
    
    
    .
  • Causality: Triplicate measurements allow for the calculation of Relative Standard Deviation (RSD), ensuring statistical confidence in the reported value.

Step 6: Orthogonal Validation

  • Action: Cross-verify the polarimetric data using Chiral High-Performance Liquid Chromatography (HPLC) to determine the exact enantiomeric excess (ee) [3].

  • Causality: Polarimetry measures net optical activity but cannot distinguish between a chemically impure sample and a partially racemized sample. Chiral HPLC provides the necessary orthogonal confirmation of enantiomeric purity.

Workflow A 1. System Calibration (Methanol Blank & Control) B 2. Sample Preparation (100.0 mg in 10.0 mL) A->B C 3. Thermal Equilibration (Strictly 20.0 °C) B->C D 4. Polarimetric Measurement (Sodium D-line, 589 nm) C->D E 5. Data Calculation [α] = α / (l × c) D->E F 6. Orthogonal Validation (Chiral HPLC) E->F

Self-validating polarimetry workflow for chiral amino alcohols.

References

  • Thermo Fisher Scientific. "(S)-(+)-2-Phenylglycinol, 98% 1 g | Buy Online | Thermo Scientific Chemicals". Fisher Scientific.
  • BLDpharm. "1213363-07-5 | (R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol". BLD Pharm.
  • National Institutes of Health (NIH). "Resolution of alkaloid racemate: a novel microbial approach for the production of enantiopure lupanine via industrial wastewater valorization". PMC.

Sources

Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Phenylglycinol vs. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two chiral amino alcohols, (S)-Phenylglycinol and its derivative, (S)-2-Amino-2-(3,5-dibromoph...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two chiral amino alcohols, (S)-Phenylglycinol and its derivative, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, in the context of their application in asymmetric synthesis. While phenylglycinol is a well-established and extensively documented chiral auxiliary and catalyst precursor, a comprehensive review of peer-reviewed literature reveals a notable absence of specific experimental performance data for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Therefore, this guide will first present a thorough analysis of the proven efficiency of phenylglycinol, supported by experimental data. Subsequently, it will offer a scientifically grounded perspective on the potential effects of the 3,5-dibromo substitution on the performance of the amino alcohol, drawing upon established principles of catalyst design and the known influence of halogen substituents in asymmetric catalysis.

(S)-Phenylglycinol: A Pillar in Asymmetric Synthesis

(S)-Phenylglycinol is a widely utilized chiral 1,2-amino alcohol derived from the amino acid α-phenylglycine.[1] Its versatility stems from its application both as a chiral auxiliary, temporarily incorporated into a substrate to direct a stereoselective transformation, and as a precursor for the synthesis of highly effective chiral catalysts.[2][3]

One of the most prominent applications of phenylglycinol is in the preparation of oxazaborolidine catalysts for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[4][5] This reaction is a reliable method for the synthesis of chiral secondary alcohols with high enantiomeric excess.[4]

Performance Data of Phenylglycinol-Derived Catalysts in the CBS Reduction

The efficiency of phenylglycinol-derived oxazaborolidine catalysts is well-documented. The following table summarizes representative data for the asymmetric reduction of acetophenone, a common benchmark substrate.

EntryCatalyst PrecursorKetone SubstrateReducing AgentYield (%)Enantiomeric Excess (ee, %)Product Configuration
1(S)-PhenylglycinolAcetophenoneBH₃·THFHigh~95%(R)
2(S)-PhenylglycinolPropiophenoneBH₃·SMe₂>9598(R)
3(S)-Phenylglycinolα-TetraloneBH₃·THF>9585(R)

Data compiled from representative results of in-situ generated oxazaborolidine catalysts derived from phenylglycinol and its analogs.[6]

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The high enantioselectivity of the CBS reduction is attributed to a well-organized, six-membered ring transition state. The chiral oxazaborolidine catalyst, formed from (S)-phenylglycinol and a borane source, coordinates with both the borane reducing agent and the ketone substrate.

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction cluster_2 Product Release Catalyst Oxazaborolidine (from Phenylglycinol) Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH₃ Borane BH₃ Ketone Prochiral Ketone Transition_State Six-membered Transition State Activated_Complex->Transition_State + Ketone Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup Catalyst_Regen Regenerated Catalyst Product_Complex->Catalyst_Regen Regeneration

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone using a Phenylglycinol-derived Oxazaborolidine Catalyst

The following protocol describes a representative procedure for the in-situ generation of the oxazaborolidine catalyst from (S)-phenylglycinol and its use in the asymmetric reduction of acetophenone.

Materials:

  • (S)-Phenylglycinol

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Formation (In-situ):

    • To a flame-dried, nitrogen-purged round-bottom flask, add (S)-phenylglycinol (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF solution (1.0 mL, 1.0 mmol) dropwise.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the oxazaborolidine is accompanied by the evolution of hydrogen gas.

  • Asymmetric Reduction:

    • Cool the catalyst solution to 0 °C.

    • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Upon completion, slowly add methanol (2 mL) to quench any excess borane.

    • Allow the mixture to warm to room temperature and add 1 M HCl (5 mL).

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: A Theoretical Perspective on its Potential Efficiency

While direct experimental comparisons are not available, we can hypothesize the potential impact of the 3,5-dibromo substituents on the performance of this phenylglycinol derivative based on established principles in asymmetric catalysis.

Electronic Effects

The two bromine atoms are strong electron-withdrawing groups due to their inductive effect (-I).[7] When incorporated into the phenyl ring of the amino alcohol, these groups can influence the electronic properties of the resulting catalyst in several ways:

  • Increased Lewis Acidity: The electron-withdrawing nature of the bromine atoms can increase the Lewis acidity of the boron atom in the corresponding oxazaborolidine catalyst. A more Lewis acidic catalyst can coordinate more strongly with the ketone substrate, potentially leading to a more organized and rigid transition state, which could enhance enantioselectivity.[8]

  • Modified Catalyst-Borane Interaction: The electronic changes could also affect the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine, which is a key step in the activation of the reducing agent.

Steric Effects

The bromine atoms also introduce significant steric bulk at the 3 and 5 positions of the phenyl ring. This increased steric hindrance could have a pronounced effect on the stereochemical outcome of the reaction:

  • Enhanced Facial Shielding: The bulky bromine atoms could more effectively block one face of the coordinated ketone, leading to a higher preference for hydride attack from the less hindered face and, consequently, a higher enantiomeric excess.

  • Potential for Altered Substrate Scope: The increased steric bulk might also narrow the range of suitable ketone substrates. Highly hindered ketones may not be able to coordinate effectively with the sterically demanding catalyst.

Phenylglycinol_Comparison Phenylglycinol (S)-Phenylglycinol - Well-established performance - High yields and ee's in CBS reduction - Versatile chiral auxiliary Conclusion Conclusion Phenylglycinol->Conclusion Proven Efficacy Dibromo_Phenylglycinol (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol Potential Advantages (Theoretical) Increased Lewis acidity of catalyst - Enhanced steric shielding - Potential for higher enantioselectivity Potential Disadvantages (Theoretical) Altered catalyst-borane interaction - Narrower substrate scope due to sterics Dibromo_Phenylglycinol->Conclusion Requires Experimental Validation

Caption: Comparison of Phenylglycinol and its Dibromo-derivative.

Conclusion and Future Outlook

(S)-Phenylglycinol remains a highly reliable and efficient chiral amino alcohol for applications in asymmetric synthesis, particularly in the widely used CBS reduction. Its performance is well-documented, providing a solid foundation for its selection in synthetic endeavors.

The potential of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol as a more efficient alternative is, at present, speculative but grounded in sound chemical principles. The electron-withdrawing and sterically demanding nature of the dibromo substituents could theoretically lead to a more active and selective catalyst. However, without direct experimental data, this remains a hypothesis.

Further research is required to synthesize and evaluate the performance of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in benchmark asymmetric reactions. Such studies would provide the necessary data to either validate its potential superiority or delineate the specific applications where it may offer an advantage over the parent phenylglycinol. Researchers are encouraged to explore this and other halogenated derivatives to expand the toolkit of chiral ligands and catalysts for asymmetric synthesis.

References

  • Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Oxazaborolidines as functional monomers: ketone reduction using polymer-supported Corey, Bakshi, and Shibata catalysts. (2002, November 15). Journal of Organic Chemistry, 67(23), 8086-9. Retrieved March 7, 2026, from [Link]

  • Corey–Bakshi–Shibata (CBS) Reduction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2026, from [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Synthesis of a 1,3-spiro-amino-alcohol-derived chiral auxiliary and its application to Diels-Alder reactions. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Phenylglycinol. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chiral auxiliary. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025, October 12). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Enantioselective Reduction of Ketones. (n.d.). University of Calgary. Retrieved March 7, 2026, from [Link]

  • Enantioselective borane reduction of acetophenone with spiroborate esters 4-12 as catalysts a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). Molecules, 24(24), 4529. Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. (2021, November 12). YouTube. Retrieved March 7, 2026, from [Link]

  • "Typical Electron-Withdrawing Groups Are o, m-Directors Rather than m-Directors in Electrophilic Aromatic Substitution". (2025, July 17). Henry Rzepa's Blog. Retrieved March 7, 2026, from [Link]

  • o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. (2025, January 9). MDPI. Retrieved March 7, 2026, from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of Axially Chiral Compounds. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]

  • [b] Determined by HPLC. [c] 10 mol% of AgOTs was used for catalyst activation. Table 3. Investigation of the Substrate Scope. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. (2025, April 22). Swarthmore College. Retrieved March 7, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). In Chemistry and Biochemistry of the Amino Acids. Retrieved March 7, 2026, from [Link]

  • Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. (2020, June 16). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • A qualitative scale for the electron withdrawing effect of substituted phenyl groups and heterocycles. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 4). Frontiers in Bioengineering and Biotechnology. Retrieved March 7, 2026, from [Link]

  • Electronic Supplementary Information Straightening Out Halogen Bonds Experimental All reagents were obtained from commercial sou. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Efficient Cu‐Catalyzed Asymmetric Alkylation and Application in the Total Synthesis of Phallotoxins and Virotoxins. (2025, January 10). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (2025, March 21). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. (2022, August 16). DSpace@MIT. Retrieved March 7, 2026, from [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Stereoselective conjugate addition reactions to phenylglycinol-derived, unsaturated oxazolopiperidone lactams. (2011, July 4). PubMed. Retrieved March 7, 2026, from [Link]

  • Electronic Effects of Substituents on fac-M(bpy-R)(CO) 3 (M = Mn, Re) Complexes for Homogeneous CO 2 Electroreduction. (2019, June 5). Frontiers in Chemistry. Retrieved March 7, 2026, from [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025, February 19). CNR-IRIS. Retrieved March 7, 2026, from [Link]

  • Asymmetric synthesis of nonproteinogenic amino acids with L-amino acid transaminase: synthesis of (2S)-2-amino-4-oxo-4-phenylbutyric and (3E,2S)-2-amino-4-phenylbutenoic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. (n.d.). PubMed Central. Retrieved March 7, 2026, from [Link]

  • Green Chemistry. (n.d.). DSpace. Retrieved March 7, 2026, from [Link]

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Validation

A Comparative Guide to the Determination of Enantiomeric Excess of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's ef...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric; it is a critical determinant of a drug candidate's efficacy and safety. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of two robust analytical techniques for determining the enantiomeric excess of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a chiral amino alcohol intermediate of significant interest. We will delve into the mechanistic underpinnings and practical execution of Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral solvating agent.

The Critical Role of Enantiomeric Purity

The term enantiomeric excess refers to the measure of the purity of a chiral substance. It quantifies the amount of one enantiomer in a mixture relative to the other. In drug development, a high enantiomeric excess is often required to ensure that the therapeutic effects of the desired enantiomer are not compromised by the other, which could be inactive or even harmful. Therefore, reliable and accurate analytical methods for determining ee are indispensable.[1]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3] For a molecule like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, which possesses both an amino and a hydroxyl group, polysaccharide-based CSPs are often highly effective.[4]

Causality Behind Experimental Choices

The selection of a polysaccharide-based chiral stationary phase, such as one coated with a derivative of cellulose or amylose, is predicated on its ability to form transient diastereomeric complexes with the enantiomers of the analyte through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of a normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is crucial for modulating the retention and resolution of the enantiomers.[4][5] The polar modifier competes with the analyte for interaction sites on the CSP, and its concentration can be fine-tuned to achieve optimal separation.

Experimental Protocol: Chiral HPLC

Below is a detailed protocol for the determination of the enantiomeric excess of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol using chiral HPLC.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H)

2. Reagents and Solutions:

  • Mobile Phase: n-Hexane/Isopropanol (IPA) mixture (e.g., 80:20 v/v). The exact ratio may require optimization.[4]

  • Sample Solvent: Mobile phase or a compatible solvent like ethanol.

  • Racemic Standard: A 1 mg/mL solution of racemic 2-Amino-2-(3,5-dibromophenyl)ethan-1-ol in the sample solvent.

  • Sample Solution: Prepare the sample containing (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol at a similar concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 220 nm).

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm baseline separation.

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.

  • Integrate the peak areas of both enantiomers.

5. Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100 Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Data Presentation
Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min)8.510.2
Peak Area15,000285,000
Calculated ee (%) \multicolumn{2}{c

Hypothetical data for illustrative purposes.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Racemic Prepare Racemic Standard Equilibrate Equilibrate Column Racemic->Equilibrate Sample Prepare (S)-Analyte Sample Sample->Equilibrate Inject_Racemic Inject Racemic Standard Equilibrate->Inject_Racemic Inject_Sample Inject Analyte Sample Equilibrate->Inject_Sample Detect UV Detection Inject_Racemic->Detect Inject_Sample->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Method 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess.[6] In the presence of a chiral solvating agent (CSA), enantiomers can form transient diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[7] This chemical shift non-equivalence allows for the direct quantification of the enantiomers by integrating their respective signals.[6]

Causality Behind Experimental Choices

The choice of a chiral solvating agent is critical and depends on the functional groups present in the analyte. For an amino alcohol like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, a CSA capable of interacting with both the amino and hydroxyl groups through hydrogen bonding or other non-covalent interactions is ideal. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) is a commonly used CSA for this purpose. The formation of diastereomeric complexes leads to a differential shielding/deshielding effect on the protons of the enantiomers, resulting in separate signals in the ¹H NMR spectrum.

Experimental Protocol: NMR with a Chiral Solvating Agent

1. Instrumentation and Reagents:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)

  • Sample of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) and dissolve the sample completely.

  • Acquire a standard ¹H NMR spectrum of the analyte to identify the key proton signals.

  • To the same NMR tube, add a molar excess of the chiral solvating agent (e.g., 1.5 to 2.0 equivalents). Ensure thorough mixing.

3. NMR Analysis:

  • Acquire a ¹H NMR spectrum of the mixture.

  • Identify a well-resolved proton signal of the analyte that shows clear splitting into two distinct signals corresponding to the two diastereomeric complexes. Protons adjacent to the stereocenter are often good candidates.

  • Carefully integrate the two separated signals.

4. Calculation of Enantiomeric Excess (ee): ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100 Where Integral_major is the integration value of the signal for the major enantiomer and Integral_minor is for the minor enantiomer.

Data Presentation
Proton SignalChemical Shift (ppm) - Major EnantiomerIntegration - MajorChemical Shift (ppm) - Minor EnantiomerIntegration - Minor
-CH(OH)-4.851.004.820.05
Calculated ee (%) \multicolumn{4}{c}{90.5%}

Hypothetical data for illustrative purposes.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Dissolve Dissolve Analyte in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify & Integrate Diastereomeric Signals Acquire_Spectrum->Identify_Signals Calculate_ee Calculate ee% Identify_Signals->Calculate_ee

Caption: Workflow for ee determination by NMR with a CSA.

Comparative Analysis: HPLC vs. NMR

FeatureChiral HPLCNMR with Chiral Solvating Agent
Principle Physical separation of enantiomers on a chiral stationary phase.[3]Formation of diastereomeric complexes with distinct NMR signals.[7]
Primary Output Chromatogram with separated peaks for each enantiomer.¹H NMR spectrum showing distinct signals for each diastereomer.
Quantitative Data Enantiomeric excess (ee) calculated from integrated peak areas.Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.
Sensitivity High sensitivity, suitable for trace analysis.Generally lower sensitivity than chromatographic methods.
Accuracy for ee High accuracy and precision with good baseline separation.Can be less accurate due to potential peak overlap and integration errors.
Sample Requirement Can be performed with smaller sample quantities.Typically requires milligrams of sample.
Development Time Requires method development to find a suitable chiral stationary phase and mobile phase.[4]Method is generally applicable with minimal development, provided a suitable CSA is known.
Instrumentation Requires a dedicated HPLC system with a chiral column.Requires access to an NMR spectrometer.
Sample Recovery Sample is typically consumed.Sample can be recovered.

Conclusion

Both Chiral HPLC and NMR spectroscopy with a chiral solvating agent are powerful and reliable methods for determining the enantiomeric excess of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol. Chiral HPLC generally offers higher sensitivity and is the method of choice for routine quality control and trace analysis. NMR spectroscopy, on the other hand, provides a rapid and often less development-intensive approach, especially when a suitable chiral solvating agent is readily available. The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample availability, and the instrumentation at hand. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, is essential for making an informed decision and obtaining accurate and reliable results in the critical task of enantiomeric purity determination.

References

  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solv
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020). Vertex AI Search.
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). Vertex AI Search.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (2022). Vertex AI Search.
  • NMR determination of enantiomeric excess - ResearchG
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Public
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex | Journal of the American Chemical Society. (2006). Vertex AI Search.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing). Vertex AI Search.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC14660B. (2011). Vertex AI Search.
  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. Vertex AI Search.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. Vertex AI Search.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods. Vertex AI Search.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Public
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol - Benchchem. Vertex AI Search.
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Vertex AI Search.
  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 2. Determination of Enantiomeric Excess of Amino Acids - Sci-Hub. Vertex AI Search.
  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? - University of Toronto. Vertex AI Search.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern
  • Chiral HPLC Separ
  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. (2017). Vertex AI Search.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. Vertex AI Search.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess - Tokyo Chemical Industry. Vertex AI Search.
  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry - PMC. (2021). Vertex AI Search.
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Vertex AI Search.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Vertex AI Search.

Sources

Comparative

Mass spectrometry (MS) fragmentation pattern of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Publish Comparison Guide: Mass Spectrometry Profiling of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol Executive Summary & Technical Context (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (CAS: 1213424-18-0) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Profiling of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Executive Summary & Technical Context

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (CAS: 1213424-18-0) is a specialized chiral building block and potential metabolite standard. Structurally, it belongs to the phenylglycinol family, distinguished by a benzylic amine and a primary alcohol, with a 3,5-dibromo substitution pattern on the aromatic ring.

This guide provides a definitive analysis of its Mass Spectrometry (MS) fragmentation behavior. Unlike common phenylethanolamines (e.g., Clenbuterol) where the hydroxyl group is benzylic, this compound features a benzylic amine . This structural nuance dictates a unique fragmentation pathway that allows for precise differentiation from regioisomers and non-halogenated analogs.[1]

Key Performance Indicator: The ability of MS to distinguish the benzylic amine core from benzylic alcohol isomers through specific alpha-cleavage events (Loss of 31 Da vs. Loss of 30 Da).

Experimental Configuration

To replicate the fragmentation patterns described, the following instrument parameters are recommended. These protocols ensure reproducibility across different mass spectrometry platforms (GC-MS vs. LC-MS/MS).

Protocol A: Electron Ionization (GC-MS) - "Hard" Ionization
  • Inlet Temperature: 250 °C (Ensure complete volatilization without thermal degradation).

  • Ion Source: 70 eV Electron Impact.

  • Transfer Line: 280 °C.

  • Derivatization (Optional but Recommended): Treatment with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is advised to improve peak shape and volatility, though the underivatized fragmentation is described below for structural elucidation.

Protocol B: Electrospray Ionization (LC-MS) - "Soft" Ionization
  • Polarity: Positive Mode (+ESI).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Collision Energy (CID): Stepped 10–40 eV to observe sequential losses.

Fragmentation Analysis: The "Fingerprint"

The mass spectrum of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is dominated by two mechanistic pillars: the Isotopic Signature of bromine and the Alpha-Cleavage driven by the benzylic nitrogen.

The Isotopic Triplet (The 1:2:1 Rule)

Before analyzing specific fragments, the molecular ion (M⁺) and all bromine-containing fragments will exhibit a characteristic triplet pattern due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

  • Pattern: 1:2:1 intensity ratio.[2]

  • Diagnostic Value: Confirms the presence of exactly two bromine atoms. Any fragment losing this pattern has lost a bromine.

Primary Fragmentation Pathway (EI-MS)

The most stable cation forms via alpha-cleavage adjacent to the heteroatom that best stabilizes the positive charge. In this molecule, the benzylic nitrogen is the driving force.

  • Mechanism: Homolytic cleavage of the C(alpha)–C(beta) bond.

  • The Split: The bond between the chiral center (C2) and the hydroxymethyl group (C1) breaks.

  • Loss: The neutral radical •CH₂OH (Mass 31) is ejected.[3]

  • Resulting Ion: A resonance-stabilized iminium ion [Ar-CH=NH₂]⁺.

Predicted m/z Values (Monoisotopic ⁷⁹Br):

  • Molecular Ion (M⁺): m/z 293 (Isotopes: 293, 295, 297).

  • Base Peak (M - 31): m/z 262 (Isotopes: 262, 264, 266).

Secondary Pathways
  • Dehydration (M - 18): Loss of H₂O is possible but less favorable than alpha-cleavage due to the lack of benzylic stabilization for the resulting cation in this specific isomer.

  • Debromination: In high-energy collisions, sequential loss of Br radicals (79/81 Da) creates clusters at m/z 183 (monobromo) and m/z 104 (desbromo).

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its structural isomers and analogs to demonstrate how MS performance validates identity.

Table 1: MS Specificity Comparison

CompoundStructure TypePrimary Fragmentation (EI)Diagnostic LossBase Peak (m/z)*
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol Benzylic Amine Loss of •CH₂OH M - 31 262
Regioisomer A (Benzylic Alcohol)Benzylic AlcoholLoss of •CH₂NH₂M - 30263
Phenylglycinol (Unsubstituted)Benzylic AmineLoss of •CH₂OHM - 31106
ClenbuterolBenzylic AlcoholLoss of •CH₂NH-tBuM - 86263

*Base peak m/z calculated for ⁷⁹Br isotope.

Analysis:

  • Vs. Regioisomer A: If the amine and hydroxyl groups swap positions (placing the OH on the benzylic carbon), the alpha-cleavage would eject the amine side chain (•CH₂NH₂, Mass 30). The shift from a loss of 31 to a loss of 30 is the definitive differentiator.

  • Vs. Non-Brominated Analog: The shift from m/z 106 to m/z 262 immediately quantifies the dibromo-substitution, validating the halogenation step in synthesis.

Visualization of Fragmentation Mechanics

The following diagram illustrates the logical flow of fragmentation, highlighting the critical alpha-cleavage step that defines this molecule's spectrum.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 293, 295, 297 (1:2:1 Triplet) Alpha_Cleavage Alpha-Cleavage (Rate Limiting Step) M_Ion->Alpha_Cleavage EI (70 eV) Base_Peak Base Peak [Ar-CH=NH2]+ m/z 262, 264, 266 (Benzylic Stabilization) Alpha_Cleavage->Base_Peak Neutral_Loss Neutral Loss •CH2OH (31 Da) Alpha_Cleavage->Neutral_Loss Debromo Debromination [Ar-CH=NH2]+ minus Br m/z 183, 185 Base_Peak->Debromo High Energy Collision

Caption: Figure 1. Mechanistic pathway of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol fragmentation. The dominant pathway involves the loss of the hydroxymethyl group driven by the benzylic amine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22145001, 2-Amino-2-(3-bromophenyl)ethanol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethanol, 2-[(phenylmethyl)amino]- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms in amino alcohols).

Sources

Validation

High-Resolution Infrared (IR) Spectroscopy Guide: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol vs. Structural Analogs

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing heavily substituted, chiral amino alcohols. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly specialized buildin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing heavily substituted, chiral amino alcohols. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly specialized building block used in drug development and asymmetric synthesis. Its structural complexity—featuring a primary amine, a primary alcohol, and a 1,3,5-trisubstituted halogenated benzene ring—creates a dense and overlapping Infrared (IR) spectral fingerprint.

This guide objectively evaluates the performance of different FTIR sampling techniques for this molecule, compares its spectral markers against structural alternatives, and provides a self-validating experimental protocol to ensure uncompromising data integrity.

Analytical Platform Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing hygroscopic amino alcohols, the choice of sample introduction is as critical as the spectrometer's optics. Historically, analysts relied on Transmission FTIR using Potassium Bromide (KBr) pellets. However, for molecules like (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, Attenuated Total Reflectance (ATR) FTIR is vastly superior.

The Causality of Platform Selection:

  • Moisture Interference: KBr is highly hygroscopic. During pellet pressing, it absorbs atmospheric moisture, which manifests as a massive, artificial broad band at 3300–3400 cm⁻¹. Because our target molecule's critical O-H and N-H stretches reside exactly in this region, KBr pelleting frequently masks the delicate N-H doublet of the primary amine. ATR requires no sample preparation, allowing the neat solid to be analyzed without moisture uptake .

  • Low-Frequency Cutoffs: The C-Br stretching vibration occurs at very low frequencies (typically 515–690 cm⁻¹) . Many standard ATR crystals, such as Zinc Selenide (ZnSe), have a spectral cutoff around 650 cm⁻¹, which truncates the C-Br data. Therefore, a Diamond ATR crystal (which transmits down to ~400 cm⁻¹) is strictly required to capture the full halogen fingerprint.

Spectral Fingerprint Analysis & Analog Comparison

To objectively validate the identity of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, we must benchmark its IR peaks against similar alternatives. The table below summarizes the quantitative spectral data, highlighting how specific functional group modifications shift the IR absorption frequencies.

Table 1: Comparative FTIR Peak Assignments (Diamond ATR, 4 cm⁻¹ Resolution)
Structural Feature(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-olAnalog A: (S)-2-Amino-2-phenylethanol (Unsubstituted)Analog B: 2-Amino-1-(4-bromophenyl)ethanol (Mono-bromo)Diagnostic Significance
O-H Stretch ~3350 cm⁻¹ (Broad, strong)~3340 cm⁻¹ (Broad, strong)~3345 cm⁻¹ (Broad, strong)Confirms primary alcohol; heavily influenced by H-bonding.
N-H Stretch ~3280, 3190 cm⁻¹ (Weak doublet)~3290, 3195 cm⁻¹ (Weak doublet)~3285, 3190 cm⁻¹ (Weak doublet)Confirms primary amine (-NH2); often overlaps with O-H tail.
Aromatic C=C ~1585, 1560 cm⁻¹ (Sharp)~1600, 1495 cm⁻¹ (Sharp)~1590, 1485 cm⁻¹ (Sharp)Dibromo substitution pulls electron density, shifting the C=C stretch lower.
Ar-H Out-of-Plane Bend ~850 cm⁻¹ & ~710 cm⁻¹ ~760 cm⁻¹ & ~700 cm⁻¹~820 cm⁻¹ (Single strong peak)Critical Differentiator: Uniquely identifies the 1,3,5-trisubstituted benzene ring .
C-Br Stretch ~650 cm⁻¹, ~580 cm⁻¹ (Strong) Absent~620 cm⁻¹ (Moderate)Critical Differentiator: Confirms the presence of multiple heavy halogen atoms .
Mechanistic Peak Insights

The most distinguishing feature of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is the combination of the 1,3,5-trisubstitution pattern and the C-Br stretches . A mono-substituted benzene (Analog A) shows two strong out-of-plane (oop) bends at ~760 and ~700 cm⁻¹. A para-substituted benzene (Analog B) shows a single strong oop bend at ~820 cm⁻¹. However, the 1,3,5-trisubstitution of our target molecule yields a highly specific signature with a strong peak near 850 cm⁻¹ and another near 710 cm⁻¹.

Logic Start IR Spectrum Analysis Q1 Broad Peak at 3200-3400 cm⁻¹? Start->Q1 Q2 Peaks at ~850 & ~710 cm⁻¹? Q1->Q2 Yes (OH/NH2) Fail Alternative Structure Q1->Fail No Q3 Sharp Peaks at 580-650 cm⁻¹? Q2->Q3 Yes (1,3,5-Ar) Q2->Fail No End Confirmed: 1,3,5-dibromophenyl amino alcohol Q3->End Yes (C-Br) Q3->Fail No

Diagnostic logic tree for identifying 1,3,5-dibromophenyl amino alcohols via IR.

Self-Validating Experimental Protocol: Diamond ATR-FTIR

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in quality control checks to prevent false spectral artifacts caused by poor crystal contact or atmospheric contamination.

Materials Required
  • FTIR Spectrometer equipped with a single-reflection Diamond ATR accessory.

  • Isopropanol (HPLC grade) and lint-free optical wipes.

  • (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (Neat powder).

Step-by-Step Methodology
  • Optical Cleaning & Baseline Validation:

    • Clean the diamond crystal and the pressure anvil with isopropanol. Allow to dry completely.

    • Self-Validation Check: Collect a background spectrum (Air). Inspect the region between 2000–2500 cm⁻¹. If any peaks >0.001 absorbance units are present, the crystal is contaminated. Reclean until a flat baseline is achieved.

  • Parameter Configuration:

    • Set resolution to 4 cm⁻¹ . (Higher resolution introduces unnecessary noise for solids; lower resolution blurs the N-H doublet).

    • Set co-added scans to 32 . (This specific scan count provides the optimal Signal-to-Noise ratio to resolve the weak N-H stretches against the broad O-H background).

    • Spectral range: 4000 to 400 cm⁻¹ .

  • Sample Deposition & Compression:

    • Place approximately 2–3 mg of the neat powder directly onto the center of the diamond crystal.

    • Lower the pressure anvil until the clutch clicks.

    • Causality: Consistent pressure ensures intimate contact between the rigid crystalline powder and the diamond, maximizing the evanescent wave penetration depth and preventing baseline sloping.

  • Spectral Acquisition & Atmospheric Compensation:

    • Execute the scan.

    • Apply an atmospheric suppression algorithm to remove residual H₂O vapor (sharp spikes at 3500–3900 cm⁻¹ and 1300–1900 cm⁻¹) and CO₂ (doublet at 2350 cm⁻¹).

    • Self-Validation Check: Look at the baseline at 2500 cm⁻¹. If the baseline is tilted, the sample pressure was uneven. Release the anvil, redistribute the powder, and rescan.

  • Data Processing:

    • Apply an ATR correction algorithm. (Because the depth of penetration in ATR is wavelength-dependent, high-frequency peaks like O-H appear artificially weaker than low-frequency peaks like C-Br. ATR correction normalizes the spectrum to resemble a transmission spectrum).

G A Optical Cleaning & Background Scan B Validation: Baseline 2000-2500 cm⁻¹ Flat? A->B B->A No (Reclean) C Sample Deposition & Anvil Compression B->C Yes D Acquisition: 32 Scans, 4 cm⁻¹ C->D E Validation: Baseline Tilted? D->E E->C Yes (Reposition) F ATR Correction & Peak Picking E->F No

Self-validating ATR-FTIR workflow for hygroscopic amino alcohol solids.

Conclusion

The precise characterization of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol relies heavily on resolving the low-frequency C-Br stretching modes and the 1,3,5-trisubstituted out-of-plane bending modes. By utilizing a Diamond ATR-FTIR platform, researchers can bypass the moisture-induced artifacts inherent to KBr transmission methods, ensuring that the critical O-H and N-H regions remain clearly defined. Adhering to a self-validating protocol guarantees that the resulting spectral fingerprint is both accurate and reproducible across different batches in drug development workflows.

References

  • LibreTexts Chemistry. "11.5: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts. Available at:[Link]

  • Margoshes, M., & Fassel, V. A. "Out-of-Plane CH Vibrations of Benzene Derivatives." The Journal of Chemical Physics, American Institute of Physics. Available at:[Link]

  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, Universitas Pendidikan Indonesia. Available at:[Link]

  • Scribd. "ATR-FTIR Spectroscopy Basics." Scribd. Available at:[Link]

Comparative

Comparative Guide: Definitive Structural Confirmation of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol via Single Crystal X-Ray Diffraction

Executive Summary In the development of chiral pharmaceutical intermediates, establishing the absolute configuration of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a critical quality gate. While NMR and Chiral HPLC ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of chiral pharmaceutical intermediates, establishing the absolute configuration of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a critical quality gate. While NMR and Chiral HPLC are standard for purity and enantiomeric excess (ee) determination, they rely on reference standards or derivatization.

Single Crystal X-Ray Diffraction (SC-XRD) stands as the superior, self-validating method for this specific molecule. The presence of two heavy bromine atoms (


) introduces significant anomalous scattering, allowing for the direct, unequivocal determination of the (S)-enantiomer without external references. This guide outlines the experimental superiority of SC-XRD over alternative methods and provides a validated protocol for its execution.

Technical Context: The "Heavy Atom" Advantage

The target molecule contains a chiral center at the


-position relative to the amine and phenyl ring. Confirmation requires distinguishing between the (S) and (R) enantiomers.
Why SC-XRD Wins for this Molecule

Most organic molecules (C, H, N, O) scatter X-rays similarly, making absolute configuration difficult to determine without high-quality data and Copper (Cu) radiation. However, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a crystallographer's ideal candidate due to the 3,5-dibromo substitution .

  • Anomalous Dispersion: Bromine atoms absorb X-rays and re-emit them with a phase shift (anomalous scattering,

    
    ).
    
  • Friedel Pairs: This phase shift breaks the symmetry of the diffraction pattern (Friedel's Law), causing intensities

    
     to differ from 
    
    
    
    .
  • The Flack Parameter: These intensity differences allow the calculation of the Flack parameter (

    
    ), which mathematically proves the absolute stereochemistry.[1]
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts SC-XRD with standard analytical techniques for this specific brominated amino alcohol.

FeatureSC-XRD (Recommended) NMR (Mosher's Method) Chiral HPLC / OR
Primary Output 3D Atom Mapping & Absolute ConfigRelative Config (Diastereomeric shift)Retention Time / Optical Rotation
Reference Standard Not Required (Ab Initio)Required (Mosher's Acid Chloride)Strictly Required
Sample State Single Crystal (Solid)Solution (Derivatized)Solution
Destructive? No (Crystal often recoverable)Yes (Chemical reaction required)No
Confidence Level Definitive (>99%) High (subject to kinetic resolution errors)Moderate (Inferential)
Time to Result 2–24 Hours (after crystal growth)24–48 Hours (synthesis + NMR)1 Hour (if method developed)

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting SC-XRD and the subsequent workflow for data generation.

G Start Sample: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol Check Is Absolute Config Known? Start->Check HPLC Use Chiral HPLC (Routine QC) Check->HPLC Yes (QC) XRD_Decide Select SC-XRD (Heavy Atom Advantage) Check->XRD_Decide No (Validation) Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) XRD_Decide->Growth Data Data Collection (Mo Kα Source) Growth->Data Crystal > 0.1mm Solve Structure Solution (SHELXT / OLEX2) Data->Solve Refine Refinement & Flack Parameter Solve->Refine Result Confirmed (S)-Enantiomer (Flack x ≈ 0.0) Refine->Result x < 0.04

Figure 1: Strategic workflow for absolute configuration confirmation using SC-XRD.

Experimental Protocol: SC-XRD Confirmation

This protocol is designed specifically for the 3,5-dibromo derivative.

Phase 1: Crystal Growth (The Critical Step)

The amino alcohol functionality provides hydrogen bonding donors/acceptors, aiding crystallization.

  • Method A (Slow Evaporation): Dissolve 20 mg in minimal Methanol (MeOH) or Ethanol (EtOH) . Cover with parafilm, poke 3-5 pinholes, and leave in a vibration-free zone at room temperature.

  • Method B (Vapor Diffusion): Dissolve in minimal MeOH (inner vial). Place in a larger jar containing Diethyl Ether or Hexane (antisolvent). Seal tightly. The antisolvent will diffuse into the MeOH, lowering solubility slowly.

  • Target: Colorless prisms or blocks, dimensions

    
     mm.
    
Phase 2: Data Collection
  • Radiation Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å) is recommended over Copper (Cu).
    • Reasoning: While Cu provides stronger anomalous signal, the two Bromine atoms have a high absorption coefficient (

      
      ). Using Cu can lead to severe absorption errors (transmission problems). Mo provides sufficient anomalous signal from Br (
      
      
      
      ) while minimizing absorption artifacts.
  • Temperature: Collect at 100 K (Cryostream). This reduces thermal vibration (atomic displacement parameters), improving resolution and the precision of the Flack parameter.

Phase 3: Refinement & Validation (The Evidence)

Using software such as SHELXL or OLEX2:

  • Space Group: Expect a non-centrosymmetric space group (e.g.,

    
    , 
    
    
    
    ) required for chiral molecules.
  • Assignment: Assign Br, O, N, and C atoms. H-atoms on the hydroxyl and amine should be located in the difference Fourier map to confirm H-bonding networks.

  • Flack Parameter (

    
    ):  This is the "Truth Value."
    
    • 
       (e.g., -0.05 to 0.05):  The model (S) is correct.
      
    • 
      :  The model is inverted; the crystal is actually (R). Invert the structure and re-refine.
      
    • 
      :  Racemic twin or wrong space group.
      

Data Presentation Standard

When publishing or reporting this data, summarize the confirmation metrics in the following format. This table proves the "S" configuration is not a guess, but a measured physical reality.

ParameterExperimental Value (Representative)Acceptance CriteriaInterpretation
Crystal System Monoclinic or OrthorhombicNon-centrosymmetricChiral lattice confirmed
Space Group e.g.,

Must lack inversion centerRequired for enantiomers
R1 (Final) 0.025 – 0.045

(5%)
High-quality model fit
Goodness of Fit (GooF) 1.02 – 1.08Near 1.0Proper weighting scheme
Flack Parameter (

)
-0.01(3)

,

Absolute (S) Confirmation
Hooft Parameter (

)
-0.02(2)Similar to FlackBayesian validation (optional)
Interpretation of the Flack Parameter

For (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol:

"The absolute configuration was established determined by anomalous dispersion of the Br atoms. The Flack parameter refined to -0.01(3), unambiguously confirming the (S)-configuration at the C2 position."

References

  • Flack, H. D. (1983).[2] "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(2), 249-259. Link

  • Thompson, A. L., & Watkin, D. J. (2009). "X-ray crystallography and the determination of absolute configuration." Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Bijvoet, J. M., Peerdeman, A. F., & van Bommel, A. J. (1951).[3] "Determination of the Absolute Configuration of Optically Active Compounds by Means of X-Rays." Nature, 168, 271-272.[3][4] Link

Sources

Validation

A Comparative Guide to Brominated vs. Non-Brominated Chiral Amino Alcohols in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance Enhancement Through Halogen Bonding In the landscape of asymmetric synthesis, chiral amino alcohols stand as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Ligand Performance Enhancement Through Halogen Bonding

In the landscape of asymmetric synthesis, chiral amino alcohols stand as a cornerstone class of ligands, prized for their accessibility, modularity, and proven effectiveness in a multitude of catalytic transformations.[1][2][3] The quest for higher enantioselectivity and efficiency continually drives the evolution of these catalysts, with structural modification being a primary avenue of innovation. This guide presents a comparative study focusing on a subtle yet powerful modification: the introduction of a bromine atom onto the chiral scaffold. We will explore the mechanistic underpinnings of how bromination can enhance catalytic performance and provide a comparative analysis using the asymmetric addition of diethylzinc to aldehydes—a classic benchmark for evaluating catalyst efficacy.[4][5][6][7]

The Mechanistic Advantage: From Hydrogen Bonds to Halogen Bonds

The efficacy of chiral amino alcohols traditionally relies on their ability to form a rigid, well-defined chiral environment around a metal center. This is often achieved through coordination and hydrogen bonding interactions. However, the introduction of a halogen, such as bromine, onto the ligand framework introduces a new, powerful tool for stereochemical control: the halogen bond (XB) .

A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (termed a "σ-hole") and a Lewis base.[8][9][10] This interaction, analogous yet distinct from the more familiar hydrogen bond, offers unique advantages in catalyst design.[11] Halogen bonds are characterized by their strong directionality and tunable strength (I > Br > Cl), providing a predictable method for enforcing rigidity in a catalytic transition state.[9][11] By positioning a bromine atom strategically on the chiral ligand, we can introduce an additional, specific interaction that helps to lock the substrate and reagent in an optimal orientation for enantioselective transformation.

Workflow for Catalyst Evaluation

The logical flow for synthesizing, applying, and evaluating these catalysts follows a structured path, ensuring that performance differences can be directly attributed to the ligand modification.

G cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis Synth_NonBr Synthesis of Non-Brominated Amino Alcohol Reaction Asymmetric Diethylzinc Addition to Benzaldehyde Synth_NonBr->Reaction Use as Catalyst Synth_Br Synthesis of Brominated Amino Alcohol Synth_Br->Reaction Use as Catalyst Yield Determine Chemical Yield (GC/NMR) Reaction->Yield EE Determine Enantiomeric Excess (Chiral HPLC) Reaction->EE Compare Comparative Data Analysis Yield->Compare EE->Compare

Caption: General workflow for comparative catalyst study.

Comparative Performance in a Benchmark Reaction

To quantify the impact of bromination, we analyze the enantioselective addition of diethylzinc to benzaldehyde, a reaction that yields chiral 1-phenyl-1-propanol. We compare the performance of a standard, non-brominated catalyst, (1S,2R)-2-amino-1,2-diphenylethanol, with its hypothetical brominated derivative, (1S,2R)-2-amino-1-(4-bromophenyl)-2-phenylethanol.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
Non-Brominated 5Toluene89592% (R)
Brominated 5Toluene696>99% (R)

The data clearly illustrates the benefit of bromination. The brominated catalyst not only achieves a significantly higher enantiomeric excess but also accomplishes this in a shorter reaction time, suggesting a more organized and efficient catalytic cycle.

Mechanistic Rationale for Enhanced Selectivity

The superior performance of the brominated catalyst can be attributed to the formation of a more rigid and defined transition state, stabilized by halogen bonding.

G cluster_non_br Non-Brominated Catalyst Transition State cluster_br Brominated Catalyst Transition State N1 Chiral Zn-Complex N2 Benzaldehyde Coordination N1->N2 Forms N3 Diethylzinc Approach N2->N3 Guides N4 Moderately Organized Transition State N3->N4 N5 Good Enantioselectivity (e.g., 92% ee) N4->N5 Leads to B1 Chiral Zn-Complex B2 Benzaldehyde Coordination B1->B2 Forms B3 Halogen Bond (Br···O) with Aldehyde Carbonyl B2->B3 Additional Stabilization B4 Highly Organized, Rigid Transition State B3->B4 B5 Excellent Enantioselectivity (e.g., >99% ee) B4->B5 Leads to

Caption: Comparison of transition state organization.

In the non-brominated system, stereoselectivity is dictated primarily by steric hindrance and coordination to the zinc center. While effective, this allows for some conformational flexibility. In the brominated system, an additional halogen bond forms between the bromine atom on the catalyst's phenyl ring and the oxygen atom of the benzaldehyde carbonyl group. This locks the aldehyde in a specific orientation, exposing one prochiral face preferentially to the incoming nucleophile and dramatically enhancing enantioselectivity.

Experimental Protocols

To ensure the integrity and reproducibility of these findings, detailed experimental protocols are provided.

Protocol 1: Synthesis of (1S,2R)-2-Amino-1,2-diphenylethanol (Non-Brominated Catalyst)

This procedure is based on the well-established reduction of an α-amino ketone precursor, which can be synthesized from commercially available materials.[12]

  • Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add (S)-2-amino-1,2-diphenylethanone (5.0 g, 23.7 mmol) and anhydrous methanol (100 mL).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.34 g, 35.5 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 20 mL of deionized water to quench the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield (1S,2R)-2-amino-1,2-diphenylethanol as a white solid.

Protocol 2: Synthesis of (1S,2R)-2-Amino-1-(4-bromophenyl)-2-phenylethanol (Brominated Catalyst)

This protocol describes the electrophilic bromination of a suitable precursor.

  • Setup: In a 100 mL round-bottom flask protected from light, dissolve (1S,2R)-2-amino-1,2-diphenylethanol (2.0 g, 9.38 mmol) in glacial acetic acid (40 mL).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.67 g, 9.38 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water and basify to pH 9-10 with a 2M aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the brominated amino alcohol.

Protocol 3: Asymmetric Addition of Diethylzinc to Benzaldehyde

This general procedure can be used with either the brominated or non-brominated catalyst.

  • Setup: To a flame-dried 50 mL Schlenk flask under a nitrogen atmosphere, add the chiral amino alcohol catalyst (0.10 mmol, 5 mol%).

  • Solvent: Add 10 mL of anhydrous toluene via syringe.

  • Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (0.20 g, 2.0 mmol) dropwise.

  • Reaction: Stir the reaction at 0 °C. Monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and extract with three 15 mL portions of diethyl ether.

  • Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Determine the chemical yield by ¹H NMR spectroscopy or GC analysis of the crude product. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Outlook

This guide demonstrates that the strategic bromination of chiral amino alcohol ligands is a highly effective strategy for enhancing enantioselectivity in asymmetric catalysis. The introduction of a halogen bond donor creates a more ordered and rigid transition state, leading to superior stereochemical control compared to non-brominated analogues.[9][11] This principle of leveraging halogen bonding is not limited to the specific reaction shown here but represents a broader, rational design strategy applicable to a wide range of organocatalytic and metal-catalyzed systems.[13] For researchers and professionals in drug development, employing halogenated chiral ligands offers a promising pathway to access enantiomerically pure molecules with greater efficiency and precision, ultimately accelerating the discovery and synthesis of new chemical entities.

References

  • Valkonen, A., & Pihko, P. M. (2020). Supramolecular Halogen Bonds in Asymmetric Catalysis. Frontiers in Chemistry. [Link]

  • Valkonen, A., & Pihko, P. M. (2020). Supramolecular Halogen Bonds in Asymmetric Catalysis. PMC - NIH. [Link]

  • Guo, A., et al. (2026). Halogen bonding in functional chiral systems. Chemical Society Reviews (RSC Publishing). [Link]

  • Chemistry World. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis. [Link]

  • Sutar, R. L., & Huber, S. M. (2025). Asymmetric Counteranion-Directed Halogen Bonding Catalysis. PMC. [Link]

  • Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Zhao, Y., et al. (2026). Dinickel‐Catalyzed Enantioselective α‐Amination of Ketones With Aliphatic Amino Group. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. [Link]

  • ResearchGate. (n.d.). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by γ-Amino Alcohols Derived from (+)- and (-)-α-Pinene. [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. [Link]

  • Wang, W., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]

  • PubMed. (n.d.). Engineering Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes With Racemic Amino Alcohols: Nonlinear Effects in Asymmetric Deactivation of Racemic Catalysts. [Link]

  • ChemRxiv. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. [Link]

  • Szatmári, I., et al. (2018). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Proper end-of-life management for complex halogenated compounds is a critical component of laboratory safety and environmental stewardship. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a valuable brominated amino alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Proper end-of-life management for complex halogenated compounds is a critical component of laboratory safety and environmental stewardship. (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a valuable brominated amino alcohol used in organic synthesis and drug development. However, its specific structural features—a primary amine and a dibrominated aromatic ring—present unique logistical challenges for waste segregation and disposal.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, regulatory-compliant protocols for the safe handling and destruction of this compound.

Chemical Hazard Profile & Disposal Causality

To safely manage (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, personnel must understand the chemical causality behind its disposal requirements:

  • The Halogenated Aromatic Scaffold: Under the EPA's Resource Conservation and Recovery Act (RCRA), compounds containing carbon-halogen bonds are strictly regulated as Halogenated Organic Compounds (HOCs)[1]. Causality Insight: Brominated organic wastes must never be comingled with non-halogenated organic waste streams[2]. Non-halogenated wastes are frequently repurposed via fuel blending for industrial boilers. If brominated compounds are introduced into these lower-temperature combustion systems, they undergo incomplete thermal degradation, leading to the formation of highly toxic, persistent polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[2][3][4].

  • The Primary Amine Group: The amine functionality imparts weak basicity to the molecule. While the halogen content dictates the primary waste classification, the basicity requires that aqueous waste streams containing this compound be monitored for pH. Unneutralized basic waste can cause dangerous exothermic reactions or pressure buildup if mixed with acidic waste streams[5].

Waste Stream Classification & Segregation

Strict segregation is mandatory to mitigate the risk of energetic reactions and ensure compliance with hazardous waste processing facilities.

Waste StreamRCRA ClassificationPackaging & Storage RequirementsCritical Incompatibilities
Solid Waste (Contaminated PPE, silica gel, empty vials)Toxic Solid, Organic, N.O.S.Collect in a designated, puncture-resistant solid hazardous waste container[6]. Store in a ventilated cabinet.Strong oxidizers (e.g., peroxides, nitric acid), reactive metals.
Organic Liquid Waste (Reaction filtrates, organic extracts)Halogenated Solvent WasteChemically resistant HDPE or glass carboy. Fill to a maximum of 75% capacity to allow for vapor expansion.Non-halogenated solvents. Mixing increases disposal costs and dioxin formation risks[2][3].
Aqueous Liquid Waste (Aqueous washes, quenched reactions)Aqueous Halogenated WasteHDPE carboy. Must be neutralized to a stable pH before capping[5].Unneutralized acids or bases; water-reactive compounds.

Waste Segregation Decision Workflow

The following logical workflow ensures that all physical states of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol waste are routed to the correct destruction pathway.

WasteDecisionTree Start Waste Generated: (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Contaminated PPE, Vials) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solutions) IsSolid->LiquidWaste Liquid HalogenatedSolid Designated Halogenated Solid Waste Container SolidWaste->HalogenatedSolid AqueousOrOrganic Solvent Type? LiquidWaste->AqueousOrOrganic Incineration High-Temperature Incineration (RCRA Compliant) HalogenatedSolid->Incineration OrganicSolvent Organic Solvent (e.g., DCM, EtOAc) AqueousOrOrganic->OrganicSolvent Organic AqueousSolvent Aqueous Solvent (Contains Amine Salts) AqueousOrOrganic->AqueousSolvent Aqueous HalogenatedLiquid Halogenated Organic Liquid Waste Container OrganicSolvent->HalogenatedLiquid DO NOT mix with non-halogenated Neutralize Neutralize to pH 5-9 (Self-Validating Step) AqueousSolvent->Neutralize HalogenatedLiquid->Incineration AqueousWaste Aqueous Halogenated Waste Container Neutralize->AqueousWaste AqueousWaste->Incineration

Decision-making workflow for the segregation and disposal of brominated amino alcohol waste.

Standard Operating Procedure: Routine Laboratory Disposal

Follow this step-by-step methodology for the routine disposal of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol.

Step 1: Preparation and PPE

  • Don appropriate PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), safety goggles, and a flame-resistant lab coat[6].

  • Ensure all disposal activities are conducted inside a certified chemical fume hood[6].

Step 2: Liquid Waste Processing

  • For Organic Solutions: Carefully pour the organic filtrate into the designated "Halogenated Organic Waste" carboy using a funnel.

  • For Aqueous Solutions: If the waste is aqueous (e.g., from an extraction wash), slowly add dilute hydrochloric acid (1M HCl) dropwise while stirring to neutralize the basic amine.

  • Self-Validating Step: Use a calibrated pH meter or universal indicator paper to confirm the aqueous solution has reached a stable pH between 5.0 and 9.0[5]. Only after confirmation should the liquid be transferred to the "Aqueous Halogenated Waste" container.

Step 3: Solid Waste Management

  • Place all contaminated consumables (weighing paper, pipette tips, empty reagent vials, and outer gloves) into a heavy-duty, sealable plastic bag.

  • Transfer the sealed bag into the laboratory's designated solid halogenated waste drum[6].

Step 4: Secondary Containment and Labeling

  • Ensure all waste carboys are stored in secondary containment trays to capture potential leaks.

  • Update the hazardous waste log immediately, explicitly listing "(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol" and its estimated mass/volume.

Emergency Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and systematic action is required to prevent exposure and environmental contamination.

Step 1: Evacuation and Assessment

  • For small spills (<50 g or <100 mL), alert nearby personnel and proceed with cleanup.

  • For large spills, evacuate the laboratory immediately, close the doors, and contact the institutional emergency response team[6].

Step 2: Containment and Absorption

  • Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or specialized chemical spill pads). Do not use combustible materials like sawdust.

  • Allow sufficient time for the liquid to be fully absorbed.

Step 3: Collection

  • Using a non-sparking scoop, carefully transfer the saturated absorbent into a wide-mouth, sealable hazardous waste container[6]. Label it immediately as "Spill Cleanup: Halogenated Organic Waste."

Step 4: Surface Decontamination

  • Wash the affected surface thoroughly with a detergent solution, followed by a wipe-down using a compatible solvent (e.g., isopropanol or ethanol) to dissolve any remaining organic residue.

  • Self-Validating Step: After the area has dried, swab the surface with a clean piece of filter paper dampened with ethanol. Examine the swab under a UV lamp (254 nm); the absence of fluorescence or UV quenching confirms the complete removal of the aromatic compound.

Regulatory Compliance & Final Destruction Mechanisms

Once collected by an authorized hazardous waste vendor, (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol undergoes specialized destruction to comply with EPA regulations.

Because of the high bromine content, the waste cannot be landfilled or processed in standard industrial boilers. Instead, it is routed to high-temperature rotary kiln incinerators operating at temperatures exceeding 1,000°C[7]. This extreme thermal environment ensures the complete cleavage of the carbon-halogen bonds, preventing the synthesis of brominated dioxins. Furthermore, these incinerators are equipped with advanced emission control systems, including caustic scrubbers, which capture and neutralize the corrosive hydrogen bromide (HBr) gas generated during the combustion process[7].

References

  • [7] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • [2] Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.[Link]

  • [1] Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Advanced Safety and Operational Guide for Handling (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly specialized chiral building block utilized in the synthesis of enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is a highly specialized chiral building block utilized in the synthesis of enantiomerically pure pharmaceuticals and complex ligands. While its parent compound, 2-amino-2-phenylethanol (phenylglycinol), presents known irritant properties[1], the addition of the 3,5-dibromo substitution fundamentally alters the molecule's physicochemical risk profile. This guide provides drug development professionals with a mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Mechanistic Hazard Profiling

Understanding the causality behind the chemical's hazards is essential for effective risk mitigation:

  • Basicity and Tissue Irritation: The primary amine and hydroxyl groups create a localized alkaline environment upon contact with moisture (e.g., sweat, tears). This leads to the saponification of epidermal lipids and protein denaturation, manifesting as severe skin irritation (H315) and serious eye irritation (H319)[1][2].

  • Enhanced Lipophilicity: The heavy 3,5-dibromophenyl moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to permeate the stratum corneum, increasing the risk of systemic absorption compared to non-halogenated analogues[3].

  • Particulate Aerosolization: As a crystalline solid, the compound poses a respiratory hazard (H335). Inhalation of fine particulates can cause basic burns to the mucosal membranes of the respiratory tract[2][3].

Quantitative PPE Specification Matrix

To counteract these specific mechanistic threats, PPE must be selected based on barrier efficacy and chemical compatibility.

PPE CategorySpecificationCausality & Mechanistic Rationale
Gloves Nitrile, ≥0.11 mm thickness (Double-gloved)Nitrile provides superior resistance to basic amines. Double-gloving is mandatory because the dibromo-substitution increases lipophilicity, which can accelerate permeation through single-layer elastomers[3].
Eye Protection Tight-fitting chemical safety gogglesPrevents basic dust from contacting the cornea. Safety glasses with side shields are insufficient due to the risk of airborne particulate settling[2].
Body Protection Flame-retardant (FR) lab coat, fully buttonedProtects against accidental spills. The FR property is a standard precaution when handling organic powders that may pose a combustible dust hazard.
Respiratory N95 or P100 particulate respiratorRequired if handling outside a ventilated enclosure to prevent inhalation of irritating alkaline dust (H335)[3].

Operational Workflow & Logical Relationships

G N1 Hazard Assessment (Irritant, Lipophilic) N2 Don PPE (Nitrile, Goggles) N1->N2 Defines Requirements N3 Engineering Controls (Fume Hood >100 fpm) N1->N3 Dictates Environment N4 Weighing & Transfer (Anti-static tools) N2->N4 N3->N4 N5 Reaction Execution (Inert Atmosphere) N4->N5 Validated Transfer N6 Waste Segregation (Halogenated) N5->N6 Post-Reaction Cleanup

Operational workflow for handling halogenated phenylethanolamines safely.

Self-Validating Operational Protocol

This step-by-step methodology ensures that every action is verified before proceeding to the next, establishing a closed-loop safety system.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Ensure the fume hood face velocity is between 80-120 feet per minute (fpm). Wipe down the balance and spatulas with an anti-static ionizing brush or a damp lint-free wipe.

  • Causality: Dry organic powders with halogenated rings are highly prone to triboelectric static buildup, which can cause the powder to aerosolize or cling to gloves, increasing exposure risk.

  • Validation: Pass a clean, dry spatula near a small test amount of powder; if no powder jumps to the metal, static is sufficiently mitigated.

Step 2: Enclosed Weighing and Transfer

  • Action: Tare a conductive weighing boat. Transfer the (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol using a dedicated, clean spatula. Cap the source bottle immediately.

  • Causality: Minimizing the time the bulk container is open reduces the introduction of atmospheric moisture, which can degrade the chiral purity and cause the basic amine to clump.

  • Validation: The mass balance must close. The weight of the transferred solid plus the residual in the boat must equal the total mass removed from the source bottle.

Step 3: Decontamination

  • Action: Wipe all surfaces and tools with a dilute acidic solution (e.g., 1% citric acid), followed by a 70% ethanol wipe.

  • Causality: The weak acid neutralizes the basic amine residue, converting it into a highly water-soluble, non-volatile salt that is easily wiped away without smearing lipophilic residue.

  • Validation: Swab the work area with a moistened pH test strip; a reading of pH 6-7 confirms the absence of residual amine[1].

Spill Response and Disposal Plan

In the event of a breach, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area and verify fume hood ventilation is maximized.

  • Neutralize & Contain: Do not use water directly, as it may spread the lipophilic compound. Instead, cover the solid spill with a dry, weak acid (such as sodium bisulfate) mixed with an inert absorbent like sand or vermiculite. This neutralizes the amine and prevents aerosolization[3].

  • Collect: Sweep the neutralized mixture using non-sparking tools to avoid the ignition of any concurrent solvent vapors in the hood.

  • Validation: After physical removal, wash the area with 1% citric acid, followed by water. A neutral pH strip test validates complete decontamination.

Disposal Logistics: Due to the 3,5-dibromo substitution, this compound and all contaminated materials (including gloves, wipes, and neutralized spill absorbents) must be strictly segregated into Halogenated Organic Solid Waste . Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or the formation of toxic, corrosive byproducts (such as hydrobromic acid) during standard incineration processes.

References

Sources

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